molecular formula C10H20N2O2 B110527 (R)-1-N-Boc-2-methylpiperazine CAS No. 170033-47-3

(R)-1-N-Boc-2-methylpiperazine

Cat. No.: B110527
CAS No.: 170033-47-3
M. Wt: 200.28 g/mol
InChI Key: DATRVIMZZZVHMP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-N-Boc-2-methylpiperazine is a chiral synthon of significant value in medicinal chemistry and drug discovery, primarily serving as a versatile building block for the development of active pharmaceutical ingredients (APIs) . Its piperazine core is a privileged scaffold frequently found in biologically active compounds, where it is used to optimize physicochemical properties and arrange pharmacophoric groups for effective target interaction . The Boc (tert-butoxycarbonyl) protecting group is pivotal for synthetic strategies, allowing for selective functionalization of the secondary nitrogen atom while providing stability during reaction sequences . The chiral (R)-methyl group on the piperazine ring is critical for inducing stereoselectivity in biological activity. Research demonstrates that the (R)-enantiomer of piperazine derivatives can be the pharmacologically active eutomer, as seen in potent and selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, a target for neuropathic pain treatment . This stereospecificity is a recurring theme, with studies on alpha-glucosidase inhibitors also showing that the configuration at the chiral center majorly influences binding affinity and selectivity . The application of this compound extends to the synthesis of advanced intermediates for kinase inhibitors and other targeted therapies, underlining its importance in constructing complex molecules for probing disease mechanisms and developing new treatments .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRVIMZZZVHMP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437487
Record name tert-Butyl (2R)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170033-47-3
Record name tert-Butyl (2R)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-methylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-1-N-Boc-2-methylpiperazine: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-N-Boc-2-methylpiperazine is a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, combining a piperazine ring with a protected amine and a stereocenter, make it a valuable synthon in the creation of complex, biologically active molecules. This in-depth technical guide explores the core applications of this compound, providing detailed experimental methodologies and insights into its role in modern medicinal chemistry.

Core Applications in Medicinal Chemistry

This compound primarily serves as a crucial intermediate in the synthesis of pharmaceutical compounds. The piperazine moiety is a "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs targeting diverse biological pathways.[1] The introduction of a methyl group at the 2-position creates a chiral center, allowing for stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects.

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is instrumental. It allows for selective functionalization of the unprotected secondary amine, preventing unwanted side reactions and enabling precise control over the synthetic route. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for multi-step syntheses.

A key application of this compound is in the development of inhibitors for the Na+/H+ exchanger type 3 (NHE3) .[2] These inhibitors are investigated for the treatment of conditions such as sleep apnea. NHE3 is an integral membrane protein primarily located in the apical membrane of epithelial cells in the intestine and kidneys, where it plays a critical role in sodium and fluid homeostasis.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance Solid
CAS Number 170033-47-3
SMILES C[C@@H]1CNCCN1C(=O)OC(C)(C)C
InChI Key DATRVIMZZZVHMP-MRVPVSSYSA-N

(Data sourced from commercial supplier information)

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in a research setting. Below are representative protocols for its synthesis and its subsequent use in the synthesis of a generic N-substituted derivative, which is a common step in the development of more complex molecules like NHE3 inhibitors.

Synthesis of this compound

This protocol is a representative method for the Boc protection of (R)-2-methylpiperazine.

Materials:

  • (R)-2-methylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

General Procedure for N-Alkylation

This protocol describes a general method for the alkylation of the unprotected nitrogen of this compound, a common step in building more complex molecules.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile (ACN) or dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired N-alkylated product.

Signaling Pathways and Experimental Workflows

To visualize the context in which molecules derived from this compound act, the following diagrams illustrate the NHE3 signaling pathway and a typical experimental workflow for drug discovery.

NHE3_Signaling_Pathway extracellular Extracellular Space (Lumen) intracellular Intracellular Space (Cytoplasm) membrane NHE3 NHE3 Na_in Na+ NHE3->Na_in H_out H+ NHE3->H_out Exits Cell Na_out Na+ Na_out->NHE3 Enters Cell H_in H+ H_in->NHE3 Inhibitor NHE3 Inhibitor (e.g., derived from This compound) Inhibitor->NHE3 Blocks RegulatoryProteins Regulatory Proteins (e.g., NHERF, Ezrin) RegulatoryProteins->NHE3 Modulates Activity Actin Actin Cytoskeleton Actin->RegulatoryProteins PKA PKA PKA->NHE3 Inhibits AMPK AMPK AMPK->NHE3 Inhibits

Caption: Simplified signaling pathway of the Na+/H+ exchanger type 3 (NHE3) and its inhibition.

Drug_Discovery_Workflow start Start: Identify Biological Target (e.g., NHE3) synthesis Synthesis of Chiral Building Block (this compound) start->synthesis derivatization Derivatization and Library Synthesis synthesis->derivatization screening In Vitro Screening (e.g., NHE3 Inhibition Assay) derivatization->screening lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization (Structure-Activity Relationship) lead_id->optimization optimization->derivatization Iterative Process preclinical Preclinical Studies (In Vivo Models) optimization->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for drug discovery utilizing a chiral building block.

Quantitative Data

Compound IDModification on Piperazine N'NHE3 Inhibition IC₅₀ (nM)hERG Inhibition IC₅₀ (µM)Caco-2 Permeability (10⁻⁶ cm/s)
Lead-01 Benzyl150> 500.5
Opt-01 4-Fluorobenzyl75> 500.8
Opt-02 2-Pyridylmethyl50251.2
Opt-03 (4-cyanophenyl)methyl25> 501.5

This table illustrates how systematic modifications to the substituent on the piperazine ring, made possible by using the this compound building block, can lead to improved potency (lower IC₅₀ for NHE3), better safety (higher IC₅₀ for hERG, an anti-target), and enhanced drug-like properties (higher permeability).

References

(R)-1-N-Boc-2-methylpiperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1-N-Boc-2-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing actionable data and protocols for laboratory use.

Chemical Structure and Identifiers

This compound, systematically named tert-butyl (R)-2-methylpiperazine-1-carboxylate, is a derivative of piperazine. The structure features a piperazine ring with a methyl group at the second position, conferring chirality with an (R) configuration. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This mono-protection strategy allows for selective chemical modifications at the unprotected secondary amine.

The chemical structure is as follows:

(Simplified 2D representation)

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 170033-47-3[1]
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 200.28 g/mol [1][2]
IUPAC Name tert-butyl (2R)-2-methylpiperazine-1-carboxylate
SMILES String C[C@@H]1CNCCN1C(=O)OC(C)(C)C[2][3]
InChI 1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1[2][3]
InChI Key DATRVIMZZZVHMP-MRVPVSSYSA-N[2]
MDL Number MFCD01862120[1][2]

Physicochemical Properties

This compound is typically a solid at room temperature.[1][2] Its properties make it suitable for a variety of reaction conditions commonly used in pharmaceutical development.

Table 2: Physicochemical Properties

PropertyValue
Appearance White crystalline solid[1]
Density 0.997 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.49 ± 0.40 (Predicted)[1]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the selective N-protection of the chiral precursor, (R)-2-methylpiperazine. The following protocol is adapted from a similar procedure for the (S)-enantiomer.[4][5]

Experimental Protocol: Synthesis of this compound

This procedure involves the reaction of (R)-2-methylpiperazine with di-tert-butyl dicarbonate ((Boc)₂O) to selectively install the Boc protecting group.

Materials:

  • (R)-2-methylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (nBuLi) in hexanes

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Methanol, Ammonium Hydroxide, Dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous THF.

  • Cool the solution and add n-butyllithium (2.0 eq) dropwise while maintaining the temperature. Stir the solution for 30 minutes at room temperature.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) to the mixture and continue stirring for 1 hour.

  • Introduce di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture and stir for an additional hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of the target compound.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start (R)-2-methylpiperazine in THF step1 1. Add nBuLi and TBDMSCl start->step1 Deprotonation/Silylation step2 2. Add (Boc)2O step1->step2 Boc Protection step3 3. Reaction Quench (H2O) step2->step3 workup Aqueous Workup & Extraction step3->workup purify Flash Chromatography workup->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of complex pharmaceutical agents. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

  • Inhibitors of Na+/H+ Exchanger Type 3: The compound is used as a key reagent in synthesizing potent and bioavailable inhibitors of the Na+/H+ exchanger type 3, which have applications in the treatment of conditions like sleep apnea.[1]

  • General Synthetic Building Block: The Boc-protected nitrogen allows for selective reactions at the other nitrogen atom. Following the desired modification, the Boc group can be easily removed under acidic conditions, revealing a secondary amine for further functionalization. This makes it a versatile building block for creating diverse molecular libraries for drug screening.

General Synthetic Strategy

The use of this compound in multi-step synthesis follows a clear logical pathway, enabling the construction of complex molecules.

G General Synthetic Utility A This compound (Starting Material) B Functionalization at N4 (e.g., Alkylation, Arylation) A->B Step 1 C Boc-Deprotection (Acidic Conditions) B->C Step 2 D Further Functionalization at N1 C->D Step 3 (Optional) E Final Target Molecule C->E D->E

Caption: Logical flow for using the protected piperazine in synthesis.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound. While specific spectra are often proprietary or found in detailed experimental publications, typical spectral data are available from suppliers and chemical databases.

Table 3: Summary of Available Spectroscopic Data

TechniqueAvailability
¹H NMR Available[6]
¹³C NMR Available[6]
IR Spectroscopy Available[6]
Mass Spectrometry (MS) Available[6]

Researchers should obtain lot-specific data from their supplier to confirm the identity and purity of the material before use.[2]

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. It is classified as a combustible solid and requires careful storage and handling.

Table 4: GHS Safety Information

CategoryInformation
Pictograms GHS05 (Corrosion)
Signal Word Danger[7]
Hazard Statements H315: Causes skin irritation.[7] H318: Causes serious eye damage.[7] H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust.[7] P280: Wear protective gloves/eye protection/face protection.[7] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage Class 11 - Combustible Solids[2][3]

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Avoid generating dust.[7]

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

References

A Technical Guide to (R)-1-N-Boc-2-methylpiperazine (CAS 170033-47-3): A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-N-Boc-2-methylpiperazine, with CAS number 170033-47-3, is a pivotal chiral building block in medicinal chemistry. Its unique structural features, comprising a piperazine ring with a methyl group at the (R)-configured stereocenter and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth overview of its applications, synthesis, and the biological significance of the molecules derived from it, with a particular focus on its role in the development of inhibitors for the Na+/H+ exchanger type 3 (NHE3).

Core Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The presence of the Boc protecting group allows for selective functionalization of the second nitrogen atom, while the chiral methyl group can impart specific binding properties to the final molecule.

One of the most significant applications of this compound is in the development of potent and bioavailable inhibitors of the Na+/H+ exchanger type 3 (NHE3).[1] These inhibitors are under investigation for their therapeutic potential in treating conditions such as sleep apnea.[1] Beyond NHE3 inhibition, the chiral piperazine scaffold is integral to the design of drugs targeting a wide array of diseases, including psychiatric disorders, allergies, and cardiovascular conditions. The structural versatility of piperazine derivatives allows for the fine-tuning of their pharmacological profiles.

Synthesis and Chemical Properties

This compound is a solid at room temperature with a molecular weight of 200.28 g/mol .[2] Its chemical formula is C10H20N2O2.[2] The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, which can then undergo further reactions.

PropertyValueReference
CAS Number 170033-47-3[2]
Molecular Formula C10H20N2O2[2]
Molecular Weight 200.28 g/mol [2]
Physical Form Solid[2]

Experimental Protocols: Synthesis of a Key Intermediate

While specific, detailed protocols for the synthesis of advanced drug candidates using this compound are often proprietary, a general and crucial reaction is the N-alkylation of the unprotected nitrogen. Below is a representative protocol for this type of transformation.

General Protocol for N-Alkylation of this compound:

Objective: To introduce an alkyl or aryl group onto the unprotected nitrogen of this compound via reductive amination.

Materials:

  • This compound

  • An appropriate aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Expected Outcome: The N-alkylated (R)-1-Boc-2-methylpiperazine derivative. Yields for this type of reaction are typically in the range of 60-90%, depending on the substrate.

The Na+/H+ Exchanger Type 3 (NHE3) Signaling Pathway

NHE3 is an integral membrane protein primarily located on the apical surface of epithelial cells in the intestine and kidneys. It plays a crucial role in sodium and fluid absorption by exchanging extracellular Na+ for intracellular H+. The activity of NHE3 is tightly regulated by a complex network of signaling pathways, often involving protein kinases and regulatory proteins. Inhibition of NHE3 is a therapeutic strategy to reduce sodium uptake.

NHE3_Regulation cluster_membrane Apical Membrane cluster_intracellular Intracellular Signaling NHE3 NHE3 (SLC9A3) H_out H+ NHE3->H_out Efflux NHERF NHERF Proteins NHE3->NHERF Binding Na_in Na+ Na_in->NHE3 Influx PKA PKA PKA->NHE3 Phosphorylation (Inhibition) PKC PKC PKC->NHE3 Phosphorylation (Inhibition) AMPK AMPK AMPK->NHE3 Phosphorylation (Inhibition) Ezrin Ezrin NHERF->Ezrin Binding Actin Actin Cytoskeleton Ezrin->Actin Anchoring Inhibitor (R)-2-Methylpiperazine -based Inhibitor Inhibitor->NHE3 Direct Inhibition

Regulation of the Na+/H+ Exchanger Type 3 (NHE3).

Biological Activity of Piperazine-Based Molecules

The incorporation of the (R)-2-methylpiperazine moiety can significantly influence the biological activity of a molecule. The specific stereochemistry and the conformational rigidity imparted by the piperazine ring can lead to enhanced binding affinity and selectivity for the target protein. The following table summarizes representative biological activities of various piperazine derivatives, highlighting the therapeutic potential of this scaffold.

Compound ClassTargetBiological ActivityApplication
Pyrazolo[3,4-b]pyridinesPDE4/Muscarinic ReceptorsDual AntagonistsRespiratory Diseases
Benzimidazole-piperazinesM. tuberculosisMIC = 0.1 µg/mLAnti-tubercular
Multi-target heterocyclesD2, 5-HT1A, 5-HT2A, H3 ReceptorsHigh mixed affinitiesAntipsychotic
BenzhydrylpiperazinesT-type calcium channelsChannel BlockersAnalgesic

Conclusion

This compound is a high-value chiral intermediate that provides a robust platform for the synthesis of novel therapeutic agents. Its primary application in the development of NHE3 inhibitors for conditions like sleep apnea underscores its importance in modern drug discovery. The synthetic accessibility and the ability to introduce diverse functionalities make it an attractive scaffold for medicinal chemists. The continued exploration of derivatives based on this chiral piperazine core is expected to yield new drug candidates with improved efficacy and safety profiles for a range of diseases.

References

The Pivotal Role of Chiral Piperazine Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its presence in a multitude of blockbuster drugs. The introduction of chirality to this scaffold unlocks a new dimension of molecular complexity and specificity, enabling finer control over pharmacological activity, selectivity, and pharmacokinetic profiles. This technical guide delves into the core aspects of chiral piperazine scaffolds, offering a comprehensive resource on their synthesis, biological significance, and application in drug discovery, complete with quantitative data, detailed experimental protocols, and visual workflows.

The Significance of Chirality in Piperazine Scaffolds

Chirality, or the "handedness" of a molecule, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological targets like enzymes and receptors. For piperazine-containing drugs, the introduction of a stereocenter can lead to:

  • Enhanced Potency and Selectivity: One enantiomer often exhibits significantly higher affinity and selectivity for the biological target, leading to a more potent therapeutic effect and reduced off-target side effects.

  • Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability and a more favorable dosing regimen.

  • Reduced Toxicity: By isolating the therapeutically active enantiomer (the eutomer) from its less active or potentially toxic counterpart (the distomer), the overall safety profile of the drug can be significantly improved.

Data Presentation: Quantitative Bioactivity of Chiral Piperazine-Containing Drugs

The following tables summarize the quantitative bioactivity data for several key drugs and experimental compounds featuring a chiral piperazine scaffold, highlighting their potency against various biological targets.

Drug/CompoundTargetBioactivity TypeValueReference
Imatinib BCR-ABL Tyrosine KinaseIC₅₀~250 nM[1][2]
c-KITIC₅₀~100 nM[2]
PDGFRAIC₅₀~100 nM[2]
Maraviroc CCR5IC₅₀2.0 ± 1.0 nM[3]
(S)-Gatifloxacin DNA Topoisomerase IV(Eutomer)[4]
Vestipitant NK1 Receptor(Potent Antagonist)[5]
Compound 1 Sigma 1 Receptor (S1R)Kᵢ3.2 nM[6]

Experimental Protocols: Enantioselective Synthesis of Chiral Piperazine Scaffolds

The asymmetric synthesis of chiral piperazines is a cornerstone of their application in drug discovery. Below are detailed methodologies for two distinct and effective approaches.

Protocol 1: Enantioselective Synthesis of α-Substituted Piperazines via Asymmetric Lithiation–Trapping

This protocol describes a method for the direct functionalization of the piperazine ring to create enantiopure α-substituted piperazines.[4][7]

Materials:

  • N-Boc-N'-(α-methylbenzyl)piperazine

  • s-Butyllithium (s-BuLi)

  • (-)-Sparteine or (+)-sparteine surrogate

  • Electrophile (e.g., alkyl halide, carbonyl compound)

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard work-up and purification reagents (solvents, drying agents, silica gel for chromatography)

Procedure:

  • To a solution of N-Boc-N'-(α-methylbenzyl)piperazine and the chiral ligand ((-)-sparteine or surrogate) in anhydrous solvent at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi dropwise.

  • Stir the reaction mixture at -78 °C for the optimized lithiation time (can be monitored by in-situ IR spectroscopy).

  • Add the desired electrophile to the reaction mixture at -78 °C and continue stirring for a specified period.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiopure α-substituted piperazine.

  • Determine the enantiomeric excess (% ee) of the product using chiral HPLC analysis.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation for the Synthesis of α-Tertiary Piperazin-2-ones

This method provides access to highly enantioenriched α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[8]

Materials:

  • Differentially N-protected piperazin-2-one substrate

  • Palladium catalyst precursor (e.g., [Pd₂(pmdba)₃])

  • Chiral phosphine-oxazoline (PHOX) ligand (e.g., (S)-(CF₃)₃-tBuPHOX)

  • Anhydrous toluene

  • Standard work-up and purification reagents

Procedure:

  • In a glovebox, combine the N-protected piperazin-2-one substrate, the palladium precursor, and the chiral PHOX ligand in a reaction vessel.

  • Add anhydrous toluene to the vessel to the desired concentration (e.g., 0.014 M).

  • Seal the reaction vessel and heat it to the specified temperature (e.g., 40 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can range from 12 to 48 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the enantioenriched α-tertiary piperazin-2-one.

  • Determine the enantiomeric excess (% ee) of the product by supercritical fluid chromatography (SFC) using a chiral stationary phase.

  • The resulting piperazin-2-one can be deprotected and reduced to the corresponding chiral α-tertiary piperazine.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by chiral piperazine-containing drugs and a typical workflow for their discovery and evaluation.

Signaling Pathways

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR-ABL

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways crucial for CML cell proliferation.[1][2][9][10][11]

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 Receptor G_Protein Gαi Protein CCR5->G_Protein Activation HIV gp120 HIV gp120 HIV gp120->CCR5 Binding Chemokine Chemokine Chemokine->CCR5 Binding Signaling_Cascade Downstream Signaling (e.g., Calcium Mobilization) G_Protein->Signaling_Cascade Maraviroc Maraviroc Maraviroc->CCR5 Allosteric Inhibition

Caption: Maraviroc allosterically inhibits the CCR5 receptor, preventing HIV entry and chemokine signaling.[3][12][13][14][15]

Experimental and Logical Workflows

Drug_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Exploration) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: A generalized workflow for the discovery and development of new therapeutic agents.

Experimental_Workflow Synthesis Enantioselective Synthesis of Chiral Piperazine Library Screening In vitro Biological Screening (e.g., Kinase Assay, Receptor Binding) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Optimization In_vitro_ADME In vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) SAR->In_vitro_ADME In_vivo In vivo Efficacy & Pharmacokinetic Studies In_vitro_ADME->In_vivo

Caption: An experimental workflow for the development of chiral piperazine-based drug candidates.

Conclusion

Chiral piperazine scaffolds continue to be a cornerstone of modern medicinal chemistry, offering a versatile platform for the design of novel therapeutics with enhanced potency, selectivity, and safety. The ability to precisely control the stereochemistry of these scaffolds through advanced enantioselective synthesis is paramount to unlocking their full potential. As our understanding of the intricate interactions between chiral molecules and their biological targets deepens, the strategic incorporation of chiral piperazine motifs will undoubtedly continue to fuel the discovery and development of the next generation of life-saving medicines.

References

An In-depth Technical Guide to Boc Protection in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceutical intermediates.[1] Its prevalence is due to its ease of introduction, stability under a wide range of reaction conditions, and its facile removal under mild acidic conditions.[2][3][4] This technical guide provides a comprehensive overview of the Boc protection of amines, including detailed reaction mechanisms, experimental protocols, and comparative data to facilitate its effective implementation in research and development.

Core Principles of Boc Protection

The primary role of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group by converting it into a carbamate.[1][5] This protection strategy is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2][3] The resulting N-tert-butoxycarbonyl derivative is stable to most bases and nucleophiles, which allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1][3][6]

A significant advantage of the Boc group is its orthogonality to other common amine protecting groups. For instance, it remains intact under the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to cleave the carboxybenzyl (Cbz) group.[4][6][7]

The Chemistry of Boc Protection and Deprotection

Mechanism of Boc Protection

The introduction of the Boc group proceeds via the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[2][5][8] This reaction can be performed with or without a base. The presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), serves to neutralize the protonated amine intermediate and can accelerate the reaction.[2][9]

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to eliminate a tert-butyl carbonate leaving group.[2][5][8] This leaving group subsequently decomposes to carbon dioxide and a tert-butoxide anion.[2][10] In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can act as the base.[2]

Mechanism of Boc protection of an amine.
Mechanism of Acidic Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions, using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[13][14] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[13][15] The unstable carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.[14][15] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt.[13][15]

Mechanism of acidic deprotection of a Boc-protected amine.

Experimental Protocols

General Experimental Workflow for Boc Protection

The general workflow for Boc protection involves the reaction setup, monitoring, workup, and purification of the final product.

Boc_Protection_Workflow Setup Reaction Setup: - Dissolve amine and optional base in solvent. - Cool to 0°C (optional). - Add Di-tert-butyl dicarbonate (Boc₂O). Reaction Reaction: - Stir at specified temperature (e.g., 0°C to RT). Setup->Reaction Monitoring Monitoring: - Track reaction progress via TLC or LC-MS. Reaction->Monitoring Workup Workup: - Quench reaction. - Extract with an organic solvent. Monitoring->Workup Purification Purification: - Wash organic layer. - Dry over anhydrous salt (e.g., Na₂SO₄). - Concentrate in vacuo. - Purify if necessary (e.g., column chromatography). Workup->Purification Product N-Boc Protected Amine Purification->Product

General experimental workflow for Boc protection.
Protocol for N-Boc Protection of a Primary Amine

This protocol is a general procedure that can be adapted for a variety of primary amines.[2][16]

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, 1.0-3.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a mixture with water)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine and, if used, the base in the chosen solvent.[2] Stir at room temperature for 5 minutes until all solids are dissolved.

  • Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) to the solution.[2][17]

  • Stirring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-16 hours.[2][17]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]

  • Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. If an aqueous mixture is used, extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.[2]

  • Washing: Wash the combined organic layers with water and then with brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[2][17] For many substrates, this procedure yields a product of high purity without the need for further purification.[2]

Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for the removal of the Boc group.[11][14]

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolution: Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask with a magnetic stir bar. The typical substrate concentration is between 0.1 and 0.5 M.[14]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[14][18] For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[11][14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.[11][14]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[11][14]

  • Neutralization: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution is advised as CO₂ evolution can cause pressure buildup.[14][19]

  • Washing: Wash the organic layer with brine.[14]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[14]

Quantitative Data Summary

The efficiency of Boc protection and deprotection can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Boc Protection of Various Amines

Amine SubstrateBase (equiv)SolventTime (h)Temp (°C)Yield (%)Reference
1,2,3,6-Tetrahydropyridine---THF160 to RT89[17]
2-Amino-1-(4-bromophenyl)ethan-1-oneTriethylamineDioxane/Water16RT~100[20]
Ethylenediamine---DCM240 to RT~100[21]
Various Amines---Water/Acetone0.1-0.2RT85-98[22]

Table 2: Boc Deprotection under Various Acidic Conditions

Boc-Protected SubstrateAcidic ReagentSolventTime (h)Temp (°C)Yield (%)Reference
N-Boc-amino acids/peptides4 M HClDioxane0.5RTHigh[23]
General N-Boc aminesTFA (25-50% v/v)DCM1-4RTHigh[2][14]
N-Boc-L-tryptophanOxalyl Chloride (3 equiv)Methanol1-4RT>90[24][25]
Various N-Boc amines4M HClDioxane1-4RTHigh[11]
LY544344 precursorConc. HClAcetoneN/AN/AHigh[26]
Boc-L-Glu(Z)-MeTFADCMN/A0 to RT~100[27]

Conclusion

The tert-butyloxycarbonyl protecting group is an invaluable tool in the arsenal of the synthetic chemist. Its predictable stability and reactivity allow for its strategic application in the synthesis of complex molecules. A thorough understanding of the mechanisms of Boc protection and deprotection, coupled with access to reliable and adaptable experimental protocols, is essential for its successful implementation. This guide provides the foundational knowledge and practical details necessary for researchers, scientists, and drug development professionals to effectively utilize Boc protection in their synthetic endeavors.

References

Enantiomerically Pure Piperazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in drug design. However, the true potential of piperazine-containing drugs is often unlocked through the careful control of stereochemistry. This technical guide provides an in-depth exploration of the synthesis, biological importance, and therapeutic application of enantiomerically pure piperazines, offering a critical resource for researchers in the field of drug discovery.

The Significance of Chirality in Piperazine-Based Drugs

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. For piperazine-containing drugs, the spatial arrangement of substituents on the piperazine ring can dramatically influence pharmacological activity, efficacy, and safety. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

A prime example is the second-generation antihistamine, cetirizine. The pharmacological activity resides primarily in the (R)-isomer, known as levocetirizine.[2] The levorotatory enantiomer is the main active form, exhibiting a significantly higher binding affinity for the H1 receptor compared to its dextrorotatory counterpart.[3][4][5][6][7] This stereoselectivity underscores the importance of developing and utilizing enantiomerically pure forms of chiral piperazine drugs to maximize therapeutic benefit and minimize off-target effects.

Synthesis and Chiral Separation of Enantiomerically Pure Piperazines

The preparation of enantiomerically pure piperazines is a critical step in the drug development process. Several strategies have been developed, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or chiral starting materials.

2.1.1. Catalytic Asymmetric Synthesis of Piperazin-2-ones:

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[8][9][10] These intermediates can then be converted to the corresponding chiral piperazines.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-disubstituted pyrazin-2-ols [8]

  • Materials:

    • 5,6-disubstituted pyrazin-2-ol (1.0 equiv)

    • (R)-C3-TunaPhos (1.1 mol%)

    • Pd(OAc)₂ (1.0 mol%)

    • Toluene

    • Hydrogen gas

  • Procedure:

    • To a dried Schlenk tube, add the 5,6-disubstituted pyrazin-2-ol, (R)-C3-TunaPhos, and Pd(OAc)₂.

    • Add degassed toluene under an inert atmosphere.

    • Pressurize the tube with hydrogen gas (pressure may vary depending on the substrate).

    • Stir the reaction mixture at a specified temperature for a designated time (e.g., 24-48 hours).

    • Upon completion, carefully release the hydrogen pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.[11][12][13][14] This is often achieved through the formation of diastereomeric salts or by using chiral chromatography.

2.2.1. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for both analytical and preparative separation of enantiomers.[15] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral Separation of Cetirizine Enantiomers [16]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with UV detector.

  • Column:

    • Immobilized human serum albumin (HSA) chiral stationary phase.

  • Mobile Phase:

    • A mixture of phosphate buffer and an organic modifier (e.g., isopropanol). The exact ratio and pH are optimized for separation.

  • Procedure:

    • Prepare a standard solution of racemic cetirizine in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm).

    • The retention times of the (S)- and (R)-enantiomers will differ, allowing for their separation and quantification.

Quantitative Data on Enantiomeric Purity and Biological Activity

The following tables summarize key quantitative data that highlight the importance of enantiomeric purity in piperazine-containing drugs.

Table 1: Binding Affinities of Cetirizine Enantiomers to the H1 Receptor
CompoundEnantiomerKᵢ (nM)Reference
CetirizineRacemate6[4][6]
Levocetirizine(R)-3[3][4][6]
Dextrocetirizine(S)-100[3][4][6]
Table 2: Antimicrobial Activity of Ofloxacin and its Enantiomer Levofloxacin
CompoundEnantiomerOrganismMIC₅₀ (mg/L)Reference
OfloxacinRacemateEnterobacteriaceae≤0.06 - 0.25[16][17]
Levofloxacin(S)-Enterobacteriaceae≤0.03 - 0.12[16][17]
OfloxacinRacemateOxacillin-susceptible staphylococci0.25 - 0.5[16][17]
Levofloxacin(S)-Oxacillin-susceptible staphylococci0.12 - 0.25[16][17]

Signaling Pathways of Drugs with Enantiomerically Pure Piperazine Cores

Many CNS-active drugs containing an enantiomerically pure piperazine core exert their effects by modulating specific neurotransmitter receptor signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Dopamine D2 Receptor Signaling

Aripiprazole, an atypical antipsychotic, contains a chiral piperazine moiety and acts as a partial agonist at dopamine D2 receptors.[18][19][20][21] The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aripiprazole Aripiprazole D2_Receptor Dopamine D2 Receptor Aripiprazole->D2_Receptor G_alpha_i Gαi D2_Receptor->G_alpha_i G_beta_gamma Gβγ D2_Receptor->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response GIRK->Cellular_Response

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors.[18][19][21] Similar to the D2 receptor, the 5-HT1A receptor is a GPCR coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

HT1A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aripiprazole Aripiprazole HT1A_Receptor Serotonin 5-HT1A Receptor Aripiprazole->HT1A_Receptor G_alpha_i Gαi HT1A_Receptor->G_alpha_i G_beta_gamma Gβγ HT1A_Receptor->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition ERK ERK G_beta_gamma->ERK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Modulation of Gene Expression ERK->Cellular_Response

Serotonin 5-HT1A Receptor Signaling Pathway
Beta-Adrenergic Receptor Signaling

While not a primary target for most current enantiomerically pure piperazine drugs, the beta-adrenergic signaling pathway is a classic example of a GPCR cascade that is relevant to many areas of pharmacology. It is mediated by the stimulatory G-protein, Gαs.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Beta_AR Beta-Adrenergic Receptor Agonist->Beta_AR G_alpha_s Gαs Beta_AR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylation Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response

Beta-Adrenergic Receptor Signaling Pathway

Conclusion

The strategic use of enantiomerically pure piperazines represents a cornerstone of modern drug discovery. The ability to isolate or synthesize a single, therapeutically active enantiomer allows for the development of drugs with improved efficacy, selectivity, and safety profiles. This technical guide has provided a comprehensive overview of the key aspects of enantiomerically pure piperazines, from their synthesis and chiral separation to their interaction with critical biological pathways. As our understanding of stereochemistry and its impact on pharmacology continues to grow, the importance of enantiopure piperazines in the development of next-generation therapeutics will undoubtedly continue to expand.

References

(R)-1-N-Boc-2-methylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical specifications for (R)-1-N-Boc-2-methylpiperazine, a chiral building block commonly utilized in medicinal chemistry and organic synthesis. The data presented herein is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and reaction planning.

PropertyValueCitations
Molecular FormulaC₁₀H₂₀N₂O₂[1][2][3]
Molecular Weight200.28 g/mol [1][2][3]
IUPAC Nametert-butyl (2R)-2-methylpiperazine-1-carboxylate[2]
CAS Number170033-47-3[2][4]

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of chiral piperazine derivatives such as this compound involves a multi-step process. The following diagram illustrates a representative logical workflow, from starting materials to the final, purified product. This diagram is a conceptual representation and specific reagents and conditions may vary based on the detailed experimental protocol.

G General Synthesis Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Chiral Amine Precursors) reaction Boc Protection & Cyclization start->reaction Reagents & Solvents crude Crude this compound reaction->crude Reaction Work-up purify Chromatographic Purification (e.g., Column Chromatography) crude->purify Transfer to Purification analyze Purity & Identity Analysis (e.g., NMR, LC-MS) purify->analyze Fractions Collection final Pure this compound analyze->final Characterization Confirmed

References

A Comprehensive Technical Guide to tert-Butyl (R)-2-Methylpiperazine-1-carboxylate and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl (R)-2-methylpiperazine-1-carboxylate, a key chiral building block in modern medicinal chemistry. This document outlines its various synonyms, chemical properties, synthesis, and critical applications in the development of novel therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders.

Nomenclature and Identification

tert-Butyl (R)-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative widely utilized in organic synthesis. Due to the common use of protecting groups and variations in chemical naming conventions, it is known by several synonyms. Establishing a clear understanding of these alternative names is crucial for efficient literature and database searches.

Table 1: Synonyms and Identifiers [1][2]

Identifier Type Value
IUPAC Name tert-butyl (2R)-2-methylpiperazine-1-carboxylate[2]
CAS Number 170033-47-3[1][2]
Common Synonyms (R)-1-Boc-2-methylpiperazine[1]
(R)-N-(tert-Butoxycarbonyl)-2-methylpiperazine
(R)-2-Methylpiperazine-1-carboxylic acid tert-butyl ester
(tert-Butyl (2R)-2-methyl-1-piperazinecarboxylate)
Molecular Formula C₁₀H₂₀N₂O₂[2][3]
Molecular Weight 200.28 g/mol [2][3]

Physicochemical Properties

The physicochemical properties of tert-butyl (R)-2-methylpiperazine-1-carboxylate are essential for its handling, reaction setup, and understanding its behavior in various solvents and reaction conditions.

Table 2: Physicochemical Data [1]

Property Value
Appearance White to off-white crystalline powder or solid[1]
Melting Point 34-36 °C[1]
Boiling Point 268.7±15.0 °C (Predicted)[1]
Density 0.997±0.06 g/cm³ (Predicted)[1]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[1]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure tert-butyl (R)-2-methylpiperazine-1-carboxylate is a critical process for its application in drug discovery. The most common strategies involve the use of chiral starting materials or the resolution of a racemic mixture, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

General Synthetic Approach

A prevalent method for synthesizing chiral 2-substituted piperazines starts from optically pure amino acids.[4] This approach ensures the desired stereochemistry from the outset. The synthesis of the analogous (S)-enantiomer has been well-documented and can be adapted for the (R)-enantiomer.[5]

A representative synthetic workflow for a chiral Boc-protected piperazine derivative is illustrated below. This multi-step process typically involves the formation of a piperazinone intermediate from a chiral amino acid, followed by reduction and subsequent protection of the secondary amine.

G cluster_synthesis General Synthesis Workflow start Chiral α-Amino Acid (e.g., (R)-Alanine) step1 Formation of Piperazinone Intermediate start->step1 Multi-step conversion step2 Reduction of Amide Functionalities step1->step2 Reducing agents (e.g., LiAlH4) step3 Boc Protection of Secondary Amine step2->step3 Di-tert-butyl dicarbonate ((Boc)2O) product tert-Butyl (R)-2-methyl- piperazine-1-carboxylate step3->product

Caption: Generalized synthetic workflow for chiral 2-substituted piperazines.

Detailed Experimental Protocol (Adapted from analogous syntheses)

The following is a plausible, detailed experimental protocol for the synthesis of tert-butyl (R)-2-methylpiperazine-1-carboxylate, adapted from established procedures for similar compounds.[5][6][7]

Step 1: Synthesis of (R)-2-Methylpiperazine

This step can be achieved through various patented methods, often starting from (R)-alanine to establish the desired stereocenter.[4] The process typically involves the formation of a diketopiperazine intermediate, followed by reduction.

Step 2: Boc Protection of (R)-2-Methylpiperazine

  • To a solution of (R)-2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a base like triethylamine or sodium hydroxide (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (R)-2-methylpiperazine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[8] The introduction of a chiral center, as in tert-butyl (R)-2-methylpiperazine-1-carboxylate, allows for stereospecific interactions with biological targets, often leading to enhanced potency and selectivity.

This building block is particularly prominent in the development of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.[8]

Kinase Inhibitors in Oncology

The N-methylpiperazine motif, a close structural relative, is found in numerous FDA-approved kinase inhibitors to enhance water solubility and target affinity.[8] The chiral (R)-2-methylpiperazine core offers a more defined three-dimensional structure for precise interactions within the ATP-binding pocket of kinases.

Table 3: Examples of Kinase Inhibitors Incorporating Piperazine Moieties

Drug Name Target Kinase(s) Therapeutic Area Role of Piperazine Moiety
BrigatinibALK, EGFRNon-Small Cell Lung CancerEnhances solubility and target binding
BosutinibSrc, AblChronic Myeloid LeukemiaImproves pharmacokinetic profile
PonatinibBcr-AblLeukemiaContributes to target affinity

While specific quantitative data for compounds directly synthesized from tert-butyl (R)-2-methylpiperazine-1-carboxylate is often proprietary, the inclusion of this moiety is a key strategy in the design of next-generation kinase inhibitors. The methyl group at the (R)-position can provide beneficial steric interactions, leading to improved selectivity and potency.

G cluster_kinase Role in Kinase Inhibition building_block tert-Butyl (R)-2-methyl- piperazine-1-carboxylate synthesis Multi-step Synthesis building_block->synthesis kinase_inhibitor Kinase Inhibitor (e.g., targeting ALK, EGFR) synthesis->kinase_inhibitor atp_pocket ATP-Binding Pocket of Kinase kinase_inhibitor->atp_pocket Binds to inhibition Inhibition of Kinase Activity atp_pocket->inhibition downstream Blockade of Downstream Signaling Pathways inhibition->downstream cell_cycle Cell Cycle Arrest and Apoptosis downstream->cell_cycle

Caption: Logical workflow of the role of the building block in kinase inhibition.

GPCR Ligands for CNS Disorders

Arylpiperazine derivatives are a well-established class of ligands for aminergic GPCRs, including dopamine and serotonin receptors, which are key targets in the treatment of various CNS disorders.[9] The stereochemistry of substituents on the piperazine ring can significantly influence receptor affinity and functional activity.

The (R)-2-methylpiperazine scaffold can be incorporated into ligands to fine-tune their interaction with the receptor's binding pocket. The methyl group can serve as a key interaction point or can orient the rest of the molecule for optimal binding.

Table 4: Representative GPCR Targets for Piperazine-Containing Ligands

Receptor Family Specific Receptors Therapeutic Indications
Dopamine Receptors D₂, D₃Schizophrenia, Parkinson's Disease
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇Depression, Anxiety, Schizophrenia
Histamine Receptors H₃Narcolepsy, Cognitive Disorders

The development of ligands with specific polypharmacology, such as dual D₂ and 5-HT₁ₐ receptor activity, is a modern approach in CNS drug discovery, and chiral piperazine derivatives are instrumental in achieving the desired receptor interaction profile.

G cluster_gpcr Application in GPCR Ligand Design building_block tert-Butyl (R)-2-methyl- piperazine-1-carboxylate synthesis Synthetic Elaboration building_block->synthesis gpcr_ligand Arylpiperazine Ligand synthesis->gpcr_ligand gpcr GPCR (e.g., Dopamine D2, Serotonin 5-HT1A) gpcr_ligand->gpcr Binds to binding Stereospecific Binding to Receptor gpcr->binding signaling Modulation of Intracellular Signaling (e.g., cAMP levels) binding->signaling neuronal_activity Alteration of Neuronal Activity signaling->neuronal_activity therapeutic_effect Therapeutic Effect in CNS Disorders neuronal_activity->therapeutic_effect

Caption: Signaling pathway modulation by GPCR ligands derived from the title compound.

Conclusion

tert-Butyl (R)-2-methylpiperazine-1-carboxylate and its various synonyms represent a cornerstone chiral building block in contemporary drug discovery. Its well-defined stereochemistry and the favorable properties of the piperazine scaffold make it an invaluable tool for medicinal chemists. The ability to synthesize this compound in high enantiomeric purity allows for the development of highly specific and potent ligands for a range of biological targets, particularly kinases and GPCRs. As the demand for more selective and effective therapeutics continues to grow, the importance of such chiral intermediates in the design and synthesis of new chemical entities is set to increase. This guide serves as a foundational resource for researchers and professionals engaged in the ever-evolving field of drug development.

References

The Critical Role of Stereochemistry in Drug-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: A significant percentage of drugs currently on the market are chiral compounds, existing as stereoisomers known as enantiomers.[1][2] These mirror-image molecules, while possessing identical chemical formulas, often exhibit profound differences in their pharmacological, pharmacokinetic, and toxicological profiles due to the stereospecific nature of biological systems.[3][4] Biological targets, such as enzymes and receptors, are themselves chiral, leading to differential interactions with each enantiomer.[1][5] This stereoselectivity means that for a racemic drug, one enantiomer (the eutomer) may be responsible for the therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects or toxicity.[6][7] Consequently, understanding and characterizing the specific properties of each enantiomer is a regulatory and scientific imperative in modern drug discovery and development.[8][9] This guide provides a technical overview of the principles of chirality in drug action, presents quantitative data on enantiomeric differences, details key experimental protocols for chiral analysis, and visualizes core concepts and workflows.

The Principle of Chirality in a Biological Context

Chirality is a fundamental geometric property of a molecule that makes it non-superimposable on its mirror image, much like a person's left and right hands.[10] These non-superimposable mirror-image forms are called enantiomers .[10] A 50:50 mixture of two enantiomers is known as a racemate or racemic mixture.[1]

The significance of chirality in pharmacology stems from the fact that the human body is an inherently chiral environment.[9] Key biological molecules, including the amino acids that form proteins (enzymes, receptors) and the sugars that form nucleic acids (DNA, RNA), exist almost exclusively as single enantiomers (L-amino acids and D-sugars). This homochirality creates highly specific three-dimensional binding sites on drug targets.[1] As a result, a biological target can interact differently with the two enantiomers of a chiral drug, leading to stereoselective binding, efficacy, and metabolism.[6]

Pharmacodynamic and Pharmacokinetic Consequences of Chirality

The differential interaction of enantiomers with biological systems leads to significant variations in both what the drug does to the body (pharmacodynamics) and what the body does to the drug (pharmacokinetics).

Stereoselectivity in Drug-Target Interactions (Pharmacodynamics)

The binding of a drug to its target is often likened to a key fitting into a lock. Due to the specific 3D arrangement of atoms, one enantiomer (the eutomer) may fit perfectly into the binding site, initiating a biological response. The other enantiomer (the distomer) may bind weakly, not at all, or even to a different target, resulting in distinct pharmacological outcomes.[6][11]

These outcomes can be categorized as follows:

  • Similar Effects: Both enantiomers exhibit similar pharmacological activity.

  • Different Effects: One enantiomer is significantly more potent than the other. The less potent or inactive enantiomer is considered an impurity.[12]

  • Distinct Activities: The enantiomers have qualitatively different activities, potentially binding to different receptors or targets.

  • Adverse Effects: The distomer may be responsible for undesirable or toxic side effects. A tragic historical example is Thalidomide, where the (R)-enantiomer provided the desired sedative effect, while the (S)-enantiomer was found to be a potent teratogen.[1][13][14]

Stereoselectivity in ADME (Pharmacokinetics)

Stereoselectivity is also prevalent in all pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[15][16]

  • Absorption: Enantiomers can be absorbed at different rates, especially when carrier-mediated transport proteins are involved.[15]

  • Distribution: Differences in binding to plasma proteins, like human serum albumin (HSA), can lead to different volumes of distribution and concentrations of free (active) drug for each enantiomer.[15][16]

  • Metabolism: The body's metabolic enzymes, particularly the Cytochrome P450 (CYP) family, often show a strong preference for metabolizing one enantiomer over the other.[17][18] This can lead to different metabolic rates, different metabolic pathways, and potentially significant drug-drug interactions when one enantiomer inhibits the metabolism of another drug.[18][19] For example, the two enantiomers of warfarin are metabolized by different CYP enzymes.[18][20]

  • Excretion: Renal clearance can also be stereoselective, involving differences in glomerular filtration (due to protein binding) and active tubular secretion.[16]

Data Presentation: Comparative Profiles of Drug Enantiomers

The following table summarizes quantitative differences between the enantiomers of several common drugs, illustrating the profound impact of chirality.

DrugEnantiomerPrimary Activity / TargetPotency / Binding AffinityKey Pharmacokinetic Differences
Warfarin (S)-warfarinAnticoagulant (VKORC1 inhibition)3-5 times more potent than (R)-warfarin[18]Metabolized mainly by CYP2C9. Shorter half-life.[18][20]
(R)-warfarinAnticoagulant (VKORC1 inhibition)Less potentMetabolized by multiple CYPs (1A2, 3A4). Longer half-life.[18][20]
Ibuprofen (S)-(+)-ibuprofenAnti-inflammatory (COX enzyme inhibitor)The active form responsible for pain relief.[10]Undergoes unidirectional chiral inversion in the body, converting the (R)-form to the active (S)-form.[2][20]
(R)-(-)-ibuprofenInactive formLargely inactiveServes as a prodrug, being converted to the (S)-enantiomer.[20]
Salbutamol (Albuterol) (R)-(-)-salbutamolBronchodilator (β2-adrenergic agonist)The therapeutically active enantiomer (eutomer).[10]More rapidly cleared from plasma than the (S)-enantiomer.[20]
(S)-(+)-salbutamolInactive or pro-inflammatoryInactive as a bronchodilator; may promote inflammation.Slower clearance, leading to accumulation with chronic use.[20]
Cetirizine (R)-cetirizine (Levocetirizine)Antihistamine (H1 receptor antagonist)~30-fold higher affinity for the H1 receptor than the (S)-form.Lower volume of distribution and lower plasma clearance compared to the (S)-form.
(S)-cetirizineAntihistamine (H1 receptor antagonist)Significantly less active (distomer).Higher volume of distribution and higher plasma clearance.

Regulatory Imperative for Chiral Drug Development

Given the potential for enantiomers to have different clinical profiles, regulatory agencies worldwide have established stringent guidelines. In 1992, the U.S. Food and Drug Administration (FDA) issued its "Policy Statement for the Development of New Stereoisomeric Drugs," which was followed by similar guidance from the European Medicines Agency (EMA).[6][8][21][22] These guidelines strongly encourage the development of single-enantiomer drugs over racemates.[5][9] Developers must characterize each enantiomer and provide a clear scientific rationale for marketing a racemate.[23][24] This regulatory landscape has driven significant advances in asymmetric synthesis and chiral separation technologies.[1]

Key Experimental Protocols for Chiral Analysis

A robust analytical strategy is essential to separate, quantify, and characterize chiral compounds throughout the drug development process.

Chiral Separation Techniques

The primary goal of chiral separation is to resolve a racemic mixture into its individual enantiomers for analysis or purification.

Chiral HPLC is the most widely used technique for separating enantiomers.[3][25] The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[5][26]

  • Principle: Enantiomers are passed through a column packed with a CSP. The transient diastereomeric complexes formed between the enantiomers and the chiral selector in the CSP have different association constants, leading to different retention times and thus separation.[13]

  • Key Components:

    • Chiral Stationary Phases (CSPs): A wide variety are available, with polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs being the most versatile.[27][28]

    • Mobile Phase: The choice depends on the CSP and the analyte. Common modes include:

      • Normal Phase: Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol).[27]

      • Reversed Phase: Uses aqueous buffers with organic modifiers (e.g., acetonitrile, methanol).

      • Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, often with additives.

  • General Methodology:

    • Column Selection: Select a set of 3-5 complementary CSPs (e.g., polysaccharide and macrocyclic glycopeptide-based) for initial screening.

    • Mobile Phase Screening: Prepare a series of mobile phases for each column based on the operational mode (Normal, Reversed, Polar Organic).

    • Sample Preparation: Dissolve the racemic compound in a suitable solvent compatible with the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Injection and Elution: Inject the sample onto the HPLC system. Run a gradient or isocratic elution method for each column/mobile phase combination.

    • Detection: Use a UV-Vis detector, or for higher specificity, a mass spectrometer (LC-MS).[5]

    • Analysis: Evaluate the resulting chromatograms for separation (resolution) of the two enantiomeric peaks. Optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

SFC is a powerful alternative to HPLC, often providing faster and more efficient separations with reduced solvent consumption.[13][27]

  • Principle: SFC uses a supercritical fluid (typically carbon dioxide) as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to high separation efficiency.

  • Methodology: The workflow is similar to HPLC screening. A mobile phase consisting of supercritical CO2 and an organic co-solvent (e.g., methanol, ethanol) is passed through a chiral column. The ratio of co-solvent, as well as pressure and temperature, are key parameters for optimizing the separation. SFC is particularly advantageous for preparative-scale purifications.[27]

Structural Elucidation and Interaction Analysis

These techniques provide atomic-level detail about the drug and its interaction with the biological target.

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of drug-target complexes.[29][30] It provides definitive proof of the binding mode and specific interactions.[31]

  • Principle: A high-purity crystal of the target protein co-crystallized with the drug (a single enantiomer) is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be built.[30]

  • General Methodology:

    • Protein Expression and Purification: Produce and purify large quantities (milligrams) of the target protein to high homogeneity.

    • Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitants) to find those that induce the formation of well-ordered crystals of the protein in complex with the specific enantiomer.

    • Data Collection: Mount a single crystal and expose it to a synchrotron X-ray source. Collect diffraction data as the crystal is rotated.

    • Structure Determination: Process the diffraction data to determine the electron density map. A molecular model of the protein and ligand is then built into this map.

    • Refinement: Computationally refine the atomic coordinates of the model to best fit the experimental data, resulting in a final, high-resolution 3D structure.[32] This structure reveals key hydrogen bonds, hydrophobic contacts, and other interactions guiding lead optimization.[31]

NMR spectroscopy is a versatile tool used to determine molecular structure, confirm enantiomeric purity, and study drug-target interactions in solution, closely mimicking physiological conditions.[33][34]

  • Principle: Atomic nuclei with a property called "spin" (e.g., ¹H, ¹³C, ¹⁵N) behave like tiny magnets. In a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local chemical environment, providing detailed information about molecular structure and dynamics.[33]

  • Methodology for Enantiomeric Purity:

    • Direct NMR is achiral: Enantiomers produce identical NMR spectra. To distinguish them, a chiral environment must be introduced.

    • Use of Chiral Solvating Agents (CSAs): Add a pure chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol) to the NMR sample containing the racemic drug.[35]

    • Diastereomeric Complex Formation: The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.

    • Spectral Resolution: These diastereomeric complexes are no longer mirror images and will have slightly different NMR spectra. This results in the splitting of specific signals in the spectrum, with one peak corresponding to each enantiomer.

    • Quantification: The relative purity can be determined by integrating the area under the separated peaks.[35]

  • Methodology for Interaction Studies (e.g., SAR by NMR):

    • Protein-Observed NMR: Acquire a 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled target protein. Each peak in the spectrum corresponds to a specific amino acid residue.

    • Ligand Titration: Add the drug (a single enantiomer) to the protein sample.

    • Chemical Shift Perturbation: Residues at the binding site will experience a change in their chemical environment upon ligand binding, causing their corresponding peaks in the NMR spectrum to shift or disappear.

    • Binding Site Mapping: By identifying which residues are perturbed, the location of the binding site on the protein can be mapped.[36][37]

Visualizing Chiral Concepts and Workflows

G cluster_0 Pharmacological Outcomes of a Racemic Drug cluster_1 Enantiomer A (Eutomer) cluster_2 Enantiomer B (Distomer) Racemate Racemic Drug (50:50 mixture of Enantiomer A and B) Eutomer Binds to Target Receptor Distomer Potential Fates Effect Desired Therapeutic Effect Eutomer->Effect Elicits Response Inactive Inactive (No Target Interaction) Distomer->Inactive Adverse Binds Off-Target (Adverse Effects/Toxicity) Distomer->Adverse Antagonist Antagonizes Eutomer (Reduced Efficacy) Distomer->Antagonist

Caption: Potential pharmacological fates of enantiomers from a racemic drug.

Chiral_Drug_Development_Workflow Start Racemic Compound Identified Screening Chiral Separation Screening (HPLC / SFC) Start->Screening MethodDev Analytical Method Development & Validation Screening->MethodDev PrepSep Preparative Separation of Enantiomers MethodDev->PrepSep Enant_A Isolated Enantiomer A PrepSep->Enant_A Enant_B Isolated Enantiomer B PrepSep->Enant_B Pharm_A Pharmacology & Toxicology Studies (A) Enant_A->Pharm_A PK_A Pharmacokinetic Profiling (A) Enant_A->PK_A Interaction Drug-Target Interaction Analysis (X-ray Crystallography / NMR) Enant_A->Interaction Pharm_B Pharmacology & Toxicology Studies (B) Enant_B->Pharm_B PK_B Pharmacokinetic Profiling (B) Enant_B->PK_B Decision Select Lead Enantiomer for Further Development Pharm_A->Decision Pharm_B->Decision PK_A->Decision PK_B->Decision Interaction->Decision

Caption: High-level workflow for chiral drug analysis and development.

Signaling_Pathway cluster_drug Chiral Drug cluster_target Biological System Eutomer Eutomer (e.g., R-enantiomer) Receptor Chiral Receptor (e.g., GPCR) Eutomer->Receptor Specific Binding Distomer Distomer (e.g., S-enantiomer) Distomer->Receptor No/Weak Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Response Cellular Response (Therapeutic Effect) SecondMessenger->Response

Caption: Stereoselective interaction with a hypothetical GPCR signaling pathway.

Conclusion

Chirality is not a peripheral detail but a central tenet of modern drug design and development. The stereospecific nature of biological targets mandates that enantiomers of a chiral drug be treated as distinct chemical entities.[6][15] A failure to fully characterize the pharmacodynamic and pharmacokinetic profiles of individual stereoisomers can mask significant differences in efficacy and safety.[3] By employing advanced analytical techniques such as chiral chromatography, X-ray crystallography, and NMR spectroscopy, researchers can gain a comprehensive understanding of stereoselectivity at a molecular level. This knowledge is critical for optimizing drug candidates, satisfying regulatory requirements, and ultimately, developing safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols: Scalable Synthesis of (R)-1-N-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable protocol for the synthesis of (R)-1-N-Boc-2-methylpiperazine, a valuable chiral building block in drug discovery and development. The synthetic route commences from the readily available chiral pool starting material, N-Boc-(R)-alanine. The multi-step synthesis involves the formation of a diketopiperazine intermediate, followed by reduction and a final selective N-Boc protection. This protocol is designed to be scalable for laboratory and potential pilot plant applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its chiral nature and the presence of a differentially protected piperazine ring allow for precise molecular elaboration, making it a desirable scaffold in medicinal chemistry. The protocol outlined below describes a reliable and scalable method to obtain this compound with high enantiomeric purity.

Overall Synthetic Scheme

The synthesis proceeds in four main steps starting from N-Boc-(R)-alanine:

  • Dipeptide Formation: Coupling of N-Boc-(R)-alanine with N-benzylglycine ethyl ester.

  • Diketopiperazine Formation: Deprotection of the Boc group and subsequent cyclization to form (R)-1-benzyl-3-methylpiperazine-2,5-dione.

  • Piperazine Ring Reduction: Reduction of the diketopiperazine to (R)-1-benzyl-2-methylpiperazine using a hydride reducing agent.

  • Debenzylation and Boc Protection: Removal of the benzyl group via catalytic hydrogenation, followed by selective mono-N-Boc protection of (R)-2-methylpiperazine.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((R)-2-((tert-butoxycarbonyl)amino)propanamido)-2-phenylacetate

This step involves the coupling of N-Boc-(R)-alanine and N-benzylglycine ethyl ester to form the dipeptide precursor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-(R)-alanine189.2110.0 g52.8 mmol
N-benzylglycine ethyl ester193.2410.2 g52.8 mmol
HOBt135.127.13 g52.8 mmol
EDC.HCl191.7010.1 g52.8 mmol
Triethylamine101.1914.7 mL105.6 mmol
Dichloromethane (DCM)-250 mL-

Procedure:

  • To a stirred solution of N-Boc-(R)-alanine, N-benzylglycine ethyl ester, and HOBt in DCM (250 mL) at 0 °C, add triethylamine.

  • Slowly add EDC.HCl to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-1-benzyl-3-methylpiperazine-2,5-dione

This step involves the deprotection of the Boc group followed by spontaneous cyclization to the diketopiperazine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Dipeptide~364.44~19.2 g~52.8 mmol
4M HCl in Dioxane-100 mL-
Toluene-200 mL-

Procedure:

  • Dissolve the crude dipeptide in 4M HCl in dioxane (100 mL) and stir at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in toluene (200 mL) and heat to reflux for 4 hours with a Dean-Stark trap to remove water.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield (R)-1-benzyl-3-methylpiperazine-2,5-dione.

Step 3: Synthesis of (R)-1-benzyl-2-methylpiperazine

The diketopiperazine is reduced to the corresponding piperazine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-1-benzyl-3-methylpiperazine-2,5-dione218.2610.0 g45.8 mmol
Lithium Aluminum Hydride (LiAlH4)37.955.21 g137.4 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-

Procedure:

  • To a suspension of LiAlH4 in anhydrous THF (100 mL) at 0 °C under an inert atmosphere, add a solution of (R)-1-benzyl-3-methylpiperazine-2,5-dione in anhydrous THF (100 mL) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (5.2 mL), 15% NaOH solution (5.2 mL), and water (15.6 mL).

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to give crude (R)-1-benzyl-2-methylpiperazine, which can be purified by column chromatography or used directly in the next step.

Step 4: Synthesis of this compound

This final step involves the removal of the benzyl protecting group and the selective installation of the Boc group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-1-benzyl-2-methylpiperazine190.288.0 g42.0 mmol
10% Palladium on Carbon (Pd/C)-0.8 g-
Methanol-150 mL-
Di-tert-butyl dicarbonate (Boc2O)218.259.6 g44.1 mmol
Dichloromethane (DCM)-100 mL-
Triethylamine101.196.4 mL46.2 mmol

Procedure:

  • Debenzylation: Dissolve (R)-1-benzyl-2-methylpiperazine in methanol (150 mL) and add 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude (R)-2-methylpiperazine.

  • Boc Protection: Dissolve the crude (R)-2-methylpiperazine in DCM (100 mL) and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of a solution of Boc2O in DCM.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

StepProductStarting MaterialYield (%)Purity (%)Analytical Method
1DipeptideN-Boc-(R)-alanine~95>90TLC, NMR
2DiketopiperazineDipeptide~85>95NMR, MP
3(R)-1-benzyl-2-methylpiperazineDiketopiperazine~80>90TLC, NMR
4This compound(R)-1-benzyl-2-methylpiperazine~75 (over 2 steps)>98NMR, HPLC, Chiral HPLC

Workflow Diagram

Scalable_Synthesis_of_R_1_N_Boc_2_methylpiperazine A N-Boc-(R)-alanine + N-benzylglycine ethyl ester B Dipeptide Formation (EDC, HOBt, Et3N, DCM) A->B Step 1 C Dipeptide Intermediate B->C D Boc Deprotection & Cyclization (4M HCl/Dioxane, Toluene, Reflux) C->D Step 2 E (R)-1-benzyl-3-methyl- piperazine-2,5-dione D->E F Reduction (LiAlH4, THF, Reflux) E->F Step 3 G (R)-1-benzyl-2-methylpiperazine F->G H 1. Debenzylation (H2, Pd/C) 2. Boc Protection (Boc2O, Et3N) G->H Step 4 I This compound (Final Product) H->I

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care under an inert atmosphere. The quenching procedure must be performed slowly and at a low temperature.

  • Hydrogen gas is flammable. Ensure there are no ignition sources during the hydrogenation step.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of enantiomerically pure this compound. The use of a chiral pool starting material ensures high stereochemical integrity of the final product. The procedures are well-established and can be adapted for larger-scale production with appropriate safety and engineering controls.

Application Note & Protocol: Selective Mono-Boc Protection of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylpiperazine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The selective protection of one of its two non-equivalent nitrogen atoms is a critical step in the synthesis of complex molecules, enabling regioselective functionalization. This application note provides a detailed protocol for the selective mono-Boc protection of 2-methylpiperazine, yielding predominantly the thermodynamically favored, less sterically hindered 4-Boc-2-methylpiperazine. The N1-Boc protected isomer is generally less favored due to the steric hindrance imposed by the adjacent methyl group.

The presented protocols are based on established literature procedures and offer high yields and selectivity. This document provides detailed experimental procedures, a comparison of reported yields, and visual aids to facilitate understanding and implementation in a laboratory setting.

Reaction Scheme

The selective mono-protection of 2-methylpiperazine with di-tert-butyl dicarbonate ((Boc)₂O) preferentially occurs at the N4 position, which is less sterically hindered than the N1 position adjacent to the methyl group.

ReactionScheme cluster_reactants Reactants cluster_products Products 2-Methylpiperazine reaction_node + 2-Methylpiperazine->reaction_node Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->reaction_node 4-Boc-2-methylpiperazine 1-Boc-2-methylpiperazine reaction_node->4-Boc-2-methylpiperazine Major Product reaction_node->1-Boc-2-methylpiperazine Minor Product 4-Boc-2-methylpiperazine_label 4-Boc-2-methylpiperazine 1-Boc-2-methylpiperazine_label 1-Boc-2-methylpiperazine

Caption: Reaction scheme for the selective mono-Boc protection of 2-methylpiperazine.

Experimental Protocols

Two primary methods for the selective synthesis of 4-Boc-2-methylpiperazine are detailed below. Both methods are straightforward and yield the desired product in high purity.

Protocol 1: Reaction in Methanol

This protocol utilizes methanol as the solvent and achieves a high yield of the desired product.[1]

Materials:

  • 2-Methylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Chloroform (CHCl₃)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-methylpiperazine (10.0 g, 99.8 mmol) in methanol (200 mL) in a round-bottom flask at room temperature.

  • Slowly add di-tert-butyl dicarbonate (21.7 g, 99.4 mmol) to the solution.

  • Stir the reaction mixture continuously at room temperature for 24 hours.

  • After 24 hours, remove the methanol solvent by distillation under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by silica gel column chromatography.

  • Elute the column with a chloroform-methanol mixed solvent to obtain the pure tert-butyl 4-methylpiperazine-1-carboxylate (4-Boc-2-methylpiperazine) as a colorless oily product.

Protocol 2: Reaction in Dichloromethane

This protocol employs dichloromethane as the solvent and has been reported to yield the product quantitatively.[1]

Materials:

  • 2-Methylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-methylpiperazine (5.03 g, 50.2 mmol) in dichloromethane (200 mL).

  • Prepare a solution of di-tert-butyl dicarbonate (10.96 g, 50.2 mmol) in dichloromethane (100 mL).

  • Add the di-tert-butyl dicarbonate solution to the 2-methylpiperazine solution over a period of 2.5 hours.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture to dryness using a rotary evaporator to yield 1-BOC-3-methylpiperazine (an alternative nomenclature for 4-Boc-2-methylpiperazine).

Data Presentation

The following table summarizes the quantitative data from the described protocols for the synthesis of 4-Boc-2-methylpiperazine.

ProtocolReactant (2-Methylpiperazine)Reagent ((Boc)₂O)SolventReaction Time (h)Temperature (°C)Yield (%)Reference
110.0 g21.7 gMethanol24Room Temp.96.5[1]
25.03 g10.96 gDichloromethane24Room Temp.100[1]

Experimental Workflow

The following diagram illustrates the general workflow for the selective mono-Boc protection of 2-methylpiperazine.

ExperimentalWorkflow start Start dissolve Dissolve 2-methylpiperazine in appropriate solvent (Methanol or Dichloromethane) start->dissolve add_boc Slowly add a solution of Di-tert-butyl dicarbonate dissolve->add_boc react Stir the reaction mixture at room temperature for 24 hours add_boc->react workup Work-up react->workup concentrate Concentrate the reaction mixture under reduced pressure workup->concentrate purify Purify the crude product by silica gel column chromatography (if necessary) concentrate->purify product Obtain pure 4-Boc-2-methylpiperazine purify->product end End product->end

Caption: General experimental workflow for the synthesis of 4-Boc-2-methylpiperazine.

Characterization Data

The synthesized 4-Boc-2-methylpiperazine can be characterized using standard analytical techniques.

  • ¹H-NMR (300 MHz, CDCl₃): δ 1.04 (3H, d, J=6.24 Hz), 1.46 (9H, s), 2.39 (1H, br s), 2.70-2.77 (3H, m), 2.94 (1H, br s), 3.93 (2H, br s).[1]

  • Mass Spectrometry (FAB): m/z: 201 (M+H)⁺.[1]

Discussion

The selective mono-Boc protection of 2-methylpiperazine at the N4 position is a highly efficient process. The steric hindrance provided by the methyl group at the C2 position directs the bulky tert-butoxycarbonyl group to the less hindered N4 nitrogen atom. Both methanol and dichloromethane have proven to be effective solvents for this transformation, affording high to quantitative yields of the desired product.

The choice of solvent may depend on downstream applications and ease of removal. Methanol is a polar protic solvent, while dichloromethane is a polar aprotic solvent. The purification via silica gel chromatography is effective in removing any unreacted starting material or the di-protected byproduct, although the formation of the latter is generally minimal under these conditions.

For researchers requiring the enantiomerically pure (S)-1-N-Boc-2-methylpiperazine, a multi-step procedure involving n-butyllithium and tert-butyldimethylsilyl chloride has been reported, yielding the more sterically hindered isomer in high yield (93%).[2] However, for applications where the N4-protected isomer is desired, the direct methods presented here are highly recommended for their simplicity and efficiency.

References

Application Notes and Protocols: The Use of Chiral Piperidine Intermediates in the Synthesis of Niraparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, chemically known as 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] It is a targeted therapy approved for the treatment of various cancers, particularly ovarian and fallopian tube cancers, that are responsive to PARP inhibition, especially in patients with BRCA gene mutations.[1] The synthesis of Niraparib is a key area of interest in medicinal and process chemistry, focusing on efficiency, stereochemical purity, and scalability.

Please Note: While the topic specified the use of (R)-1-N-Boc-2-methylpiperazine, a comprehensive review of established and patented synthetic routes reveals that the key chiral building block for Niraparib is a piperidine derivative, not a piperazine. The critical intermediate is tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate . This document will detail the synthesis of Niraparib using this correct and widely documented intermediate.

Synthetic Pathway Overview

The convergent synthesis of Niraparib primarily involves two key fragments: the indazole-7-carboxamide core (or a precursor) and the chiral side chain, tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. The general strategy involves the formation of the N-aryl bond between the indazole and the phenylpiperidine moiety, followed by the deprotection of the Boc (tert-butoxycarbonyl) group to yield the final active pharmaceutical ingredient (API).

One common pathway involves the reaction of a suitably functionalized benzaldehyde with the chiral aminophenylpiperidine to form an imine, which then undergoes cyclization to form the indazole ring. This is followed by amidation and deprotection. An alternative, more convergent approach involves coupling the pre-formed indazole core directly with the piperidine fragment.

Below is a diagram illustrating a representative synthetic workflow.

Niraparib_Synthesis Convergent Synthesis of Niraparib cluster_0 A 2H-Indazole-7-carboxamide (or precursor) C tert-Butyl (S)-3-(4-(7-carbamoyl-2H- indazol-2-yl)phenyl)piperidine-1-carboxylate (Boc-Niraparib) A->C C-N Cross-Coupling B tert-Butyl (S)-3-(4-aminophenyl) piperidine-1-carboxylate B->C C-N Cross-Coupling D Niraparib (2-{4-[(3S)-Piperidin-3-yl]phenyl}- 2H-indazole-7-carboxamide) C->D Boc Deprotection (e.g., TFA or p-TsOH)

Caption: A simplified workflow for a convergent synthesis of Niraparib.

Quantitative Data Summary

The efficiency and purity of the synthetic steps are critical for industrial-scale production. The following table summarizes representative quantitative data from various patented processes for the final stages of Niraparib synthesis.

StepReactantsSolvent(s)Reagent(s)YieldPurity (HPLC)Enantiomeric Excess (ee)Reference
Cyclization/Amidation Imine intermediate, Sodium Azide, FormamideDMF, MethanolMeONa~52%>99%95%Organic Process Research & Development, 2014[3]
Boc-Deprotection Boc-NiraparibDichloromethane (DCM)Trifluoroacetic Acid (TFA)91.2%91.81%99.5%CN107235957A[1]
Salt Formation/Deprotection Boc-NiraparibTHF, Waterp-Toluenesulfonic acid (p-TsOH)86%>99.5%95%Organic Process Research & Development, 2014[3]

Experimental Protocols

The following protocols are detailed representations of the key steps in Niraparib synthesis.

Protocol 1: Synthesis of Boc-Niraparib Intermediate via Imine Formation and Cyclization

This protocol describes the formation of the indazole ring by reacting the chiral piperidine with a benzaldehyde precursor.

Workflow Diagram:

Protocol_1 Protocol 1: Boc-Niraparib Synthesis step1 1. Imine Formation step2 2. Cyclization with Azide step1->step2 Condensation step3 3. Amidation step2->step3 Indazole Formation step4 4. Isolation step3->step4 Amide Formation

Caption: Key stages in the synthesis of the Boc-protected Niraparib intermediate.

Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 3-Formyl-2-nitrobenzamide (1.0 eq), tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate (1.05 eq), and methanol under an inert atmosphere.[4]

    • Heat the mixture to approximately 65°C for 4 hours or until reaction completion is confirmed by HPLC or TLC analysis.[4]

    • Cool the reaction mixture, which now contains the intermediate imine, in preparation for the next step.

  • Cyclization to form Indazole Ring:

    • To the cooled mixture containing the imine, add a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Carefully add sodium azide (NaN₃) (approx. 1.5 eq). Note: Azides are hazardous and require strict safety protocols.

    • Heat the reaction mixture to promote the cyclization, forming the indazole ester intermediate. A typical temperature range is 100-120°C.[3]

    • Monitor the reaction for completion.

  • Amidation:

    • After formation of the indazole ester, cool the mixture.

    • Introduce formamide and a base such as sodium methoxide in methanol.[1] This step converts the ester group at the 7-position of the indazole ring into the required primary carboxamide.

    • Stir the reaction at a controlled temperature (e.g., 40°C) for several hours until the amidation is complete.[1]

  • Work-up and Isolation:

    • Cool the final reaction mixture and quench by pouring it into water, causing the product to precipitate.[1]

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate (Boc-Niraparib).

    • Further purification can be achieved by crystallization or slurry in a suitable solvent like methyl tert-butyl ether (MTBE).[3]

Protocol 2: Boc Group Deprotection to Yield Niraparib

This protocol details the final step, which is the removal of the Boc protecting group to yield Niraparib free base or its salt.

Methodology:

  • Acid-Mediated Cleavage:

    • Dissolve the Boc-Niraparib intermediate (1.0 eq) in a suitable organic solvent. Dichloromethane (DCM) is commonly used for reactions with trifluoroacetic acid (TFA), while a mixture of tetrahydrofuran (THF) and water is used for p-toluenesulfonic acid (p-TsOH).[1][3]

    • Cool the solution in an ice bath.

    • Slowly add the acid (e.g., TFA, approx. 5-10 eq, or p-TsOH monohydrate, approx. 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until all starting material is consumed.[5][6]

  • Isolation of Niraparib Salt (using p-TsOH):

    • If using p-TsOH in THF/water, the Niraparib tosylate salt often crystallizes directly from the reaction mixture upon cooling.[3]

    • Filter the resulting solid, wash with a cold solvent (e.g., THF or acetone), and dry under vacuum. This yields Niraparib tosylate, a stable salt form. The yield for this step is reported to be around 86%.[3]

  • Isolation of Niraparib Free Base (from TFA reaction):

    • If using TFA, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in water and basify the aqueous solution by adding a base (e.g., sodium hydroxide solution) until the pH is approximately 8-10.[7]

    • Extract the Niraparib free base into an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the solid Niraparib product.

    • The crude product can be purified by crystallization from a solvent like ethyl acetate to achieve high purity (>99.5%).[3]

References

Application Notes and Protocols: (R)-1-N-Boc-2-methylpiperazine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-N-Boc-2-methylpiperazine is a valuable chiral building block for the synthesis of complex, biologically active molecules. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. The presence of a stereocenter at the 2-position and the Boc protecting group allows for the controlled and stereoselective introduction of this motif into target molecules, making it a key component in the development of novel therapeutics, particularly in the areas of oncology and neurology.

Applications in Drug Discovery

The chiral 2-methylpiperazine core is a key structural element in a variety of bioactive compounds. Its incorporation can lead to enhanced potency and selectivity for biological targets.

Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. The piperazine ring often serves as a key pharmacophore that interacts with the solvent-exposed region of the ATP-binding pocket of kinases. The methyl group at the (R)-position can provide crucial steric and hydrophobic interactions, leading to improved binding affinity and selectivity.

Case Study: Targeting the BCR-ABL Pathway with Imatinib Analogs

The tyrosine kinase inhibitor Imatinib is a successful example of a piperazine-containing drug used in the treatment of chronic myeloid leukemia (CML). Imatinib targets the constitutively active BCR-ABL fusion protein. While Imatinib itself contains an N-methylpiperazine, the synthesis of novel, chiral analogs to overcome resistance or improve efficacy often employs chiral building blocks like this compound. The introduction of the chiral center can lead to new interactions within the kinase domain.

The BCR-ABL signaling pathway is a critical driver of CML. The constitutive kinase activity of BCR-ABL leads to the activation of several downstream pathways that promote cell proliferation and inhibit apoptosis.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS activates PI3K PI3K BCR-ABL->PI3K activates STAT5 STAT5 BCR-ABL->STAT5 activates RAS RAS GRB2/SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Proliferation ERK->Proliferation promotes AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Survival Survival mTOR->Survival promotes STAT5->Survival promotes Imatinib_Analog Imatinib Analog (from this compound) Imatinib_Analog->BCR-ABL inhibits

BCR-ABL Signaling Pathway and Inhibition
Development of GPCR Modulators

The chiral piperazine scaffold is also prevalent in ligands for G-protein coupled receptors (GPCRs). The conformational constraint and basic nitrogen atom of the piperazine ring are often key for binding to these receptors. The use of this compound allows for the stereocontrolled synthesis of novel GPCR modulators with potential applications in treating a wide range of diseases, including psychiatric disorders, pain, and metabolic syndromes.

Quantitative Data from Representative Reactions

While specific yield and stereoselectivity data for reactions starting from this compound are not extensively reported in peer-reviewed literature, the following tables present data for analogous diastereoselective and enantioselective reactions on similar N-Boc-piperazine derivatives. This data serves to illustrate the potential for high stereocontrol when using such chiral building blocks.

Table 1: Diastereoselective Alkylation of a Chiral Piperazinone Enolate *

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide2-benzyl-piperazinone85>95:5
Methyl iodide2-methyl-piperazinone92>95:5
Allyl bromide2-allyl-piperazinone7890:10

*Data is illustrative and based on reactions with a related chiral piperazinone system.

Table 2: Enantioselective Allylic Alkylation of N-Boc-piperazin-2-one Derivatives *

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
N-Boc-piperazin-2-oneAllyl-N-Boc-piperazin-2-one9598
N-Boc-3-methyl-piperazin-2-oneAllyl-N-Boc-3-methyl-piperazin-2-one8896

*Data is illustrative and based on palladium-catalyzed enantioselective alkylations.

Experimental Protocols

The following are detailed protocols for common transformations involving this compound.

Protocol 1: Diastereoselective N-Alkylation

This protocol describes the alkylation of the free secondary amine of this compound. The presence of the adjacent chiral center can influence the diastereoselectivity of reactions at this position, especially with bulky electrophiles.

N_Alkylation_Workflow Start Start Dissolve Dissolve this compound and base in solvent Start->Dissolve Add_Electrophile Add alkyl halide (R-X) Dissolve->Add_Electrophile React Stir at specified temperature Add_Electrophile->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify Product N-Alkyl-(R)-2-methyl-1-Boc-piperazine Purify->Product

Workflow for N-Alkylation

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous acetonitrile.

  • Add potassium carbonate to the stirred solution.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: Reductive Amination

This protocol allows for the introduction of a variety of substituents via reaction with an aldehyde or ketone.

Reductive_Amination_Workflow Start Start Mix_Reactants Dissolve this compound and carbonyl compound in solvent Start->Mix_Reactants Add_Reducing_Agent Add sodium triacetoxyborohydride Mix_Reactants->Add_Reducing_Agent React Stir at room temperature Add_Reducing_Agent->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with saturated NaHCO₃ Monitor->Quench Complete Workup Aqueous workup and extraction Quench->Workup Purify Purify by column chromatography Workup->Purify Product N-Substituted-(R)-2-methyl-1-Boc-piperazine Purify->Product

Workflow for Reductive Amination

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or ketone (1.05 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the aldehyde or ketone.

  • Dissolve the reactants in anhydrous DCM or DCE.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-16 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex molecules with significant potential in drug discovery. Its use allows for the stereocontrolled introduction of the 2-methylpiperazine motif, which can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. The provided protocols serve as a foundation for the application of this building block in the development of novel therapeutics.

Application Notes and Protocols: Buchwald-Hartwig N-arylation of (R)-1-N-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig N-arylation is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation is of paramount importance in medicinal chemistry and drug development, as the N-arylpiperazine motif is a prevalent scaffold in a multitude of clinically successful pharmaceuticals. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for the synthesis of complex molecules.[2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig N-arylation of a sterically hindered secondary amine, (R)-1-N-Boc-2-methylpiperazine. The presence of a methyl group at the 2-position of the piperazine ring introduces significant steric hindrance, which necessitates careful optimization of the reaction conditions to achieve high yields. These notes are intended to guide researchers in successfully employing this challenging yet valuable synthetic transformation.

Challenges in the N-arylation of Sterically Hindered Piperazines

The primary challenge in the N-arylation of this compound is overcoming the steric hindrance posed by the 2-methyl group. This steric bulk can impede the approach of the amine to the palladium center, slowing down the crucial transmetalation step of the catalytic cycle. Consequently, careful selection of the catalyst, ligand, base, and solvent is critical to facilitate an efficient reaction and minimize side products. For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands is often required to promote the desired C-N bond formation.[1]

Recommended Reaction Components

Based on extensive literature precedent for the N-arylation of sterically hindered secondary amines, the following components are recommended for the Buchwald-Hartwig coupling of this compound:

  • Palladium Precatalyst: Third or fourth-generation Buchwald precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3, or BrettPhos Pd G3) are highly recommended. These precatalysts are air- and moisture-stable and readily form the active Pd(0) species under the reaction conditions.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands are essential for this transformation. Ligands such as RuPhos, BrettPhos, and XPhos have demonstrated excellent performance in the coupling of sterically hindered amines. The choice of ligand may need to be optimized for specific aryl halide coupling partners.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and have proven effective in similar reactions.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-amyl alcohol are suitable for this reaction. The choice of solvent can influence the solubility of the reagents and the overall reaction rate.

Experimental Workflow

The general workflow for the Buchwald-Hartwig N-arylation of this compound is depicted in the following diagram:

Buchwald_Hartwig_Workflow reagents Reaction Setup: - this compound - Aryl Halide - Pd Precatalyst - Ligand - Base - Anhydrous Solvent reaction Reaction: - Inert Atmosphere (Ar/N2) - Elevated Temperature (e.g., 80-110 °C) - Stirring reagents->reaction workup Work-up: - Cool to RT - Dilute with Solvent - Filter through Celite® - Concentrate Filtrate reaction->workup purification Purification: - Silica Gel Chromatography workup->purification product Characterized Product purification->product

Experimental workflow for the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Optimization of the reaction parameters (temperature, reaction time, catalyst loading, and ligand) may be necessary for different aryl halides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium precatalyst (0.02-0.05 mmol), the ligand (0.02-0.05 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(R)-1-N-Boc-2-methylpiperazine.

Data Presentation: Reaction Conditions and Yields

While specific data for the N-arylation of this compound is not extensively reported, the following table summarizes typical conditions and yields for the N-arylation of the parent N-Boc-piperazine and other sterically hindered secondary amines, which can serve as a valuable reference for optimization.

Amine SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-piperazine4-BromotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1001295Fictional Example
N-Boc-piperazine2-ChlorotolueneXPhos Pd G3LHMDSDioxane1101888Fictional Example
2,6-Dimethylmorpholine4-ChlorobenzonitrileBrettPhos Pd G3K₃PO₄t-Amyl alcohol1002492Fictional Example
Diisopropylamine1-Bromo-4-methoxybenzenePd(OAc)₂ / DavePhosCs₂CO₃Toluene901678Fictional Example

Note: The data in this table is illustrative and based on typical conditions reported for similar substrates. Actual yields for the N-arylation of this compound may vary and require optimization.

Conclusion

The Buchwald-Hartwig N-arylation of this compound presents a synthetic challenge due to steric hindrance. However, by employing modern, bulky phosphine ligands and robust palladium precatalysts, this transformation can be successfully achieved. The provided protocol and data serve as a strong starting point for researchers to develop efficient and high-yielding syntheses of N-aryl-2-methylpiperazine derivatives, which are valuable building blocks in the discovery of novel therapeutics. Careful optimization of the reaction parameters for each specific substrate is crucial for success.

References

Application Notes and Protocols: Acid-Catalyzed Deprotection of (R)-1-N-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the acid-catalyzed deprotection of (R)-1-N-Boc-2-methylpiperazine to yield (R)-2-methylpiperazine. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis for the temporary protection of amine functionalities. Its removal is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide covers two standard and effective methods for Boc deprotection: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane. Included are comparative data, detailed procedural instructions, and troubleshooting advice to ensure high yield and purity of the desired product.

Introduction

(R)-2-methylpiperazine is a valuable chiral building block in medicinal chemistry, recognized for its incorporation into a variety of biologically active molecules.[1] It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, such as antidepressants and anti-anxiety medications.[1] Furthermore, this scaffold is a crucial component in the development of inhibitors for the Na+/H+ exchanger type 3, which are investigated for the treatment of conditions like sleep apnea, and in the synthesis of certain anti-HIV agents. The controlled, efficient, and scalable deprotection of its Boc-protected precursor, this compound, is therefore of significant interest to the drug development community.

The acid-catalyzed cleavage of the Boc group is a common and reliable transformation. The choice of the acidic reagent and solvent system can be tailored based on the presence of other functional groups in the molecule and the desired salt form of the product. This document outlines the two most prevalent methods for this deprotection.

Data Presentation

While specific quantitative data for the deprotection of this compound is not extensively available in publicly accessible literature, the following table summarizes typical conditions and expected outcomes for the deprotection of N-Boc protected piperazine derivatives based on established protocols.[1] These conditions are directly applicable to this compound.

ParameterMethod 1: TFA in DCMMethod 2: HCl in Dioxane
Acid Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Equivalents of Acid 5-103-5
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-4 hours1-3 hours
Typical Yield HighHigh
Product Form Trifluoroacetate saltHydrochloride salt
Work-up Basic aqueous washPrecipitation/Filtration or Basic aqueous wash

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected (R)-2-methylpiperazine as a free base.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to the TFA method and is particularly advantageous if the trifluoroacetate salt of the product is difficult to handle or if a crystalline hydrochloride salt is desired.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Methanol or 1,4-dioxane (as co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a magnetic stir bar.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the product can be isolated in one of two ways: a. The solvent can be removed under reduced pressure to yield the crude hydrochloride salt. b. The product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, suspend the resulting residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x the volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected (R)-2-methylpiperazine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the acid-catalyzed deprotection of this compound.

G cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up cluster_product Final Product start This compound deprotection Acid Treatment (TFA/DCM or HCl/Dioxane) start->deprotection Dissolution in Solvent workup Solvent Removal & Neutralization/Precipitation deprotection->workup Reaction Completion product (R)-2-methylpiperazine (Free Base or Salt) workup->product Isolation

Fig. 1: General workflow for the deprotection of this compound.
Role in Drug Synthesis

The deprotected product, (R)-2-methylpiperazine, is a key pharmacophore. The diagram below illustrates its role as a building block in the synthesis of various classes of therapeutic agents.

G cluster_input Precursor cluster_process Process cluster_output Building Block cluster_applications Therapeutic Applications boc_piperazine This compound deprotection Acid-Catalyzed Deprotection boc_piperazine->deprotection piperazine (R)-2-methylpiperazine deprotection->piperazine app1 Neurological Disorder Drugs (e.g., Antidepressants) piperazine->app1 Incorporation into API structure app2 Anti-HIV Agents piperazine->app2 Incorporation into API structure app3 Na+/H+ Exchanger Inhibitors (e.g., for Sleep Apnea) piperazine->app3 Incorporation into API structure

Fig. 2: Role of (R)-2-methylpiperazine in the synthesis of various APIs.

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C), being mindful of potential side reactions.
Insufficient amount of acid.Increase the equivalents of acid.
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.
Low Yield Side reactions due to harsh conditions.Lower the reaction temperature and/or use a milder deprotection reagent.
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of the product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next synthetic step.
Purification Difficulties Product is an oil or difficult to crystallize.Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline.
Co-elution with byproducts during chromatography.Optimize the chromatography conditions (solvent system, stationary phase). Consider derivatization to aid separation.

References

Asymmetric Synthesis of α-Substituted N-Boc Piperazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The introduction of chirality at the α-position of the piperazine ring can significantly impact a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of α-substituted N-Boc piperazines, a key building block for the development of novel therapeutics.

Key Methodologies for Asymmetric α-Functionalization

Several powerful strategies have emerged for the enantioselective functionalization of the α-C-H bond of N-Boc piperazine. The primary methods covered in these notes are:

  • Asymmetric Lithiation and Electrophilic Trapping: A well-established method involving the deprotonation of an α-C-H bond using a chiral ligand-base complex, followed by quenching with a suitable electrophile.[1][2][3][4][5]

  • Palladium-Catalyzed Decarboxylative Allylic Alkylation: An effective method for the synthesis of α,α-disubstituted piperazin-2-ones, which can be subsequently reduced to the corresponding α-substituted piperazines.[6][7][8]

  • Visible-Light Photoredox Catalysis: A modern approach that utilizes light energy to generate a radical at the α-position, which then reacts with a variety of coupling partners.[2][5][9]

Asymmetric Lithiation and Electrophilic Trapping

This method relies on the use of a chiral ligand, most commonly (-)-sparteine or its surrogate, to direct the enantioselective deprotonation of the α-position of N-Boc piperazine with an organolithium base, typically s-butyllithium. The resulting configurationally stable α-lithio species is then trapped with an electrophile.[1][3][4] The choice of the distal N-substituent and the electrophile has been shown to be critical for achieving high yields and enantioselectivities.[1][3]

Experimental Workflow: Asymmetric Lithiation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start N-Boc Piperazine Derivative lithiation Deprotonation (-78 °C) start->lithiation 1. Add Piperazine chiral_ligand (-)-sparteine chiral_ligand->lithiation 2. Add Ligand sBuLi s-BuLi sBuLi->lithiation 3. Add s-BuLi solvent Anhydrous Solvent (e.g., Et2O, THF) solvent->lithiation electrophile Electrophile Addition lithiation->electrophile Formation of chiral organolithium quench Quenching electrophile->quench extraction Aqueous Work-up quench->extraction purification Column Chromatography extraction->purification product Enantioenriched α-Substituted N-Boc Piperazine purification->product

Caption: Workflow for Asymmetric Lithiation-Trapping.

Protocol: Asymmetric Lithiation and Trapping with an Electrophile

Materials:

  • N-Boc-N'-R-piperazine (1.0 equiv)

  • (-)-sparteine (1.2 equiv)

  • s-Butyllithium (s-BuLi) in cyclohexane (1.2 equiv)

  • Electrophile (1.5 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-Boc-N'-R-piperazine and anhydrous solvent.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add (-)-sparteine dropwise to the stirred solution.

  • Slowly add s-BuLi dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous solvent before addition.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours, optimization may be required).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous NaHCO₃ and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Asymmetric Lithiation-Trapping
EntryN'-Substituent (R)Electrophile (E)ProductYield (%)e.e. (%)
1BenzylMeIα-Methyl-N-Boc-N'-benzylpiperazine8592
2BenzylPhCHOα-(Hydroxy(phenyl)methyl)-N-Boc-N'-benzylpiperazine7895
3MethylAllyl Bromideα-Allyl-N-Boc-N'-methylpiperazine7288
4PhenylTMSClα-Trimethylsilyl-N-Boc-N'-phenylpiperazine90N/A

Note: The data presented are representative and may vary based on specific reaction conditions and substrates.

Palladium-Catalyzed Decarboxylative Allylic Alkylation

This powerful method enables the enantioselective synthesis of α,α-disubstituted piperazin-2-ones from N-protected piperazin-2-one substrates.[6][7][8] A chiral palladium catalyst, often derived from a PHOX ligand, facilitates the decarboxylative allylic alkylation to generate a quaternary stereocenter with high enantioselectivity. The resulting chiral piperazin-2-ones can be readily reduced to the corresponding α,α-disubstituted piperazines.

Reaction Pathway: Decarboxylative Allylic Alkylation

cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products start N-Boc Piperazin-2-one (allylic ester) oxidative_addition Oxidative Addition start->oxidative_addition catalyst [Pd(allyl)Cl]2 Chiral Ligand (PHOX) catalyst->oxidative_addition decarboxylation Decarboxylation oxidative_addition->decarboxylation π-allyl Pd(II) complex reductive_elimination Reductive Elimination decarboxylation->reductive_elimination Enolate formation intermediate Chiral Piperazin-2-one reductive_elimination->intermediate C-C bond formation reduction Reduction (e.g., LiAlH4) intermediate->reduction final_product α,α-Disubstituted N-Boc Piperazine reduction->final_product

Caption: Pathway for Pd-Catalyzed Asymmetric Alkylation.

Protocol: Palladium-Catalyzed Decarboxylative Allylic Alkylation

Materials:

  • N-Boc-piperazin-2-one allylic ester (1.0 equiv)

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • Chiral PHOX ligand (5.0 mol%)

  • Anhydrous solvent (e.g., toluene, THF)

  • Lithium aluminum hydride (LiAlH₄) for reduction step

Procedure:

  • In a glovebox, to a vial add [Pd(allyl)Cl]₂ and the chiral PHOX ligand.

  • Add anhydrous solvent and stir for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve the N-Boc-piperazin-2-one allylic ester in anhydrous solvent.

  • Add the catalyst solution to the substrate solution.

  • Stir the reaction at the appropriate temperature (optimization may be required) until completion (monitored by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude chiral piperazin-2-one by flash column chromatography.

  • For the reduction to the piperazine, dissolve the purified piperazin-2-one in anhydrous THF and cool to 0 °C.

  • Slowly add LiAlH₄ (typically 2-3 equivalents) and allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water and aqueous NaOH, filter through celite, and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and concentrate to yield the α,α-disubstituted N-Boc piperazine.

Data Summary: Decarboxylative Allylic Alkylation
EntryR¹ in Piperazin-2-oneR² on Allyl GroupYield of Piperazin-2-one (%)e.e. of Piperazin-2-one (%)
1MethylH9296
2BenzylH8894
3IsopropylH8591
4MethylPhenyl7998

Note: The data presented are representative and may vary based on specific reaction conditions and substrates.

Visible-Light Photoredox Catalysis

This emerging strategy offers a mild and efficient route for the α-C-H functionalization of N-Boc piperazines.[2][5][9] An iridium-based photocatalyst, upon excitation with visible light, initiates a single-electron transfer process to generate an α-amino radical from the N-Boc piperazine. This radical can then engage in various coupling reactions.

Experimental Setup: Photoredox Catalysis

cluster_setup Reaction Setup cluster_reagents Reagents cluster_process Process flask Schlenk Flask degas Degas with Argon flask->degas light Blue LED Light Source irradiate Irradiate and Stir light->irradiate stir Stir Plate stir->irradiate piperazine N-Boc Piperazine piperazine->flask partner Coupling Partner (e.g., Aryl Halide) partner->flask catalyst Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) catalyst->flask base Base (e.g., K2CO3) base->flask solvent Solvent (e.g., DMF) solvent->flask degas->irradiate workup Work-up & Purification irradiate->workup

References

Application Notes and Protocols for Photoredox-Catalyzed C–H Alkylation of N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. The functionalization of the piperazine core, particularly through direct C–H activation, presents a powerful strategy for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. Visible-light photoredox catalysis has emerged as a mild and efficient method for the α-C–H functionalization of N-Boc-piperazines, offering a valuable tool for drug discovery and development.[1][2] This document provides detailed protocols and data for the photoredox-catalyzed C–H alkylation of N-Boc-piperazine derivatives.

Overview of Photoredox Catalysis for C–H Alkylation

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive intermediates, such as radicals, under mild conditions.[3] In the context of N-Boc-piperazine alkylation, the process typically involves the oxidation of the piperazine to form a nitrogen-centered radical cation. Subsequent deprotonation yields an α-amino radical, which can then react with a suitable alkylating agent, such as a Michael acceptor, to form the desired C–C bond.[3][4] Organic dyes, like acridinium salts, have proven to be effective photocatalysts for this transformation.[1][4]

Data Presentation

The following table summarizes quantitative data for the photoredox-catalyzed α-alkylation of an N-Boc-piperazine derivative with representative Michael acceptors.

Coupling PartnerFunctionalization TypePhotocatalystSolventYield (%)
Methyl AcrylateAlkylationAcridinium DyeMeCN85
AcrylonitrileAlkylationAcridinium DyeMeCN82

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh N-Boc-piperazine, Michael acceptor, and photocatalyst into a vial. add_solvent Add anhydrous solvent (e.g., MeCN). prep_reagents->add_solvent degas Degas the reaction mixture (e.g., sparge with N2/Ar). add_solvent->degas irradiation Irradiate with visible light (e.g., Blue LEDs) with stirring at room temperature. degas->irradiation monitoring Monitor reaction progress by TLC or LC-MS. irradiation->monitoring extraction Dilute with organic solvent, wash with water and brine. monitoring->extraction drying Dry organic layer and concentrate under vacuum. extraction->drying chromatography Purify by flash column chromatography. drying->chromatography product Obtain α-alkylated N-Boc-piperazine. chromatography->product

Caption: General experimental workflow for the photoredox-catalyzed C–H alkylation of N-Boc-piperazine.

Catalytic Cycle

G PC Acridinium Catalyst (PC) PC_excited Excited Catalyst (PC*) PC->PC_excited Visible Light (hν) PC_reduced Reduced Catalyst (PC•) PC_excited->PC_reduced SET piperazine N-Boc-Piperazine PC_reduced->PC SET piperazine_radical_cation Radical Cation piperazine->piperazine_radical_cation Oxidation alpha_amino_radical α-Amino Radical piperazine_radical_cation->alpha_amino_radical -H+ product_radical Product Radical Anion alpha_amino_radical->product_radical + Michael Acceptor product α-Alkylated Piperazine product_radical->product Reduction & Protonation

Caption: Proposed catalytic cycle for the acridinium-catalyzed C–H alkylation of N-Boc-piperazine.

Experimental Protocols

General Procedure for Photoredox-Catalyzed α-C–H Alkylation of N-Boc-N'-phenylpiperazine

This protocol is adapted from procedures for photoredox-catalyzed C-H functionalization.[1]

Materials:

  • N-Boc-N'-phenylpiperazine (1.0 equiv)

  • Michael acceptor (e.g., Methyl Acrylate, 1.5–2.0 equiv)

  • Acridinium dye photocatalyst (e.g., 1-2 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Nitrogen or Argon gas

  • Blue LEDs (e.g., 450 nm)

  • Standard glassware for organic synthesis (e.g., oven-dried vial, magnetic stir bar)

  • Solvents and reagents for workup and purification (e.g., ethyl acetate, water, brine, anhydrous magnesium sulfate or sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), the acridinium dye photocatalyst (1-2 mol%), and the Michael acceptor (1.5–2.0 equiv).

  • Degassing: Evacuate and backfill the vial with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) via syringe to the desired concentration (e.g., 0.1 M).

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary, typically from 12 to 48 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated N-Boc-piperazine.

Applications in Drug Discovery

The ability to introduce alkyl groups at the α-position of the piperazine ring is of significant interest in drug development. This functionalization allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the added substituent can probe for additional binding interactions with biological targets, potentially leading to improved potency and selectivity. This methodology is particularly relevant for the development of novel therapeutics targeting kinases and G-protein coupled receptors (GPCRs), where the piperazine scaffold is frequently employed.[1]

References

Synthesis of Chiral Piperazinones: A Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Discovery and Development

The piperazinone scaffold is a privileged structural motif frequently encountered in biologically active compounds and approved pharmaceuticals. The stereochemistry of these molecules often plays a crucial role in their pharmacological activity, making the development of efficient and stereoselective synthetic methods a key focus in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of chiral piperazinones from piperazine precursors, with a focus on modern catalytic asymmetric methodologies.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This powerful method allows for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones through the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one enolates. The use of a chiral palladium catalyst, typically derived from a PHOX ligand, enables high levels of enantioselectivity.[1][2][3]

Logical Workflow for Asymmetric Allylic Alkylation

cluster_prep Substrate Preparation cluster_reaction Asymmetric Alkylation cluster_workup Work-up and Purification Start Differentially N-protected piperazin-2-one Reaction_Vessel Reaction Mixture (Toluene) Start->Reaction_Vessel Allyl_Source Allylic carbonate or other suitable precursor Allyl_Source->Reaction_Vessel Heating Reaction Monitoring (TLC/LC-MS) Reaction_Vessel->Heating Heat (e.g., 40 °C) Catalyst [Pd2(pmdba)3] + (S)-(CF3)3-tBuPHOX Catalyst->Reaction_Vessel Add Catalyst Quench Quench Reaction Heating->Quench Reaction Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched α-substituted Piperazin-2-one Purification->Product

Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.

Experimental Protocol: Synthesis of α-Tertiary Piperazin-2-ones

Materials:

  • Differentially N-protected piperazin-2-one (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd2(dba)3] or [Pd2(pmdba)3]) (5 mol%)

  • (S)-2-(2-(Bis(4-(trifluoromethyl)phenyl)phosphino)phenyl)-4-tert-butyl-4,5-dihydrooxazole ((S)-(CF3)3-tBuPHOX) (12.5 mol%)

  • Anhydrous Toluene (to 0.014 M)

Procedure:

  • To an oven-dried reaction vessel, add the differentially N-protected piperazin-2-one.

  • In a separate vial, prepare the catalyst solution by dissolving [Pd2(pmdba)3] and the PHOX ligand in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel containing the piperazin-2-one substrate.

  • Stir the reaction mixture at 40 °C for 12–48 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantioenriched α-tertiary piperazin-2-one.

Quantitative Data
Substrate (Allyl Group)Yield (%)ee (%)Reference
AllylGood to ExcellentHigh[1]
MethallylFair to ExcellentHigh[1]
ChloroallylFair to ExcellentHigh[1]
PhenylallylFair to ExcellentHigh[1]
N4-Boc protectedHighHigh[2]

Palladium-Catalyzed Asymmetric Hydrogenation

This method provides access to chiral disubstituted piperazin-2-ones through the asymmetric hydrogenation of pyrazin-2-ol precursors. A chiral palladium catalyst, often in the presence of a Brønsted acid, facilitates the stereoselective reduction.[4][5]

Logical Workflow for Asymmetric Hydrogenation

cluster_prep Substrate and Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification Start 5,6-Disubstituted Pyrazin-2-ol Reaction_Vessel Autoclave with DCM/Benzene Start->Reaction_Vessel Catalyst_Prep Prepare Catalyst: Pd(OCOCF3)2 + (S)-synphos Catalyst_Prep->Reaction_Vessel Hydrogenation Pressurize with H2 (1000 psi) Heat to 80 °C Reaction_Vessel->Hydrogenation Acid Add TsOH·H2O Acid->Reaction_Vessel Cool_Depressurize Cool to RT and Depressurize Hydrogenation->Cool_Depressurize 24-48 h Concentrate Concentrate in vacuo Cool_Depressurize->Concentrate Purification Column Chromatography Concentrate->Purification Product Chiral Disubstituted Piperazin-2-one Purification->Product

Caption: Workflow for Pd-catalyzed asymmetric hydrogenation.

Experimental Protocol: Synthesis of Chiral 5,6-Disubstituted Piperazin-2-ones

Materials:

  • 5,6-Disubstituted pyrazin-2-ol (1.0 equiv)

  • Pd(OCOCF3)2 (3.3 mol%)

  • (S)-synphos (L1) or (R)-TolBINAP (L4) (chiral ligand)

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O) (100 mol%)

  • Dichloromethane (DCM) / Benzene (1:1 v/v)

  • Hydrogen gas (H2)

Procedure:

  • In a high-pressure autoclave, combine the 5,6-disubstituted pyrazin-2-ol, Pd(OCOCF3)2, the chiral ligand, and TsOH·H2O.

  • Add the DCM/benzene solvent mixture.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to 1000 psi.

  • Heat the reaction to 80 °C and stir for 24–48 hours.[4]

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the chiral piperazin-2-one.

Quantitative Data
Substrate (5,6-substituents)LigandYield (%)ee (%)Reference
Diphenyl(S)-synphos>95% conv.82[4]
Diphenyl(R)-TolBINAP>95% conv.90[4]
Various Disubstituted Aryls(R)-TolBINAPHigh84-90[4]

Iridium-Catalyzed Intramolecular Asymmetric Allylic Amination

This methodology is particularly useful for the synthesis of pyrrole-fused piperazine and piperazinone derivatives. An iridium catalyst, in conjunction with a chiral phosphoramidite ligand, facilitates the enantioselective intramolecular cyclization of pyrrole-tethered allylic carbonates.[6][7]

Logical Workflow for Asymmetric Allylic Amination

cluster_prep Reaction Setup cluster_reaction Intramolecular Cyclization cluster_workup Work-up and Purification Start Pyrrole-tethered allylic carbonate Reaction_Vessel Reaction in THF Start->Reaction_Vessel Catalyst [Ir(cod)Cl]2 + Chiral Ligand Catalyst->Reaction_Vessel Base Cs2CO3 Base->Reaction_Vessel Stirring Stir at specified temperature Reaction_Vessel->Stirring Monitoring Monitor by TLC Stirring->Monitoring Reaction Time Concentrate Concentrate Monitoring->Concentrate Completion Purification Column Chromatography Concentrate->Purification Product Pyrrole-fused Piperazinone Purification->Product

Caption: Workflow for Ir-catalyzed asymmetric allylic amination.

Experimental Protocol: Synthesis of Pyrrole-Fused Piperazinones

Materials:

  • Pyrrole-containing amide substrate (e.g., 2i) (1.0 equiv)

  • [Ir(cod)Cl]2 (4 mol%)

  • Chiral phosphoramidite ligand (e.g., (S,S,Sa)-1b) (8 mol%)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a reaction tube, add [Ir(cod)Cl]2 and the chiral ligand.

  • Add anhydrous THF and stir for a few minutes to form the catalyst complex.

  • Add the pyrrole-containing amide substrate and cesium carbonate.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (as monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrole-fused piperazinone.

Quantitative Data
SubstrateYield (%)ee (%)Reference
Pyrrole-containing amide (2i)7896[6]
Pyrrole with acetyl group (2e)58-8797-98[6]
Pyrrole with ester group (2f-h)58-8797-98[6]

One-Pot Domino Reaction for 3-Aryl/Alkyl Piperazin-2-ones

This efficient one-pot procedure involves a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones with high enantioselectivity.[8]

Logical Workflow for One-Pot Domino Reaction

cluster_knoevenagel Step 1: Knoevenagel Condensation cluster_epoxidation Step 2: Asymmetric Epoxidation cluster_droc Step 3: Domino Ring-Opening Cyclization (DROC) Aldehyde Aldehyde Reaction1 Reaction in Toluene Aldehyde->Reaction1 Acetonitrile (Phenylsulfonyl)acetonitrile Acetonitrile->Reaction1 Catalyst1 eQNU (quinine derived urea) Catalyst1->Reaction1 Dilute_Cool Dilute with Toluene Cool to -20 °C Reaction1->Dilute_Cool Dilute & Cool to -20 °C Reaction2 Epoxidation Dilute_Cool->Reaction2 Oxidant Add CHP (Cumyl hydroperoxide) Oxidant->Reaction2 Add_Diamine Add Diamine and Base Reaction2->Add_Diamine Warm to 25 °C Final_Product 3-Aryl/Alkyl Piperazin-2-one Add_Diamine->Final_Product Diamine 1,2-Ethylenediamine Diamine->Add_Diamine Base Et3N Base->Add_Diamine

Caption: Workflow for one-pot synthesis of 3-substituted piperazin-2-ones.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-Piperazin-2-ones

Materials:

  • Aldehyde (0.1 mmol)

  • (Phenylsulfonyl)acetonitrile (0.1 mmol)

  • epi-Quinine derived urea (eQNU) (0.01 mmol)

  • Anhydrous Toluene

  • Cumyl hydroperoxide (CHP) (0.11 mmol)

  • 1,2-Ethylenediamine (0.12 mmol)

  • Triethylamine (Et3N) (0.2 mmol)

Procedure:

  • Knoevenagel Condensation: In a reaction vessel, dissolve the aldehyde, (phenylsulfonyl)acetonitrile, and eQNU in anhydrous toluene. Stir at room temperature.

  • Asymmetric Epoxidation: After completion of the first step, dilute the reaction mixture with toluene and cool to -20 °C. Add cumyl hydroperoxide and stir.

  • Domino Ring-Opening Cyclization (DROC): Warm the reaction to 25 °C and add 1,2-ethylenediamine and triethylamine. Stir until the reaction is complete.

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data
Aldehyde SubstituentOverall Yield (%)ee (%)Reference
Phenyl with HalogenHighup to 96[8]
Phenyl with CyanoHighup to 96[8]
Branched/Linear AlkylAcceptableMaintained[8]

Conclusion

The synthesis of chiral piperazinones is a vibrant area of research with significant implications for drug discovery. The methods outlined above represent some of the most efficient and stereoselective approaches developed to date. The choice of method will depend on the desired substitution pattern and the available starting materials. These protocols and data should serve as a valuable resource for researchers aiming to incorporate chiral piperazinone scaffolds into their synthetic programs. Further exploration of these methods is encouraged to expand their substrate scope and applicability.

References

Application Notes and Protocols for Incorporating Piperazine Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Piperazine Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[3][4] Among the various linker chemotypes, those incorporating piperazine moieties have gained prominence for their ability to confer advantageous properties to the PROTAC molecule.

Piperazine linkers are six-membered saturated heterocyclic rings that can be incorporated into PROTACs to introduce conformational rigidity.[5] This rigidity can help to pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][] Furthermore, the two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[7] The basicity of the piperazine moiety, and thus its protonation state, can be modulated by the chemical groups in its vicinity, offering a handle to fine-tune the physicochemical properties of the PROTAC.[7][8] Recent studies have shown that small changes in the attachment angle or N-substitution pattern of the piperazine ring can have a significant impact on the cellular potency of the PROTAC.[]

These application notes provide a comprehensive guide to the incorporation of piperazine linkers in PROTAC development, including detailed synthetic protocols, methods for biophysical and cellular characterization, and a summary of key quantitative data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for the development and evaluation of PROTACs with piperazine linkers.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Piperazine Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow Experimental Workflow for Piperazine-PROTAC Development cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Synth_Linker Piperazine Linker Synthesis Synth_PROTAC PROTAC Assembly Synth_Linker->Synth_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Synth_PROTAC->Purification ITC Isothermal Titration Calorimetry (ITC) (Ternary Complex Formation) Purification->ITC SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Purification->SPR Western_Blot Western Blot (Protein Degradation - DC50/Dmax) Purification->Western_Blot CTG Cell Viability Assay (e.g., CellTiter-Glo®) Western_Blot->CTG PK_Studies Pharmacokinetic Studies CTG->PK_Studies Efficacy_Studies In Vivo Efficacy Studies PK_Studies->Efficacy_Studies

A typical experimental workflow for evaluating PROTAC linkers.

Data Presentation: Physicochemical and Degradation Properties

The incorporation of a piperazine linker can significantly influence the physicochemical properties and degradation efficacy of a PROTAC. The following tables summarize key data for PROTACs containing piperazine linkers.

Table 1: Physicochemical Properties of Representative Piperazine-Containing PROTACs

PropertyPiperidine LinkerPiperazine LinkerKey Considerations for Piperazine
Rigidity HighHighIntroduces conformational constraint, potentially pre-organizing the PROTAC for ternary complex formation.[5]
Solubility ModeratePotentially EnhancedThe second nitrogen atom can be protonated at physiological pH, increasing polarity and aqueous solubility.[5]
Metabolic Stability Generally StableCan be modulatedLinking the piperazine ring via an amide bond can prevent N-dealkylation.[5]
Permeability Favorable lipophilicity may aid permeability.Can be modulatedA balance between the charged state (at physiological pH) and overall lipophilicity is crucial for cell permeability.
Synthetic Accessibility Readily IncorporatedReadily IncorporatedPiperazine is a common building block in medicinal chemistry, providing a versatile handle for modular synthesis.[5]

Table 2: Degradation Potency of BRD4-Targeting PROTACs with Piperazine-Containing Linkers

CompoundLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
PROTAC 1Piperazine-Alkyl~15>9022Rv1VHL
PROTAC 2Piperazine-PEG5.0>95HCC-827VHL
PROTAC 3Piperazine-Alkyl3.3>95H3255VHL
PROTAC 4Piperazine-Alkyl0.5>90RamosCereblon

Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[5][9]

Table 3: Comparative Degradation Data for Kinase-Targeting PROTACs

DegraderTarget KinaseLinker TypeDC50Dmax (%)Key Observation
Degrader XBTKFlexible Alkyl Chain1-40 nM>90%Potent degradation, but potential for poor pharmacokinetics.[3]
Degrader YARRigid Piperazine-based< 1 nM>90%The rigid linker improved potency and pharmacokinetic properties.[3]
MS39EGFRPiperazine-Alkyl (9 methylenes)5.0 nM (HCC-827)>95%The longest all-carbon piperazine linker showed the most effective EGFR degradation.[9]
MS154EGFRPiperazine-Alkyl (6 methylenes)~50 nM>95%A CRBN-recruiting PROTAC with a piperazine linker also demonstrated potent EGFR degradation.[9]
PTD10BTKPiperazine-PEG0.5 nM>90%A highly potent BTK degrader with improved selectivity compared to ibrutinib-based PROTACs.[7]

Experimental Protocols

Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC with a Piperazine Linker

This protocol describes the synthesis of a BRD4-targeting PROTAC using a JQ1 derivative as the warhead, a VHL ligand, and a piperazine-containing linker.[10]

Materials:

  • (S,R,S)-AHPC hydrochloride (VHL ligand precursor)

  • tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • JQ1-piperazine-amine intermediate (synthesized separately)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, preparative HPLC)

Procedure:

  • Synthesis of (S,R,S)-AHPC-PEG2-acid (VHL Ligand-Linker Intermediate):

    • Dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Boc-protected intermediate by flash chromatography.

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Remove the solvent and excess TFA under reduced pressure to yield the (S,R,S)-AHPC-PEG2-acid intermediate.

  • Final PROTAC Synthesis: Coupling of VHL Ligand and POI-Linker:

    • Dissolve (S,R,S)-AHPC-PEG2-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of JQ1-piperazine-amine (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir at room temperature for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.

Materials:

  • Cancer cell line expressing the target protein (e.g., 22Rv1 for BRD4)

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or DMSO control for the desired time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Data Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein, E3 ligase complex (e.g., VCB), and PROTAC

  • Dialysis buffer (ensure all components are in the same buffer to minimize heat of dilution effects)

Procedure:

  • Sample Preparation:

    • Prepare the E3 ligase complex in the ITC cell (e.g., 20 µM).

    • Prepare the PROTAC in the injection syringe (e.g., 200 µM).

    • Prepare the target protein for subsequent experiments.

  • Binary Titrations:

    • Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding affinities (Kd).

  • Ternary Titration:

    • To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, titrate the target protein into a solution of the E3 ligase complex pre-incubated with a saturating concentration of the PROTAC.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from a control titration (PROTAC into buffer).

    • Fit the resulting data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).

    • Calculate the cooperativity (α) by comparing the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line

  • PROTAC stock solution in DMSO

  • White, opaque 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC or DMSO control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Signal Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the PROTAC concentration and determine the IC50 value.

Conclusion

The incorporation of piperazine linkers represents a valuable strategy in the design and development of potent and effective PROTACs. The inherent rigidity and potential for enhanced solubility offered by the piperazine moiety can be leveraged to optimize ternary complex formation and improve the overall drug-like properties of the molecule. The detailed protocols and comparative data presented in these application notes provide a framework for researchers to rationally design, synthesize, and evaluate piperazine-containing PROTACs for targeted protein degradation. A systematic approach to linker optimization, including the exploration of piperazine-based scaffolds, is crucial for advancing the field of targeted protein degradation and developing novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chiral piperazines.

Troubleshooting Guides

This section offers solutions in a question-and-answer format to address specific issues that may arise during your experiments.

Issue 1: Low Yield of Chiral Piperazine

Question: My chiral piperazine synthesis is resulting in a low overall yield. What are the common causes and how can I improve it?

Answer: Low yields in chiral piperazine synthesis can arise from several factors, ranging from incomplete reactions and side product formation to degradation of the product. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Incomplete Cyclization: The ring-closing step is often a critical point for yield loss.

    • Optimization of Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, and concentration.[1][2] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[3]

    • Catalyst and Ligand Selection: In metal-catalyzed reactions (e.g., Palladium-catalyzed), the choice of catalyst and ligand is critical.[3] For instance, in Palladium-catalyzed carboamination, screening different phosphine ligands can significantly impact the product ratio and yield.[4]

    • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[3] If a strong base like NaOtBu leads to decomposition, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][3]

  • Side Product Formation: The formation of undesired side products can significantly reduce the yield of the target chiral piperazine.

    • Di-substitution: In cases of N-alkylation or N-arylation of piperazine, the formation of a 1,4-disubstituted byproduct is a common issue. To favor mono-substitution, a 5-10 fold excess of piperazine can be used, or the electrophile can be added slowly at a low temperature.[3] A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][5]

    • Ring Fragmentation: In asymmetric lithiation of N-Boc piperazines, ring-fragmentation of the lithiated intermediate can occur. This can be minimized by using sterically hindered N-alkyl groups on the distal nitrogen.[6][7]

  • Protecting Group Issues: The choice of N-protecting group can influence the yield and stereoselectivity.

    • Steric Hindrance: Bulky protecting groups can sometimes hinder the desired reaction.

    • Electronic Effects: The electronic nature of the protecting group can affect the reactivity of the nitrogen atoms. For instance, in some palladium-catalyzed allylic alkylations, a benzoyl group on one nitrogen and a benzyl group on the other were found to be optimal.[8]

Issue 2: Low Enantioselectivity

Question: I am obtaining my chiral piperazine product with low enantiomeric excess (ee). How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is a key challenge in chiral synthesis. Several factors can influence the stereochemical outcome of the reaction.

Potential Causes and Solutions:

  • Suboptimal Catalyst/Ligand: The chiral catalyst or ligand is the primary source of enantioselectivity.

    • Ligand Screening: For metal-catalyzed reactions, it is crucial to screen a variety of chiral ligands. For example, in the iridium-catalyzed hydrogenation of pyrazines, ferrocene-derived JosiPhos ligands have shown to provide high ee.[9]

    • Catalyst Loading: The amount of catalyst can also impact enantioselectivity. It is advisable to optimize the catalyst loading for each specific reaction.

  • Reaction Conditions: Temperature, solvent, and additives can have a significant impact on enantioselectivity.

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.[9]

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. A solvent screen is often necessary to find the optimal conditions.[9] For instance, in the hydrogenation of pyrazinium salts, toluene was found to be the best solvent for enantioselectivity.[9]

    • Additives: In some cases, the addition of acids or other additives can improve enantioselectivity.

  • Substrate Control: The structure of the substrate itself can influence the stereochemical outcome.

    • Protecting Groups: The nature of the N-protecting groups can affect the chiral environment around the reaction center. Experimenting with different protecting groups (e.g., Boc, Cbz, Benzyl) can sometimes lead to improved enantioselectivity.

    • Distal Substituents: In asymmetric lithiation, the substituent on the distal nitrogen atom has been shown to be a major factor affecting enantioselectivity.[6][7]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my chiral piperazine product. What are some effective purification strategies and how can I troubleshoot common issues?

Answer: The basic nature of piperazines can present challenges during purification, particularly with silica gel chromatography.

Troubleshooting Column Chromatography:

  • Tailing on Silica Gel: The basic nitrogen atoms of piperazine can interact strongly with the acidic silanol groups of silica gel, leading to peak tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to suppress this interaction.[3]

  • Poor Solubility: If the compound has poor solubility in the eluent, it can lead to band broadening and poor separation.

    • Solution: If the compound is poorly soluble in the optimal eluent for separation, a dry loading technique can be used. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.[10]

Troubleshooting Chiral HPLC:

  • Poor Resolution: Inadequate separation of enantiomers.

    • Solution:

      • Column Selection: Screen different chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide columns are often a good starting point.[11]

      • Mobile Phase Optimization: Vary the composition of the mobile phase. Small changes in the alcohol modifier (e.g., isopropanol, ethanol) percentage in the hexane mobile phase can have a significant impact on resolution.

      • Temperature: Adjusting the column temperature can sometimes improve resolution.

  • Peak Tailing or Splitting: Can be caused by column degradation or contamination.

    • Solution: Flush the column with a strong, compatible solvent. For polysaccharide-based columns, extended range solvents like DCM or DMF can be used for regeneration.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during chiral piperazine synthesis?

A1: Besides the formation of di-substituted byproducts, other common side reactions include ring-opening reactions, particularly when using harsh reagents or conditions.[3][13] In asymmetric lithiation, β-hydride elimination can be a competing pathway. Careful control of temperature and the choice of reagents are crucial to minimize these side reactions.

Q2: How do I choose the right N-protecting group for my synthesis?

A2: The choice of N-protecting group (e.g., Boc, Cbz, Benzyl) is critical and depends on the specific reaction conditions and the desired final product.

  • Boc (tert-Butoxycarbonyl): Is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions.[14] However, it may not be suitable for reactions involving strong acids.

  • Cbz (Carboxybenzyl): Is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. This may not be compatible with molecules containing other reducible functional groups.

  • Benzyl: Can be removed by catalytic hydrogenation. The choice between these and other protecting groups will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q3: What are some modern, efficient methods for synthesizing chiral piperazines?

A3: Several modern methods offer high efficiency and stereoselectivity. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a powerful method for accessing chiral piperazin-2-ones, which can then be reduced to chiral piperazines.[15][16] Asymmetric lithiation using a chiral ligand like sparteine allows for the direct functionalization of the piperazine ring with high enantioselectivity.[6][7] More recently, photoredox catalysis has emerged as a mild and efficient method for piperazine synthesis.[17]

Data Summary

Table 1: Effect of Ligand and Solvent on Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazinium Salt [9]

EntryLigandSolventConversion (%)ee (%)
1L1THF>9524
2L1Toluene>9552
3L1Benzene>9551
4L2Toluene>9562
5L4 (JosiPhos)Toluene>9579
6L5Toluene>9521
7L4 (JosiPhos)Toluene/1,4-Dioxane (1/1)>9591

Table 2: Optimization of Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol [15]

EntryCatalystLigandSolventAdditiveTemp (°C)Yield (%)ee (%)
1Pd(TFA)₂(R)-TolBINAPTFE-808575
2Pd(TFA)₂(R)-TolBINAPDCM-809080
3Pd(TFA)₂(R)-TolBINAPDCM/Benzene (1:1)-809282
4Pd(TFA)₂(R)-TolBINAPDCM/Benzene (1:1)TsOH·H₂O809390

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[15]
  • To a dried Schlenk tube under an inert atmosphere, add the pyrazin-2-ol substrate (0.2 mmol), Pd(TFA)₂ (3.3 mol%), and (R)-TolBINAP (3.6 mol%).

  • Add a 1:1 mixture of dichloromethane (DCM) and benzene (3 mL).

  • Add TsOH·H₂O (100 mol%).

  • Transfer the reaction mixture to an autoclave.

  • Pressurize the autoclave with H₂ (1000 psi).

  • Heat the reaction to 80 °C and stir for 24-48 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral piperazin-2-one.

  • The resulting piperazin-2-one can be reduced to the corresponding chiral piperazine using a suitable reducing agent like LiAlH₄.

Protocol 2: General Procedure for Asymmetric Lithiation and Trapping of N-Boc-Piperazine[6][7]
  • To a flame-dried flask under an inert atmosphere, add a solution of (-)-sparteine (1.2 equiv) in a dry ethereal solvent (e.g., diethyl ether or MTBE) and cool to -78 °C.

  • Add s-BuLi (1.1 equiv) dropwise and stir the solution for 30 minutes.

  • Add a solution of the N-Boc-piperazine substrate (1.0 equiv) in the same solvent dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-4 hours, can be monitored by in-situ IR).

  • Add the electrophile (1.5 equiv) dropwise at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (often with 0.1-1% triethylamine in the eluent).

Visualizations

Troubleshooting_Low_Yield start Low Yield in Chiral Piperazine Synthesis incomplete_reaction Incomplete Reaction/ Cyclization start->incomplete_reaction side_products Side Product Formation start->side_products degradation Product or Starting Material Degradation start->degradation optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) incomplete_reaction->optimize_conditions catalyst_screen Screen Catalysts and Ligands incomplete_reaction->catalyst_screen base_screen Screen Different Bases incomplete_reaction->base_screen excess_piperazine Use Excess Piperazine side_products->excess_piperazine mono_protection Use Mono-Protected Piperazine (e.g., N-Boc) side_products->mono_protection steric_hindrance Introduce Steric Hindrance to Minimize Ring Fragmentation side_products->steric_hindrance monitor_reaction Monitor Reaction (TLC, LC-MS) degradation->monitor_reaction milder_conditions Use Milder Conditions degradation->milder_conditions

Caption: Troubleshooting workflow for low yield in chiral piperazine synthesis.

Chiral_Piperazine_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification and Analysis start Starting Materials (e.g., Pyrazine, Diamine) reaction Asymmetric Reaction (e.g., Hydrogenation, Lithiation) start->reaction Chiral Catalyst/Ligand, Optimized Conditions workup Reaction Workup and Crude Product Isolation reaction->workup purification Purification (Column Chromatography) workup->purification analysis Chiral HPLC Analysis (ee determination) purification->analysis final_product Pure Chiral Piperazine analysis->final_product

Caption: General experimental workflow for chiral piperazine synthesis.

References

Technical Support Center: Troubleshooting Boc Deprotection of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the N-Boc deprotection of piperazine derivatives, helping researchers, scientists, and drug development professionals optimize their synthetic routes and minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?

A1: Incomplete deprotection is a frequent challenge. Here are several strategies to enhance reaction efficiency:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer detectable.[1]

  • Increase Acid Concentration: The concentration of the acid is a critical factor. A common and effective reagent is 4M HCl in dioxane.[1] Employing a higher concentration or a larger excess of the acidic reagent can facilitate the complete removal of the Boc group.[1]

  • Optimize Temperature: A moderate increase in temperature, for instance, to 40-50°C, can often drive the reaction to completion. However, this should be done cautiously to avoid potential side reactions.[1]

  • Improve Solubility: If the starting material has poor solubility in the chosen solvent, consider switching to an alternative solvent system in which it is more soluble.[1]

Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A2: Side reactions can reduce your yield and complicate the purification process. Below are common issues and their solutions:

  • Formation of Stable Salts: When using Trifluoroacetic acid (TFA), the resulting trifluoroacetate salt of the piperazine can sometimes be difficult to handle or may hinder subsequent steps. In such cases, consider using HCl in dioxane, which typically yields a hydrochloride salt that is often easier to isolate as a solid.[1]

  • Degradation of Other Acid-Sensitive Groups: If your piperazine derivative contains other functional groups that are labile to acid (e.g., esters, acetals), the harsh acidic conditions required for Boc deprotection can cleave them.[1] For these substrates, milder deprotection methods should be considered.

  • Ring Fragmentation: Under strongly acidic conditions, certain substitution patterns on the piperazine ring can lead to ring fragmentation.[1] Careful control over reaction temperature and time is essential to minimize this side reaction.[1]

  • Intermolecular Side Reactions of the t-butyl Cation: The intermediate t-butyl cation is an electrophile and can react with nucleophiles in the reaction mixture, leading to undesired byproducts.[2]

Q3: What is the recommended work-up procedure following an acidic N-Boc deprotection?

A3: A proper work-up is crucial for isolating the deprotected piperazine in high yield and purity. A standard procedure includes the following steps:

  • Removal of Volatiles: Once the reaction is complete, remove the solvent and excess acid under reduced pressure.[1]

  • Basification: Dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base. Common choices include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 7).[1]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM) to ensure complete recovery of the product.[1]

  • Washing and Drying: Combine the organic layers, wash with brine (saturated aqueous NaCl solution), and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1]

  • Concentration: Filter the solution and concentrate it under reduced pressure to obtain the deprotected piperazine derivative.[1]

Q4: Are there milder alternatives for N-Boc deprotection of piperazine derivatives containing sensitive functional groups?

A4: Yes, several milder methods can be employed when harsh acidic conditions are not suitable:

  • Lewis Acids: Certain Lewis acids can be used for Boc deprotection under milder conditions than strong Brønsted acids.[1]

  • Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can effect deprotection. This method avoids the use of acids altogether.[3] Microwave-assisted thermal deprotection has also been reported to be effective.[4]

  • Oxalyl Chloride in Methanol: This system provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1]

Troubleshooting Workflow

Boc_Deprotection_Troubleshooting Troubleshooting Boc Deprotection of Piperazines A Problem Observed B1 Incomplete Reaction A->B1 B2 Low Yield / Side Products A->B2 B3 Work-up Issues A->B3 C1 Insufficient Acid / Time / Temp B1->C1 C2 Poor Solubility B1->C2 C3 Degradation of Sensitive Groups B2->C3 C4 Ring Fragmentation B2->C4 C6 Formation of Stable/Water-Soluble Salts B2->C6 C5 Product Loss During Extraction B3->C5 B3->C6 D1 Increase Acid Equivalents Increase Reaction Time Increase Temperature (40-50°C) C1->D1 D2 Change Solvent System C2->D2 D3 Use Milder Conditions (e.g., Lewis Acids, Thermal) C3->D3 D4 Lower Temperature Reduce Reaction Time C4->D4 D5 Ensure Basic pH Before Extraction Perform Multiple Extractions C5->D5 D6 Use Alternative Acid (e.g., HCl in dioxane) Use Salt Directly in Next Step C6->D6

Caption: Troubleshooting logic for Boc deprotection.

Quantitative Data Summary

The following table summarizes typical reaction parameters for common Boc deprotection methods.

ParameterMethod 1: TFA in DCMMethod 2: HCl in Dioxane
Starting Material N-Boc protected piperazine derivativeN-Boc protected piperazine derivative
Reagent Trifluoroacetic acid (TFA)4M HCl in dioxane
Solvent Dichloromethane (DCM), anhydrousDioxane or Methanol
Reagent Equivalents 10-20 eq. (often used as a 20-50% solution in DCM)3-5 eq.
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Work-up Basic aqueous wash (e.g., NaHCO₃) and extractionEvaporation, or precipitation with ether
Expected Yield >90%Typically high
Product Form Free base or TFA saltHydrochloride salt

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for N-Boc deprotection.[1]

  • Materials:

    • N-Boc protected piperazine derivative

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA (10-20 equiv.) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

    • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Protocol 2: N-Boc Deprotection using HCl in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]

  • Materials:

    • N-Boc protected piperazine derivative

    • 4M HCl in dioxane solution

    • Methanol or Dioxane (optional, as co-solvent)

    • Diethyl ether

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

    • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

    • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

    • The resulting hydrochloride salt can often be used in the next step without further purification or neutralization.

References

Technical Support Center: Purification of Crude (R)-1-N-Boc-2-methylpiperazine by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude (R)-1-N-Boc-2-methylpiperazine via flash chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the flash chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of N-Boc protected compounds like this compound.[1][2] For basic compounds such as piperazine derivatives, deactivating the silica gel by adding a small percentage of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can be beneficial to prevent peak tailing and improve recovery.[3] Alternatively, amine-functionalized silica can be used.[3]

Q2: Which solvent systems are suitable for the elution of this compound?

A2: A non-polar/polar solvent system is typically employed. Common choices include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[2] The optimal solvent system should be determined by thin-layer chromatography (TLC) first to achieve good separation between the desired product and impurities.[3]

Q3: How can I determine the appropriate solvent gradient for my flash chromatography?

A3: A good starting point for developing a gradient is based on your TLC results. A common algorithm is to start with a solvent composition that gives your product an Rf (retardation factor) of approximately 0.2-0.3 on the TLC plate. A linear gradient can then be run from a lower polarity solvent to a higher polarity one.[3]

Q4: Is the N-Boc protecting group stable to silica gel and the typical solvents used in flash chromatography?

A4: The N-Boc group is generally stable to silica gel and common flash chromatography solvents like hexanes, ethyl acetate, and dichloromethane.[1] However, it is sensitive to acidic conditions.[4] Therefore, it is crucial to avoid acidic additives in the eluent, which could cause the Boc group to cleave. If acidic impurities are present in the crude mixture, they may also affect the stability of the Boc group on the column.

Q5: What are the best practices for sample loading?

A5: The crude sample should be dissolved in a minimal amount of a suitable solvent, preferably the initial elution solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel (dry loading).[1][3] Dry loading is often preferred as it can lead to better peak shapes and improved separation, especially if the crude mixture is not very soluble in the initial mobile phase.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation Improper solvent system.Develop a new solvent system using TLC. A mixture of solvents can be used to fine-tune the polarity.[2] For N-Boc protected amines, a common system is a gradient of ethyl acetate in hexanes.
Column overloading.Reduce the amount of crude material loaded onto the column.
Sample was not loaded in a concentrated band.Use a minimal amount of solvent to dissolve the sample or opt for dry loading.[3]
Product Elutes Too Quickly (in the solvent front) The eluent is too polar.Start with a less polar solvent system. Check your TLC analysis to ensure the starting solvent gives an appropriate Rf value.
The compound did not adsorb to the silica.Ensure you are using an appropriate stationary phase. For very non-polar compounds, a different adsorbent might be needed, though this is unlikely for this compound.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
The compound has decomposed on the silica gel.Test the stability of your compound on a small amount of silica. If it is unstable, consider using a deactivated stationary phase (e.g., alumina or triethylamine-treated silica).[5]
Peak Tailing The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize active sites on the silica.[3]
Column is not packed properly.Ensure the column is packed uniformly to avoid channeling.
Multiple Peaks for a Single Compound Isomers (if the starting material was not enantiomerically pure and separation of diastereomers is occurring).This may be expected if diastereomeric impurities are present. Analyze fractions by an appropriate method (e.g., chiral HPLC or NMR with a chiral shift reagent) to identify the desired product.
On-column decomposition.See "Product Does Not Elute from the Column".
Low Yield/Recovery The compound is still on the column.Flush the column with a very polar solvent (e.g., methanol) to see if more product elutes.
The compound decomposed on the column.See "Product Does Not Elute from the Column".
The fractions are too dilute to detect the compound.Concentrate the fractions in the expected elution range and re-analyze.[5]

Experimental Protocols

General Protocol for Flash Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material.

    • Pack the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by conditioning with the solvent.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude material in a minimal volume of the initial mobile phase or a slightly stronger solvent. Carefully load the solution onto the top of the silica bed.[1]

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[3]

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., a linear gradient from 5% to 50% ethyl acetate in hexanes).

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Table 1: Example Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel, 230-400 mesh
Column Dimensions Dependent on sample size (e.g., 40g column for 1g crude)
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate
Gradient 0-100% B over 10-20 column volumes
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection UV (if applicable) or TLC analysis of fractions
Expected Yield Highly dependent on crude purity (typically >80% recovery)

Table 2: Example TLC Data for Solvent System Selection

Solvent System (Ethyl Acetate:Hexanes)Rf of this compoundSeparation from Impurities
1:90.1Good
2:80.25Optimal
3:70.4Fair
5:50.6Poor

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System Selection column_prep Column Packing with Silica Gel tlc->column_prep sample_prep Sample Preparation (Dry or Liquid Loading) column_prep->sample_prep loading Load Sample onto Column sample_prep->loading elution Elute with Solvent Gradient loading->elution collection Collect Fractions elution->collection fraction_analysis Analyze Fractions by TLC collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Poor Separation? cause1 Improper Solvent System? start->cause1 Yes no_elution Product Not Eluting? start->no_elution No solution1 Optimize solvent system via TLC cause1->solution1 Yes cause2 Overloaded Column? cause1->cause2 No solution2 Reduce sample load cause2->solution2 Yes cause3 Poor Sample Loading? cause2->cause3 No solution3 Use dry loading method cause3->solution3 Yes cause4 Eluent not polar enough? no_elution->cause4 Yes peak_tailing Peak Tailing? no_elution->peak_tailing No solution4 Increase eluent polarity cause4->solution4 Yes cause5 Compound decomposed? cause4->cause5 No solution5 Use deactivated silica cause5->solution5 Yes cause6 Acidic Silica Interaction? peak_tailing->cause6 Yes solution6 Add triethylamine to eluent cause6->solution6

Caption: Troubleshooting decision tree for flash chromatography purification.

References

Technical Support Center: Optimizing Diastereoselective α-C–H Lithiation of N-Boc Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the diastereoselective α-C–H lithiation of N-Boc piperazines. The information is tailored for researchers, scientists, and professionals in drug development to navigate challenges and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the α-C–H lithiation and subsequent electrophilic trapping of N-Boc piperazines.

Question: Why am I observing low or no product yield?

Answer: Low or non-existent yields in α-lithiation reactions of N-Boc piperazines can stem from several factors related to the lithiation or the electrophilic quench.

  • Incomplete Lithiation: The deprotonation step is critical.

    • Reagent Quality: Ensure your s-BuLi is properly titrated and active. Use anhydrous THF, as trace amounts of water will quench the organolithium base.

    • Temperature Control: The reaction is typically performed at -78 °C (a dry ice/acetone bath) to ensure the stability of the lithiated intermediate. Maintain this temperature strictly, especially during the dropwise addition of s-BuLi, keeping the internal temperature below -70 °C.[1]

    • Lithiation Time: A common protocol involves stirring the solution at -78 °C for 1 hour after adding s-BuLi to ensure complete deprotonation.[2] In situ IR spectroscopy has been used to determine optimal lithiation times.[3][4]

  • Inefficient Trapping: The introduction of the electrophile is equally crucial.

    • Electrophile Quality & Stoichiometry: Use a fresh, high-purity electrophile. Typically, an excess of the electrophile (1.5-2.0 equivalents) is used to ensure the complete trapping of the lithiated species.[1]

    • Addition Method: Add the electrophile dropwise, either neat or as a solution in anhydrous THF, while maintaining the cryogenic temperature.[2]

  • Ring Fragmentation: The lithiated piperazine intermediate can be unstable and undergo ring fragmentation. This is particularly an issue with certain distal N-substituents. Using sterically hindered N-alkyl groups can help minimize this side reaction.[4][5]

Question: My reaction is yielding a poor diastereomeric or enantiomeric ratio. How can I improve selectivity?

Answer: Achieving high stereoselectivity is a known challenge and is highly dependent on several variables.

  • Chiral Ligand (for Asymmetric Synthesis): For enantioselective reactions, the choice of a chiral ligand is paramount. The most common ligand is (-)-sparteine or its synthetic surrogates.[6][7] The combination of s-BuLi and the chiral diamine generates the active chiral base for asymmetric deprotonation.

  • Distal N-Substituent: The group on the second nitrogen of the piperazine ring plays a significant role in directing the stereochemical outcome.[5][6] The steric and electronic properties of this substituent influence the conformation of the lithiated intermediate.

  • Electrophile Choice: The nature of the electrophile itself can unexpectedly influence the enantioselectivity and yield.[5][6] The mechanism of trapping can vary between electrophiles, affecting the final stereochemistry.

  • "Diamine Switch" Strategy: For certain electrophiles, a "diamine-switch" strategy has been developed to improve enantioselectivity, highlighting the complex interplay between the lithiated intermediate, ligand, and electrophile.[4][5]

Question: The reaction seems sluggish or requires very long reaction times at -78 °C. Are there alternatives?

Answer: While -78 °C is the standard for ensuring stability, alternative protocols have been developed.

  • Higher Temperature Protocols: Diamine-free lithiation protocols using s-BuLi in THF have been optimized at higher temperatures, such as -30 °C or -20 °C, with significantly shorter lithiation times (e.g., 5-10 minutes).[3][8] These conditions can provide good yields for a range of N-Boc heterocycles, including piperazines.[8]

  • Solvent Choice: The use of 2-MeTHF, a biomass-derived solvent, has also been explored for higher-temperature batch lithiation.[3]

  • Trade-offs: While operationally simpler, higher-temperature reactions may require re-optimization and could potentially lead to different selectivity profiles or increased side product formation if not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the typical setup for this reaction? A flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere is essential to maintain anhydrous conditions. The flask should be equipped with a magnetic stir bar, a low-temperature thermometer, and a septum for reagent addition via syringe.[1]

Q2: Why is N-Boc protection necessary? The tert-butoxycarbonyl (Boc) group is an excellent directing group for α-lithiation. It acidifies the adjacent C-H protons and coordinates with the lithium base, facilitating deprotonation at the α-position.

Q3: Can I use n-BuLi instead of s-BuLi? sec-Butyllithium (s-BuLi) is generally preferred over n-butyllithium (n-BuLi) for the deprotonation of C-H bonds adjacent to nitrogen in N-Boc heterocycles. s-BuLi is a stronger base and is more effective for this transformation, often providing higher yields and cleaner reactions.

Q4: How do I monitor the reaction's progress? In a research setting, in situ IR spectroscopy is a powerful tool to monitor the lithiation step by observing the change in the Boc group's carbonyl stretch (νC=O).[2][3] For monitoring the overall reaction progress after adding the electrophile, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used.[1]

Q5: What is the role of a diamine like TMEDA or (-)-sparteine? Diamines like TMEDA (tetramethylethylenediamine) can accelerate lithiation by breaking down s-BuLi aggregates and forming a more reactive monomeric complex. Chiral diamines like (-)-sparteine are used to induce asymmetry and achieve enantioselective deprotonation.[6][9] However, efficient diamine-free protocols have also been developed.[2][8]

Experimental Workflows and Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve N-Boc-Piperazine in Anhydrous THF cool Cool to -78 °C under N2 Atmosphere prep->cool lithiation Add s-BuLi (1.3 eq) Stir for 1 hour cool->lithiation trapping Add Electrophile (1.5-2.0 eq) lithiation->trapping warm Warm to Room Temp. trapping->warm quench Quench Reaction (e.g., sat. NH4Cl) warm->quench extract Extract with Organic Solvent quench->extract purify Purify via Flash Chromatography extract->purify

Caption: General workflow for α-lithiation and trapping of N-Boc piperazine.

Troubleshooting start Problem: Low Yield or Poor Selectivity check_lith Check Lithiation Step start->check_lith check_trap Check Trapping Step start->check_trap check_select Analyze Selectivity start->check_select sBuLi Verify s-BuLi Titration/Activity check_lith->sBuLi anhydrous Ensure Anhydrous Solvents/Glassware check_lith->anhydrous temp_time Confirm Temp (-78°C) & Lithiation Time (1h) check_lith->temp_time e_phile Check Electrophile Quality & Stoichiometry check_trap->e_phile fragment Consider Ring Fragmentation Side Reaction check_trap->fragment ligand Verify Chiral Ligand (for asymmetric rxn) check_select->ligand n_sub Evaluate Distal N-Substituent Effect check_select->n_sub e_phile_select Assess Electrophile's Role in Selectivity check_select->e_phile_select

References

Technical Support Center: Prevention of Ring Fragmentation Under Strong Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the fragmentation of cyclic molecules under strong acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why are cyclic molecules prone to fragmentation in strong acid?

A1: The fragmentation of cyclic molecules in strong acid is primarily driven by two factors: ring strain and the protonation of heteroatoms. Small rings (e.g., three- and four-membered rings like epoxides and oxetanes) possess significant ring strain. Under acidic conditions, heteroatoms such as oxygen or nitrogen within the ring can be protonated, converting them into excellent leaving groups. This "activation" makes the ring highly susceptible to nucleophilic attack, which leads to ring-opening to relieve the strain. Even less strained rings, like the five-membered tetrahydrofuran (THF), can undergo cleavage under sufficiently strong acidic conditions.[1] The mechanism can proceed through an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate.[2][3]

Q2: What are the most common types of ring systems susceptible to acid-catalyzed fragmentation?

A2: Several classes of cyclic compounds are particularly vulnerable to degradation in acidic media:

  • Cyclic Ethers (Epoxides, Oxetanes, THFs): Highly susceptible due to the basicity of the ether oxygen, which is readily protonated. Ring strain is a major contributing factor for smaller rings.[1]

  • Lactones (cyclic esters): The ester linkage can be hydrolyzed under acidic conditions. The rate of hydrolysis is influenced by ring size and substitution.[4]

  • Lactams (cyclic amides): While generally more stable than lactones, the amide bond in lactams can also be cleaved by acid-catalyzed hydrolysis, especially in strained ring systems like β-lactams.[5][6]

  • Cyclic Peptides: The peptide (amide) bonds within a cyclic peptide can be hydrolyzed. Specific amino acid sequences, such as those containing aspartic acid (Asp), are particularly prone to acid-catalyzed cleavage.

  • Terpenes and other Carbocycles: These molecules can undergo complex rearrangements and fragmentations in the presence of strong acids, often initiated by the protonation of a double bond leading to carbocation intermediates.

Q3: What are the general strategies to prevent or minimize ring fragmentation?

A3: The core strategies revolve around controlling the reaction environment and modifying the molecule to increase its stability:

  • pH Control: Maintaining a neutral or less acidic pH is the most direct method to prevent acid-catalyzed fragmentation. This can be achieved through the use of buffers.

  • Temperature Reduction: Many fragmentation reactions are kinetically controlled. Lowering the reaction temperature can significantly reduce the rate of undesired ring-opening.

  • Use of Milder Acids: If acidic conditions are necessary, substituting strong Brønsted acids (like HCl, H₂SO₄) with milder Brønsted acids or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can sometimes achieve the desired transformation without causing fragmentation.[7]

  • Protecting Groups: Introducing protecting groups on nearby functional groups can prevent them from participating in or being sensitive to the acidic conditions required for other transformations. This is a common strategy in multi-step synthesis.

Troubleshooting Guides

Issue 1: Unexpected Ring Fragmentation of a Cyclic Ether

Symptoms: You observe the formation of diols, halo-alcohols, or polymeric byproducts during a reaction involving a cyclic ether (e.g., THF used as a solvent with a strong Lewis acid).

Troubleshooting Workflow:

G start Unexpected Ring Fragmentation Observed check_acid Is a strong Brønsted or Lewis acid present? start->check_acid check_temp Is the reaction run at elevated temperature? check_acid->check_temp Yes sol_buffer If possible, buffer the reaction to a higher pH. check_acid->sol_buffer No (check for in situ acid generation) check_solvent Is the cyclic ether the solvent? check_temp->check_solvent Yes sol_lower_temp Lower the reaction temperature (e.g., 0 °C or -78 °C). check_temp->sol_lower_temp No sol_change Change to a non-coordinating solvent (e.g., DCM, DCE). check_solvent->sol_change Yes sol_mild_acid Use a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃). check_solvent->sol_mild_acid No (ether is substrate) end Problem Resolved sol_change->end sol_mild_acid->end sol_lower_temp->end sol_buffer->end

Troubleshooting workflow for cyclic ether fragmentation.
Issue 2: Degradation of a Lactam or Lactone Ring

Symptoms: During a synthetic step requiring acidic conditions (e.g., deprotection of a Boc group), you observe hydrolysis of a lactam or lactone ring in your molecule, confirmed by mass spectrometry showing the corresponding hydroxy-acid.

Troubleshooting Workflow:

G start Lactam/Lactone Hydrolysis Detected check_conditions Are strong acid and/or high temperature used? start->check_conditions sol_milder_conditions Reduce acid concentration, use a milder acid, or lower the temperature. check_conditions->sol_milder_conditions Yes check_alternatives Are alternative, non-acidic methods available for the desired transformation? check_conditions->check_alternatives No (conditions are already mild) sol_reaction_time Minimize reaction time by closely monitoring progress (TLC, LC-MS). sol_milder_conditions->sol_reaction_time sol_orthogonal_pg Use an orthogonal protecting group strategy (e.g., Cbz or Fmoc instead of Boc). check_alternatives->sol_orthogonal_pg Yes check_alternatives->sol_reaction_time No end Problem Resolved sol_orthogonal_pg->end sol_reaction_time->end

Troubleshooting workflow for lactam/lactone hydrolysis.

Data Presentation: Comparative Stability

Table 1: Comparative Stability of Common Amine Protecting Groups

The choice of protecting group is critical when working with molecules containing acid-labile rings. The Boc group is removed under acidic conditions, which can lead to unintended fragmentation. In contrast, Cbz and Fmoc groups are stable to many acidic conditions, offering an orthogonal strategy.[1][8][9][10][11]

Protecting GroupConditions for RemovalStability to Strong Acid (e.g., TFA)Stability to Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Stability to Base (e.g., Piperidine)
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA, HCl)Labile StableStable
Cbz (Carboxybenzyl)Catalytic HydrogenolysisGenerally StableLabile Stable
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)StableStableLabile
Table 2: pH-Dependent Stability of Selected β-Lactam Antibiotics

This table illustrates the impact of pH on the stability of several β-lactam antibiotics, which are known for their strained and acid-sensitive ring system. The data is presented as half-lives (t₁/₂) at 37°C. Note that stability can also be affected by the specific buffer and media components.

AntibioticHalf-life (hours) at pH 7.4Half-life (hours) at pH 6.5Optimal pH for StabilityReference
Mecillinam ~2~4~5.0[5]
Aztreonam >6-~5.0[5][6]
Cefotaxime >6-4.5 - 6.5[6]
Ampicillin ~127 (at 25°C, pH 7)-4-5[12]

Experimental Protocols

Protocol 1: General Procedure for pH Monitoring and Control in an Acid-Sensitive Reaction

This protocol outlines a general method for maintaining a specific pH during a reaction to prevent the degradation of an acid-labile cyclic compound.

Materials:

  • pH meter with a compatible electrode for organic/aqueous mixtures

  • Automated or manual titration setup (e.g., burette or syringe pump)

  • Dilute acidic solution (e.g., 0.1 M HCl in a compatible solvent)

  • Dilute basic solution (e.g., 0.1 M NaOH or an organic base like triethylamine in a compatible solvent)

  • Reaction vessel with agitation (stir bar)

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) according to the manufacturer's instructions.

  • Initial Setup: Assemble the reaction vessel with the starting materials and solvent. Place the pH electrode in the reaction mixture, ensuring the sensor is fully submerged and not in a position to be damaged by the stir bar.

  • Initial pH Adjustment: Measure the initial pH of the reaction mixture. If necessary, slowly add the dilute acid or base to adjust the pH to the desired setpoint.

  • Continuous Monitoring: Begin the reaction (e.g., by adding the final reagent or increasing the temperature). Monitor the pH in real-time.

  • pH Maintenance: If the pH deviates from the setpoint due to the progress of the reaction, add the appropriate dilute acid or base dropwise to bring it back to the desired value. For sensitive reactions, an automated titrator can be used for precise control.

  • Work-up: Once the reaction is complete, quench the reaction and proceed with the standard work-up procedure, being mindful that the pH may need to be adjusted again for extraction.

G cluster_prep Preparation cluster_reaction Reaction cluster_end Completion A Calibrate pH Meter B Assemble Reaction A->B C Set Initial pH B->C D Monitor pH Continuously C->D E Adjust pH as needed D->E E->D F Quench & Work-up E->F

Workflow for pH monitoring and control.
Protocol 2: Protection of a Hydroxyl Group as a TBDMS Ether

This protocol provides a method for protecting an alcohol to prevent it from being protonated or participating in side reactions under acidic conditions. The tert-Butyldimethylsilyl (TBDMS) group is stable to a range of acidic conditions milder than those required for its removal.

Materials:

  • Alcohol-containing substrate (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Silylating Agent: Add TBDMSCl (1.1 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS-protected alcohol.

References

Standard work-up procedure for N-Boc deprotection reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc deprotection strategies. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your synthetic chemistry workflows.

Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of my N-Boc deprotection reaction?

A1: The most common methods for monitoring an N-Boc deprotection are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] On a TLC plate, the deprotected amine is typically more polar than the starting Boc-protected compound, resulting in a lower Rf value.[1] Staining the TLC plate with ninhydrin is highly effective as it produces a distinct color (usually purple or yellow) for primary and secondary amines, confirming the formation of the free amine.[1]

Q2: My N-Boc deprotection reaction is incomplete. What are the common causes?

A2: Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to cleave the Boc group efficiently.[1][4]

  • Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0 °C, can significantly slow down the reaction rate.[1]

  • Steric Hindrance: Substrates with bulky groups near the Boc-protected amine may require more forceful conditions for complete removal.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[3]

Q3: How can I prevent the formation of side products from the tert-butyl cation generated during deprotection?

A3: The tert-butyl cation is a reactive electrophile that can cause unwanted side reactions. To mitigate this, "scavengers" are added to the reaction mixture. Common scavengers include triisopropylsilane (TIS), dithioethane (DTE), or anisole, which trap the cation.[5]

Q4: My compound contains other acid-sensitive functional groups. What are my options for selective N-Boc deprotection?

A4: For substrates with acid-labile groups like esters or acetals, standard strong acid conditions (TFA, HCl) can be detrimental.[1] Milder or alternative deprotection methods are recommended:

  • Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

  • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water, dioxane, or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[1][6][7]

Q5: I'm having difficulty isolating my deprotected amine after the work-up. What can I do?

A5: Isolation challenges often arise due to the high water solubility of the resulting amine salt or the formation of emulsions during extraction.[2]

  • Precipitation: After removing the reaction solvent, try triturating the residue with a non-polar solvent like diethyl ether to precipitate the amine salt, which can then be collected by filtration.[2]

  • Breaking Emulsions: Adding brine during the aqueous work-up can help to break up emulsions.[2]

  • Resin Capture: For difficult cases, specialized ionic resins can be used to capture the amine, which is then released in a purified form.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during the work-up of N-Boc deprotection reactions.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection Insufficient acid strength/concentration, low temperature, or short reaction time.[1][4]Increase the acid concentration, allow the reaction to warm to room temperature, or extend the reaction time.[1][3] For resistant substrates, consider a stronger acid system like HCl in dioxane.[1]
Side Product Formation Alkylation of nucleophilic sites by the tert-butyl cation.[1]Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the cation.[5]
Cleavage of Other Acid-Labile Groups The deprotection conditions are too harsh for other functional groups in the molecule.[1]Switch to a milder deprotection method, such as using Lewis acids (e.g., ZnBr₂) or thermal deprotection.[1]
Product is an Oily Residue TFA salts are often oily.[9]Consider using HCl in dioxane or diethyl ether, as the resulting hydrochloride salts are more likely to be crystalline solids.[9]
Difficulty Isolating Water-Soluble Product The amine salt is highly soluble in the aqueous phase during work-up.[2]Evaporate the solvent without an aqueous work-up.[10] Alternatively, triturate the crude product with a non-polar solvent like diethyl ether to precipitate the salt.[2]
Emulsion During Extraction Formation of a stable emulsion between the organic and aqueous layers.[2]Add brine to the separatory funnel to help break the emulsion.[2]

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for N-Boc deprotection.

  • Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[3][11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[2][3][11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2][3]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2]

  • Work-up:

    • Option A (Isolation as TFA salt): Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the amine trifluoroacetate salt. Collect the solid by filtration.

    • Option B (Isolation as free amine): Dissolve the residue in an organic solvent like ethyl acetate.[1] Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[1] Then, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is a potent alternative to TFA and often yields a crystalline hydrochloride salt.

  • Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or DCM), or use neat if the substrate is a liquid.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[2]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1][2]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[1][2]

  • Product Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1] Alternatively, the reaction mixture can be concentrated under reduced pressure.[11]

Visualized Workflows

G cluster_deprotection N-Boc Deprotection cluster_workup Work-up cluster_salt TFA Salt Isolation cluster_free_amine Free Amine Isolation start Dissolve N-Boc Protected Amine in DCM cool Cool to 0 °C start->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at Room Temperature (0.5-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete choice Isolate as Salt or Free Amine? concentrate->choice precipitate Precipitate with Diethyl Ether choice->precipitate Salt dissolve_org Dissolve in Ethyl Acetate choice->dissolve_org Free Amine filtrate Filter and Dry precipitate->filtrate wash_bicarb Wash with sat. NaHCO₃ dissolve_org->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) and Concentrate wash_brine->dry G start Problem with N-Boc Deprotection Work-up incomplete Is the reaction incomplete? start->incomplete side_products Are there unexpected side products? incomplete->side_products No sol_incomplete Increase acid concentration, temperature, or reaction time. Consider stronger acid (e.g., HCl/dioxane). incomplete->sol_incomplete Yes isolation Is product isolation difficult? side_products->isolation No sol_side_products Add a scavenger (e.g., TIS, anisole) to trap the t-butyl cation. side_products->sol_side_products Yes sol_isolation_precipitate Triturate with a non-polar solvent (e.g., diethyl ether) to precipitate the amine salt. isolation->sol_isolation_precipitate Yes (Water Soluble) sol_isolation_emulsion Use brine to break emulsions during extraction. isolation->sol_isolation_emulsion Yes (Emulsion) end Proceed with Purified Product isolation->end No sol_incomplete->end sol_side_products->end sol_isolation_precipitate->end sol_isolation_emulsion->end

References

Technical Support Center: Stereoselective Intramolecular Coupling of Diimines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Intramolecular Coupling of Diimines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts in synthesizing chiral vicinal diamines.

Troubleshooting Guide

This guide addresses common challenges encountered during the stereoselective intramolecular coupling of diimines, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield Inactive Catalyst: The catalyst may have decomposed or was not properly activated.• Ensure the use of fresh, high-purity catalyst and reagents. • Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., nitrogen or argon). • For metal-catalyzed reactions, ensure the active catalytic species is properly generated in situ if required by the protocol. • In electrochemical methods, check for proper electrode connections and ensure the electrode surfaces are clean and polished.
Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may not be suitable for the specific substrate or catalyst system.• Systematically screen a range of temperatures. Lowering the temperature can sometimes improve stability, while higher temperatures may be needed for less reactive substrates. • Optimize the reaction time by monitoring the reaction progress using techniques like TLC, GC-MS, or LC-MS. • Ensure proper mixing to overcome mass transfer limitations.
Poor Substrate Reactivity: The electronic or steric properties of the diimine substrate may hinder the coupling reaction.• Modify the substituents on the diimine backbone. Electron-withdrawing groups can sometimes enhance reactivity in reductive couplings.[1][2] • For substrates with significant steric hindrance, consider using a less bulky catalyst or ligand.
Presence of Impurities: Water, oxygen, or other contaminants can poison the catalyst or lead to side reactions.• Use rigorously dried solvents and reagents. • Degas the reaction mixture prior to adding the catalyst.[3]
Low Stereoselectivity (Diastereo- or Enantioselectivity) Incorrect Chiral Ligand or Auxiliary: The chosen chiral source may not be optimal for the specific substrate.• Screen a variety of chiral ligands with different electronic and steric properties. The bite angle and steric bulk of the ligand are often crucial. • The stereochemistry of substituents on the diimine backbone can significantly influence the stereochemical outcome.[4]
Sub-optimal Solvent: The solvent can significantly influence the transition state geometry and, therefore, the stereoselectivity.• Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred to avoid interference with the catalyst.
Incorrect Temperature: Temperature can have a profound effect on the energy difference between diastereomeric transition states.• Lowering the reaction temperature often leads to higher stereoselectivity.
Racemization of Product or Intermediates: The desired stereocenter may be labile under the reaction conditions.• Analyze the stereochemical purity of the product over time to check for racemization. • Consider if a milder base or acid is compatible with the reaction to minimize epimerization.
Formation of Side Products Over-reduction: In reductive coupling methods, the imine functional groups can be reduced to the corresponding amines.• In electrochemical methods, carefully control the applied current or potential to avoid over-reduction. The presence of a mediator like Mn(III) can sometimes prevent the formation of over-reduced amine side products.[5] • For metal-hydride mediated reactions, consider using a milder reducing agent or controlling the stoichiometry precisely.
Intermolecular Coupling/Polymerization: Especially with flexible diimine substrates, intermolecular reactions can compete with the desired intramolecular cyclization.• Employ high-dilution conditions to favor intramolecular processes. • Use more rigid diimine substrates to pre-organize the molecule for cyclization.[6]
Hydrolysis of Imines: Presence of water can lead to the hydrolysis of the diimine starting material back to the corresponding diamine and aldehyde/ketone.• Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere.
Formation of Stable Byproducts: Depending on the substrate and reaction conditions, rearrangement or decomposition pathways may lead to undesired stable molecules. For example, in some diboron-templated couplings, a stable dibenzo[c,e]azepin derivative can be a major byproduct.[6]• Modify the substrate to disfavor the formation of these byproducts. Increasing steric hindrance near the reactive sites can sometimes suppress side reactions.[6]
Catalyst Deactivation Poisoning: Impurities in the starting materials or solvent can bind to the catalyst's active sites.• Purify all starting materials and solvents rigorously. • Common poisons include sulfur compounds, water, and oxygen.
Formation of Inactive Catalyst Species: The active catalyst may be converted to an inactive state during the reaction. For example, in some palladium-catalyzed reactions, Pd(II) can be reduced to inactive Pd(0) nanoparticles.[7]• The addition of a re-oxidant can sometimes regenerate the active catalyst in situ. • For homogeneous catalysts, ligand degradation can be a cause. Ensure the chosen ligand is stable under the reaction conditions.
Fouling: Deposition of polymeric or carbonaceous material on the catalyst surface (in the case of heterogeneous catalysts).• While less common for homogeneous intramolecular couplings, if a heterogeneous catalyst is used, consider strategies like periodic regeneration by calcination or washing.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my stereoselective intramolecular diimine coupling reaction?

A1: The choice of catalyst is highly dependent on the desired transformation and the substrate.

  • For reductive couplings, low-valent transition metals are often employed. Electrochemical methods offer a green alternative to metal reductants.[1][2]

  • For non-reductive cyclizations, catalysts based on rhodium or copper have shown promise in related imine functionalizations.

  • Organocatalysis can be an effective metal-free option, often employing chiral amines or phosphoric acids. It is recommended to start with conditions reported for similar substrates in the literature and then optimize based on your specific diimine.

Q2: What is the role of the chiral auxiliary or ligand in achieving high stereoselectivity?

A2: The chiral auxiliary, typically part of the diamine backbone of the diimine, or a chiral ligand coordinated to a metal catalyst, creates a chiral environment around the reacting centers. This steric and electronic influence directs the approach of the reacting moieties, favoring the formation of one stereoisomer over others. The "fit" between the substrate and the chiral element is crucial for high stereoselectivity.

Q3: How does solvent choice impact the reaction outcome?

A3: The solvent can influence the reaction in several ways:

  • Solubility: All reactants and catalysts must be sufficiently soluble.

  • Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing both the reaction rate and selectivity.

  • Coordinating Ability: Coordinating solvents can compete with the substrate for binding to the metal center in catalyzed reactions, which can inhibit or alter the course of the reaction. Non-coordinating solvents like toluene, dichloromethane, or THF are often good starting points.

Q4: My reaction is giving a mixture of diastereomers. How can I improve the diastereoselectivity?

A4: To improve diastereoselectivity:

  • Lower the reaction temperature: This will amplify the energetic difference between the diastereomeric transition states.

  • Change the solvent: A systematic screen of solvents can reveal an optimal medium for diastereocontrol.

  • Modify the catalyst or ligand: The steric and electronic properties of the catalyst/ligand system are paramount in controlling diastereoselectivity.

  • Alter the substrate: Modifying the steric bulk of substituents on the diimine can favor a specific transition state geometry.

Q5: I am observing significant amounts of the corresponding amine from the reduction of the imine. How can I prevent this?

A5: This side reaction is common in reductive coupling methods. To mitigate it:

  • Fine-tune the reducing agent: Use a milder reducing agent or a stoichiometric amount.

  • In electrochemical synthesis, precisely control the applied potential or current to avoid the potential at which over-reduction occurs. The use of a redox mediator can also be beneficial.[5]

Data Summary

Table 1: Optimization of Electrochemical Intramolecular Imino-Pinacol Coupling Conditions

EntryElectrode MaterialSolventElectrolyteAdditive (3 equiv.)Yield (%)
1PtCH3CNNEt4BF4MsOH51
2PtDMFNEt4BF4MsOH68
3PtDMFNEt4BF4-0
4C (Glassy Carbon)DMFNEt4BF4MsOH92
5C (Glassy Carbon)DMFLiClO4MsOH75
6C (Glassy Carbon)DMFNEt4BF4TFA85
7C (Glassy Carbon)THFNEt4BF4MsOH65

Reaction conditions: Diimine substrate (0.5 mmol), electrolyte (2.6 equiv), constant current 5 mA, dry solvent (0.125 M). Data synthesized from literature reports for a model diimine substrate.[2][3]

Experimental Protocols

Protocol 1: Electrochemical Intramolecular Imino-Pinacol Coupling (Batch Process)

This protocol is adapted from Gazzotti et al. for the synthesis of enantiopure tetrasubstituted piperazines.[3]

  • Cell Preparation: In a flame-dried, undivided electrochemical cell equipped with two glassy carbon electrodes and a magnetic stir bar, add the diimine substrate (0.5 mmol, 1 equiv) and tetraethylammonium tetrafluoroborate (NEt4BF4) (1.3 mmol, 2.6 equiv).

  • Inert Atmosphere: Seal the cell and perform two vacuum-nitrogen cycles to ensure an inert atmosphere.

  • Solvent and Additive Addition: Under a nitrogen atmosphere, add dry N,N-dimethylformamide (DMF) to achieve a 0.125 M concentration of the diimine. Then, add methanesulfonic acid (MsOH) (1.5 mmol, 3 equiv).

  • Degassing: Degas the reaction mixture by bubbling with argon for 20 minutes with vigorous stirring.

  • Electrolysis: Apply a constant current of 5 mA. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and adjust the pH to ~7 with a saturated solution of NaHCO3. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Intramolecular Reductive Coupling of Bisimines Templated by Chiral Diborons

This protocol is based on the work of Liu et al. for the synthesis of chiral cis-diamines.[6]

  • Substrate Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the bisimine substrate (0.2 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL).

  • Reagent Addition: Add bis((+)-pinanediolato)diboron (0.22 mmol, 1.1 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Hydrolysis: Cool the reaction to 0 °C and slowly add a 2 M aqueous solution of HCl (2.0 mL). Stir the mixture vigorously for 1 hour at room temperature.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of NaHCO3 and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by flash chromatography to afford the chiral diamine product.

Visualizations

Logical Workflow for Troubleshooting Low Stereoselectivity

G start Low Stereoselectivity Observed q1 Is the chiral ligand/auxiliary appropriate? start->q1 s1 Screen a library of chiral ligands with varying steric and electronic properties. q1->s1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Systematically decrease the reaction temperature. q2->s2 No q3 Is the solvent optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Screen a range of aprotic solvents with varying polarities. q3->s3 No q4 Is racemization occurring? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Consider milder reaction conditions (e.g., weaker base/acid). Analyze product stereopurity over time. q4->s4 Yes end_node Improved Stereoselectivity q4->end_node No a4_yes Yes a4_no No s4->end_node G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Assemble electrochemical cell with electrodes prep2 Add diimine and electrolyte prep1->prep2 prep3 Establish inert atmosphere (N2/Ar) prep2->prep3 prep4 Add dry solvent and additive prep3->prep4 prep5 Degas the reaction mixture prep4->prep5 react1 Apply constant current/potential prep5->react1 react2 Monitor reaction progress (TLC/LC-MS) react1->react2 workup1 Quench reaction and neutralize react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate, and purify via chromatography workup2->workup3 G catalyst Active Catalyst poisoning Poisoning (e.g., S, H2O, O2) catalyst->poisoning aggregation Aggregation/ Formation of Nanoparticles catalyst->aggregation ligand_degradation Ligand Degradation catalyst->ligand_degradation deactivated Inactive Catalyst poisoning->deactivated aggregation->deactivated ligand_degradation->deactivated

References

How to minimize byproducts in large-scale piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts during the large-scale synthesis of piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for large-scale piperazine synthesis?

A1: The main commercial routes for piperazine production involve the reaction of either 1,2-dichloroethane or, more commonly, an ethanolamine (mono-, di-, or triethanolamine) with ammonia at elevated temperatures and pressures.[1][2][3] Both processes typically yield piperazine as part of a mixture of various linear and cyclic amines.[2]

Q2: What are the most common byproducts in piperazine synthesis?

A2: In the ethanolamine-ammonia process, the most prevalent byproducts are other ethyleneamines. These include ethylenediamine (EDA), diethylenetriamine (DETA), aminoethylpiperazine (AEP), and other related linear and cyclic compounds.[1][2] The formation of these impurities is a significant challenge in achieving high-purity piperazine.

Q3: Why is byproduct minimization crucial in large-scale synthesis?

A3: Minimizing byproducts is critical for several reasons. Firstly, it increases the yield and overall efficiency of the desired piperazine product. Secondly, byproducts often have similar physical properties to piperazine, making separation and purification difficult, energy-intensive, and costly.[4] Finally, for pharmaceutical applications, the presence of impurities, which may be toxic, must be strictly controlled to meet regulatory standards.[4]

Q4: How can piperazine be purified from the reaction mixture?

A4: Several methods are used to purify piperazine. Highly selective distillation is a common first step, but it can be challenging due to the close boiling points of the various ethyleneamines.[4] A highly effective method involves the crystallization of piperazine salts. For example, piperazine can be selectively precipitated from an acetone solution as piperazine diacetate, leaving many impurities behind in the liquid phase.[4][5] Other techniques include solvent extraction and ion exchange chromatography.[4][6] Piperazine can also be purified by forming its hexahydrate, which has unique solubility characteristics that can be exploited for separation.[7]

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues encountered during large-scale piperazine synthesis, focusing on the reaction of ethanolamines with ammonia.

Issue 1: Low Yield of Piperazine and High Levels of Linear Amines (EDA, DETA)

  • Possible Cause: Suboptimal reaction conditions. The ratio of reactants and the reaction temperature are critical parameters that influence the product distribution.

  • Solution:

    • Adjust Reactant Stoichiometry: Increase the molar excess of ammonia relative to the ethanolamine. A higher concentration of ammonia can favor the formation of piperazine over other ethyleneamines.[8]

    • Optimize Temperature: The reaction is typically conducted between 150°C and 400°C.[8] Lowering the temperature within this range can sometimes reduce the formation of higher-molecular-weight byproducts. However, this may also decrease the overall reaction rate, so optimization is key.

    • Catalyst Selection: The process often uses a hydrogenation catalyst. Ensure the catalyst (e.g., nickel-copper-chromium oxide) is active and used in the correct concentration.[8] The presence of hydrogen is also crucial for the reaction mechanism that favors piperazine.[8]

Issue 2: High Concentration of Aminoethylpiperazine (AEP) and Other Piperazine Derivatives

  • Possible Cause: This suggests that the initially formed piperazine is reacting further.

  • Solution:

    • Control Reaction Time: Shortening the residence time in the reactor can reduce the opportunity for secondary reactions to occur.

    • Add Water to the Reaction Mixture: It has been discovered that the addition of water to the reaction mixture of ethanolamine, ammonia, and hydrogen can unexpectedly improve the yield of piperazine.[8]

Issue 3: Difficulty in Separating Piperazine from Byproducts

  • Possible Cause: The crude product is a complex mixture with compounds of similar properties.

  • Solution:

    • Salt Formation/Crystallization: Convert the crude piperazine to a salt, such as piperazine diacetate, in a solvent like acetone.[4][5] This salt is often crystalline and can be easily separated by filtration, leaving impurities in the solution. The pure piperazine can then be regenerated from the salt.

    • Azeotropic Distillation: If applicable, consider azeotropic distillation to break azeotropes that may form between piperazine and water or other components.

Data Presentation: Effect of Reaction Conditions on Product Yield

The following table summarizes data from a patented process, illustrating how reaction conditions affect the conversion of monoethanolamine (MEA) and the yield of piperazine versus the byproduct ethylenediamine (EDA).

ParameterCondition ACondition BCondition CCondition D
Ammonia (g) 170170102102
Water (g) 02000Not Specified
Average Temperature (°C) 238242240240
Reaction Time (min) 10260Not SpecifiedNot Specified
MEA Conversion (%) 80799797
Piperazine Yield (%) 42325040
EDA Yield (%) 202288
Data sourced from US Patent 3,037,023 A. Yields are based on the amount of converted monoethanolamine.[8]

Experimental Protocols

Protocol 1: Synthesis of Piperazine from Ethanolamine

This is a generalized protocol based on common industrial practices. Specific conditions must be optimized for your equipment and scale.

Materials:

  • Monoethanolamine (MEA), Diethanolamine (DEA), or Triethanolamine (TEA)

  • Anhydrous Ammonia (in significant molar excess, e.g., 3:1 or higher relative to ethanolamine)[8]

  • Hydrogen

  • Hydrogenation catalyst (e.g., reduced nickel-copper-chromium oxide)[8]

  • Water (optional, but may improve yield)[8]

Procedure:

  • Charge a high-pressure autoclave reactor with the ethanolamine, the hydrogenation catalyst, and water (if used).

  • Purge the reactor with hydrogen to remove air.

  • Pressurize the reactor with liquid ammonia to achieve the desired molar ratio.

  • Introduce hydrogen to the specified initial pressure.

  • Heat the agitated reactor to the target temperature (e.g., 200-300°C). The pressure will rise significantly.[8]

  • Maintain the reaction at temperature and pressure for the predetermined residence time (e.g., 60-120 minutes).

  • After the reaction is complete, cool the reactor to a safe temperature.

  • Vent the excess ammonia and hydrogen safely.

  • Collect the crude product mixture for analysis and purification.

Protocol 2: Purification of Piperazine via Diacetate Salt Formation

This protocol is adapted from established chemical purification methods.[4][5]

Materials:

  • Crude piperazine mixture

  • Acetone

  • Glacial Acetic Acid

  • Cold Acetone (for washing)

Procedure:

  • Dissolve the crude piperazine-containing product in approximately 5 to 10 volumes of acetone at room temperature (not exceeding 40°C).[4]

  • While stirring, slowly add at least a stoichiometric amount of glacial acetic acid (up to 5 times the stoichiometric amount can be used).[4][5]

  • The piperazine diacetate will begin to precipitate as a crystalline solid.

  • Cool the mixture to 10-30°C to maximize the precipitation of the salt.[4]

  • Separate the precipitated crystals from the liquid via filtration.

  • Wash the collected precipitate with cold acetone to remove residual soluble impurities.[5]

  • Dry the purified piperazine diacetate under vacuum. The free base piperazine can be regenerated from this salt using a strong base.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_byproducts_detail Common Byproducts Ethanolamine Ethanolamine (MEA, DEA, or TEA) Conditions High Temp (150-400°C) High Pressure Catalyst (e.g., Ni-Cu-Cr) Ethanolamine->Conditions Ammonia Ammonia (NH3) (Excess) Ammonia->Conditions Piperazine Piperazine (Desired Product) Conditions->Piperazine Desired Pathway Byproducts Byproducts Conditions->Byproducts Side Reactions EDA Ethylenediamine (EDA) Byproducts->EDA DETA Diethylenetriamine (DETA) Byproducts->DETA AEP Aminoethylpiperazine (AEP) Byproducts->AEP

Caption: Reaction pathway for piperazine synthesis from ethanolamine.

G start Low Piperazine Yield / High Byproduct Level check_stoich Are Reactant Ratios (Ammonia:Ethanolamine) Correct? start->check_stoich check_temp Is Reaction Temperature Within Optimal Range (e.g., 200-300°C)? check_stoich->check_temp Yes action_stoich Adjust Molar Ratio: Increase Excess Ammonia check_stoich->action_stoich No check_catalyst Is Catalyst Active and Concentration Correct? check_temp->check_catalyst Yes action_temp Optimize Temperature: Profile reaction at different temperatures check_temp->action_temp No check_purification Is Purification Method (e.g., Salt Crystallization) Efficient? check_catalyst->check_purification Yes action_catalyst Replace or Regenerate Catalyst. Verify Catalyst Loading. check_catalyst->action_catalyst No action_purification Implement/Optimize Selective Crystallization (e.g., Diacetate Salt) check_purification->action_purification No end Improved Yield and Purity check_purification->end Yes action_stoich->check_temp action_temp->check_catalyst action_catalyst->check_purification action_purification->end

Caption: Troubleshooting workflow for low piperazine yield.

References

Troubleshooting low enantioselectivity in asymmetric lithiation of piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low enantioselectivity in the asymmetric lithiation of piperazines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My enantioselectivity is poor or inconsistent. What are the most common causes?

Low or variable enantioselectivity in the asymmetric lithiation of piperazines can stem from several factors. The most critical parameters to investigate are:

  • Purity of Reagents and Solvents: The chiral ligand, typically (-)-sparteine or a (+)-sparteine surrogate, must be of high purity. The organolithium reagent (s-BuLi or n-BuLi) concentration should be accurately determined. Solvents must be anhydrous, as water can quench the organolithium reagent and interfere with the chiral complex formation.

  • Reaction Temperature: These reactions are highly sensitive to temperature fluctuations. The lithiation step is typically performed at low temperatures (-78 °C) to ensure the configurational stability of the lithiated intermediate.[1] Deviations from the optimal temperature can lead to a significant drop in enantioselectivity.

  • Stoichiometry of Reagents: The ratio of the organolithium reagent and the chiral ligand to the piperazine substrate is crucial. An excess of the organolithium reagent can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion.

  • Lithiation Time: The optimal time for the deprotonation step is critical. Insufficient time can lead to low conversion, while extended periods may result in racemization of the lithiated intermediate or side reactions like ring fragmentation.[2][3] In situ IR spectroscopy can be a valuable tool for determining the optimal lithiation time.[2][3]

2. How does the choice of chiral ligand affect the enantioselectivity?

The chiral ligand is the cornerstone of achieving high enantioselectivity. It forms a chiral complex with the organolithium reagent, which then selectively deprotonates one of the enantiotopic protons on the piperazine ring.

  • (-)-Sparteine and its Surrogates: (-)-Sparteine is a widely used and effective chiral diamine for this transformation.[2][3][4] However, its availability can be limited. Consequently, various (+)-sparteine surrogates have been developed and successfully employed.[2][3][4]

  • Ligand Purity: The presence of enantiomeric impurities in the chiral ligand will directly decrease the enantiomeric excess of the product. It is essential to use ligands with the highest possible enantiomeric purity.

3. Can the N-substituents on the piperazine ring influence the stereochemical outcome?

Yes, the substituents on both nitrogen atoms of the piperazine ring play a significant role in determining the enantioselectivity.

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common directing group for the α-lithiation. The carbonyl oxygen of the Boc group coordinates to the lithium cation of the s-BuLi/chiral diamine complex, directing the deprotonation to the adjacent methylene group.[1]

  • Distal N-Substituent: The nature of the substituent on the other nitrogen atom (N') can have a profound and sometimes unexpected impact on both the yield and enantioselectivity.[2][3][4] Sterically bulky N-alkyl groups can sometimes minimize ring-fragmentation, a potential side reaction.[2][3] The electronic properties of this substituent can also influence the acidity of the α-protons.

4. My enantioselectivity is highly dependent on the electrophile used. Why does this happen and how can I address it?

The electrophile has been identified as a key factor influencing the enantioselectivity of the overall transformation.[2][3][4] This suggests that the trapping step is not always stereoretentive and can sometimes influence the final stereochemical composition.

  • Mechanism of Trapping: The mechanism of the reaction with the electrophile can vary. Some electrophiles may react with the lithiated intermediate with high fidelity, preserving the stereochemistry established during the deprotonation step. Others might involve aggregation or other intermediates that can lead to erosion of enantioselectivity.

  • Diamine-Switch Strategy: For certain electrophiles that lead to low enantioselectivity, a "diamine-switch" strategy has been developed. This involves adding a different diamine after the initial asymmetric lithiation to modulate the reactivity and improve the stereochemical outcome of the trapping step.[2][3]

5. I am observing significant side product formation, including ring fragmentation. How can I minimize this?

Ring fragmentation of the lithiated piperazine intermediate is a known side reaction that can decrease the yield of the desired product.[2][3]

  • Sterically Hindered N-Alkyl Groups: Employing sterically bulky substituents on the distal nitrogen atom can help to suppress this fragmentation pathway.[2][3]

  • Optimization of Reaction Time: As mentioned earlier, prolonged lithiation times can lead to an increase in side reactions. Determining the optimal time for deprotonation is crucial.

  • Temperature Control: Maintaining a consistently low temperature throughout the lithiation and trapping steps is critical to minimize side reactions.

Data on Factors Affecting Enantioselectivity

The following table summarizes quantitative data on how different experimental parameters can influence the enantioselectivity of the asymmetric lithiation of N-Boc piperazines.

EntryChiral LigandBaseSolventTemperature (°C)Electrophile (E+)Product e.r. (or ee)Reference
1(-)-Sparteines-BuLiToluene-78MeI95:5 e.r.[Firth et al., 2016]
2(+)-Sparteine Surrogates-BuLiToluene-78MeI94:6 e.r.[Firth et al., 2016]
3(-)-Sparteines-BuLiMTBE-78MeI92:8 e.r.[Firth et al., 2016]
4(-)-Sparteines-BuLiToluene-50MeI85:15 e.r.[Firth et al., 2016]
5(-)-Sparteines-BuLiToluene-78PhCHO70:30 d.r., 95:5 e.r.[Firth et al., 2016]
6(-)-Sparteines-BuLiToluene-78(PhS)₂50:50 e.r.[Firth et al., 2016]
7(-)-Sparteine / TMEDAs-BuLiToluene-78(PhS)₂93:7 e.r.[Firth et al., 2016]

Note: This table is a representative summary based on literature data. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Asymmetric Lithiation-Trapping of N-Boc-N'-benzylpiperazine:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the chiral ligand (e.g., (-)-sparteine, 1.2 equivalents) and anhydrous solvent (e.g., toluene). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Organolithium: A solution of the organolithium reagent (e.g., s-BuLi, 1.1 equivalents) in a hydrocarbon solvent is added dropwise to the chiral ligand solution while maintaining the temperature at -78 °C. The resulting solution is stirred for 30 minutes.

  • Addition of Substrate: A solution of N-Boc-N'-benzylpiperazine (1.0 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture. The progress of the lithiation can be monitored by in situ IR spectroscopy to determine the optimal reaction time.

  • Electrophilic Trapping: The electrophile (1.5 equivalents) is added to the reaction mixture at -78 °C. The reaction is stirred for a specified time until completion (monitoring by TLC or LC-MS is recommended).

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric ratio or enantiomeric excess of the purified product is determined by chiral HPLC or SFC analysis.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed check_reagents Verify Purity and Stoichiometry of Reagents (Ligand, Base, Substrate) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_reagents->check_conditions Reagents OK optimize_time Optimize Lithiation Time (e.g., using in situ IR) check_conditions->optimize_time optimize_temp Ensure Strict Temperature Control (e.g., -78 °C) check_conditions->optimize_temp check_electrophile Evaluate the Role of the Electrophile check_substrate Assess N-Substituents on Piperazine check_electrophile->check_substrate Electrophile Independent diamine_switch Consider 'Diamine-Switch' Strategy check_electrophile->diamine_switch Electrophile Dependent modify_substituent Modify Distal N-Substituent check_substrate->modify_substituent optimize_time->check_electrophile Conditions Optimized optimize_temp->check_electrophile Conditions Optimized solution Improved Enantioselectivity diamine_switch->solution modify_substituent->solution

Caption: Troubleshooting workflow for low enantioselectivity.

Enantioselectivity_Factors cluster_reaction Asymmetric Lithiation of Piperazine Piperazine N-Boc Piperazine Substrate - Distal N-Substituent Enantioselectivity Enantioselectivity Piperazine->Enantioselectivity Ligand Chiral Ligand (e.g., (-)-Sparteine) Ligand->Enantioselectivity Base Organolithium Base (e.g., s-BuLi) Base->Enantioselectivity Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Enantioselectivity Temperature Low Temperature (e.g., -78 °C) Temperature->Enantioselectivity Time Lithiation Time Time->Enantioselectivity Electrophile Electrophile Electrophile->Enantioselectivity

References

Improving functional group tolerance in C-H functionalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-H functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to functional group tolerance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield or reaction failure in C-H functionalization?

A1: One of the most significant challenges is catalyst poisoning, especially by substrates containing Lewis basic heteroatoms like nitrogen, sulfur, and phosphorus.[1][2][3] These functional groups can coordinate strongly to the metal catalyst, preventing it from activating the desired C-H bond or leading to catalyst deactivation.[1] Another common issue is the inherent inertness of C-H bonds, which often requires sophisticated catalyst systems and specific reaction conditions to achieve efficient transformation.[4][5]

Q2: How can I prevent my catalyst from being poisoned by coordinating functional groups (e.g., pyridines, amines)?

A2: Several strategies can mitigate catalyst poisoning. One approach is the temporary protection of the problematic functional group. For example, pyridyl groups can be converted to N-oxides to prevent cyclopalladation at the wrong site.[1] For amines, installing an electron-withdrawing group to create an amide can serve both as a protecting group and a directing group.[6] Alternatively, choosing a catalytic system that is less susceptible to poisoning or employing specific directing groups designed to override the coordinating effects of heterocycles can be effective.[1]

Q3: What is a "directing group" and why is it important for selectivity?

A3: A directing group is a functional motif within the substrate that chelates to the transition-metal catalyst.[4] This coordination brings the catalyst into close proximity to a specific C-H bond, enforcing selectivity and facilitating its activation over other sterically or electronically similar C-H bonds.[4][7] This strategy is one of the most effective ways to control regioselectivity in C-H functionalization.[4]

Q4: My reaction is not proceeding. What role could the solvent be playing?

A4: The choice of solvent is critical and can dramatically influence reactivity and selectivity.[8] Unconventional fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as highly effective media for challenging C-H activation reactions.[8][9] Their unique properties, including high polarity and hydrogen-bonding capabilities, can stabilize key transition states and improve reaction outcomes where common solvents fail.[8][10] It is often beneficial to screen a panel of solvents, including these fluorinated alcohols, during reaction optimization.[9]

Q5: Are there directing groups that can be removed after the reaction?

A5: Yes, the development of "removable" or "traceless" directing groups is a key area of research to improve the synthetic utility of C-H functionalization.[4][11] These groups can be installed to control selectivity and then easily cleaved under standard conditions after the desired C-H functionalization is complete.[11][12] For example, a silicon-based directing group can be used for meta-selective C-H activation and later removed using fluoride or acid.[11] Carboxylic acids are also frequently used as traceless directing groups.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by heteroatoms (N, S, P).1. Protect the coordinating group (e.g., N-oxide for pyridines).[1]2. Use a more robust catalyst/ligand system.3. Employ a directing group that overrides the poisoning effect.[1]
Poor solvent choice.1. Screen a range of solvents with varying polarities.2. Test fluorinated alcohols like HFIP or TFE, which can enhance reactivity.[8][9]
Inappropriate directing group.1. Ensure the directing group can form a stable metallacycle for the desired C-H bond.2. Consider using a transient directing group strategy, where the directing group is formed in situ.[6][14]
Poor Regioselectivity Undirected reaction or competing directing effects.1. Introduce a strongly coordinating directing group to control the site of reaction.[4]2. Modify the steric or electronic properties of the substrate to favor one site.3. Change the solvent, as it can influence regioselectivity.[4][10]
Wrong directing group for desired position.1. For ortho-functionalization, use common directing groups like amides or pyridines.2. For meta-selectivity, specialized nitrile-based templates are required.[11][15]3. The inclusion of additives like norbornene can sometimes switch selectivity to the meta position.[16]
Substrate Incompatibility Sensitive functional groups are not tolerated.1. Choose a milder catalytic system that operates at lower temperatures.[17]2. Protect sensitive functional groups (e.g., alcohols, primary amines) before the C-H activation step.[18]3. Screen for catalysts known for high functional group tolerance, such as certain iron or manganese porphyrin/phthalocyanine systems.[13][19]
Difficulty Removing Directing Group The C-DG bond is too robust.1. Plan the synthesis using a known removable directing group (e.g., Si-tethered, 8-aminoquinoline that can be modified, or a carboxylic acid).[11][13]2. Consult literature for specific cleavage conditions for your directing group.

Experimental Protocols & Methodologies

Methodology 1: General Protocol for Pd-Catalyzed Ortho-Arylation of a Phenylpyridine Derivative

This protocol is a representative example for a directed C-H arylation reaction.

  • Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the phenylpyridine substrate (1.0 equiv.), the aryl halide coupling partner (1.2-1.5 equiv.), Pd(OAc)₂ (5-10 mol %), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol %).

  • Reaction Setup : Add a carbonate or carboxylate base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition : Add a suitable solvent (e.g., toluene, dioxane, or DMF) under an inert atmosphere (N₂ or Ar).

  • Reaction Execution : Seal the vial and place it in a preheated oil bath at 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Methodology 2: Installation and Removal of a Silicon-Tethered Removable Directing Group

This outlines the strategy for using a removable directing group for meta-selective functionalization, as described by Daugulis and others.[11]

  • Installation : React the alcohol-containing substrate with the silicon-based directing group precursor (e.g., a chlorosilane appended with a nitrile directing group) in the presence of a base like imidazole or pyridine in an anhydrous solvent like DCM or THF.

  • C-H Functionalization : Subject the substrate now containing the directing group to the desired meta-C-H functionalization conditions (e.g., Pd-catalyzed arylation).

  • Removal : After purification of the functionalized product, cleave the silicon tether. This can be achieved under standard fluoride-mediated conditions (e.g., tetrabutylammonium fluoride (TBAF) in THF at room temperature) or with acid catalysis (e.g., p-toluenesulfonic acid in wet ethanol).[11]

Visualized Workflows and Concepts

troubleshooting_workflow start Reaction Start: Low Yield or Selectivity check_poison Q: Does substrate have N, S, or P heteroatoms? start->check_poison protect_group A: Protect heteroatom (e.g., N-Oxide) or use robust catalyst system. check_poison->protect_group Yes check_solvent Q: Have alternative solvents been screened? check_poison->check_solvent No protect_group->check_solvent screen_solvents A: Screen polar, nonpolar, and fluorinated solvents (HFIP, TFE). check_solvent->screen_solvents No check_dg Q: Is a suitable directing group (DG) being used? check_solvent->check_dg Yes screen_solvents->check_dg optimize_dg A: Select DG for desired regioselectivity (ortho/meta). Consider transient DGs. check_dg->optimize_dg No end_point Improved Functional Group Tolerance check_dg->end_point Yes optimize_dg->end_point

Caption: A logical workflow for troubleshooting poor functional group tolerance.

catalyst_poisoning cluster_desired Desired Pathway cluster_poisoned Catalyst Poisoning Pathway DG Directing Group (e.g., Amide) Catalyst Metal Catalyst DG->Catalyst Weak Coordination CH_Bond Target C-H Bond Product Functionalized Product Catalyst->CH_Bond C-H Activation Heteroatom Coordinating Heteroatom (e.g., Pyridine) Inactive_Catalyst Inactive Catalyst Heteroatom->Inactive_Catalyst Strong Coordination (Poisoning) No_Reaction No Reaction Inactive_Catalyst->No_Reaction

Caption: Catalyst poisoning by a strongly coordinating functional group.

removable_dg_workflow start Start: Substrate with -OH step1 Step 1: Install DG React with Si-tethered nitrile directing group. start->step1 Protection step2 Step 2: C-H Functionalization Perform desired reaction (e.g., meta-arylation). step1->step2 Activation step3 Step 3: Cleave DG Treat with TBAF or acid to remove Si-tether. step2->step3 Deprotection end Final Product: meta-Functionalized Alcohol step3->end

Caption: Workflow for using a removable silicon-tethered directing group.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Purity of (R)-1-N-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Chiral Purity Assessment

The determination of enantiomeric purity is a critical analytical step in the development and quality control of chiral drug substances. For (R)-1-N-Boc-2-methylpiperazine, a valuable building block in medicinal chemistry, ensuring high enantiomeric excess is paramount. This guide provides a comparative analysis of a proposed chiral High-Performance Liquid Chromatography (HPLC) method with alternative techniques, namely Chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and expected performance data based on the analysis of analogous compounds.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining enantiomeric purity involves a trade-off between factors such as speed, resolution, solvent consumption, and the need for specialized equipment. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and Chiral NMR for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning using a mobile phase of supercritical CO2 with a co-solvent and a CSP.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Speed Typically longer analysis times due to higher viscosity of liquid mobile phases.Significantly faster analysis times (often 3-5 times faster than HPLC) due to the low viscosity of supercritical CO2.[1]Rapid data acquisition (minutes per sample), but may require longer sample preparation/equilibration time.
Resolution High resolution is achievable with appropriate column and mobile phase selection.Often provides superior or comparable resolution to HPLC for chiral separations.[1]Dependent on the chemical shift difference of the diastereomeric signals, which can vary.
Solvent Consumption High consumption of organic solvents, leading to higher operational costs and environmental impact.Drastically reduced organic solvent consumption by using environmentally benign CO2 as the primary mobile phase.[1]Requires deuterated solvents, but in small quantities per sample.
Instrumentation Standard HPLC system with a chiral column and UV detector.Specialized SFC system.High-field NMR spectrometer.
Advantages Well-established technique, wide variety of available chiral stationary phases.High throughput, reduced cost, environmentally friendly.[]No need for a racemic standard for quantification, provides structural information.
Disadvantages Can be time-consuming to develop methods, chiral columns can be expensive.Higher initial instrument cost.Generally lower sensitivity and precision compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the proposed chiral HPLC method and its alternatives are provided below. These protocols are based on established methods for the separation of chiral amines and Boc-protected compounds and should serve as a strong starting point for method development for this compound.

Proposed Method 1: Chiral HPLC

This method is proposed based on the frequent success of polysaccharide-based chiral stationary phases for the separation of N-Boc protected amines.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase Chiralpak® IC-3 (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 3 µm) or similar polysaccharide-based CSP.
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (due to the lack of a strong chromophore on the analyte)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of racemic 1-N-Boc-2-methylpiperazine in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a sample solution of this compound at the same concentration.

  • For determining the limit of detection of the S-enantiomer, prepare spiked samples by adding known amounts of the racemic standard to the (R)-enantiomer sample.

Alternative Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative that offers significant advantages in speed and reduced solvent usage.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase Chiralpak® IC or a similar amylose or cellulose-based CSP (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase Supercritical CO2 / Methanol with 0.1% Diethylamine (e.g., gradient of 5% to 40% Methanol).
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of Methanol.

Alternative Method 3: Chiral NMR Spectroscopy

This non-chromatographic method allows for the determination of enantiomeric excess by creating a diastereomeric interaction that can be observed by NMR.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Chiral Solvating Agent (CSA), for example, (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or a BINOL-derived CSA.

  • Deuterated chloroform (CDCl3)

Sample Preparation and Analysis Protocol:

  • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Add 1 to 1.5 equivalents of the chiral solvating agent to the NMR tube.

  • Dissolve the mixture in approximately 0.6 mL of CDCl3.

  • Acquire a proton (¹H) NMR spectrum.

  • Identify a well-resolved signal of the analyte that shows splitting into two peaks corresponding to the two enantiomers in the presence of the CSA.

  • Integrate the two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess (% ee).

Experimental Workflows

To visually represent the logical flow of each analytical procedure, the following diagrams have been generated using the DOT language.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., Hexane/IPA/DEA) p2 Dissolve Sample in Mobile Phase p1->p2 h1 Equilibrate HPLC System & Chiral Column p2->h1 h2 Inject Sample h1->h2 h3 Separate Enantiomers h2->h3 h4 Detect by UV at 210 nm h3->h4 d1 Integrate Peak Areas h4->d1 d2 Calculate Enantiomeric Purity d1->d2

Caption: Workflow for Chiral HPLC Analysis.

Chiral_SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing p1 Dissolve Sample in Methanol s1 Equilibrate SFC System & Chiral Column p1->s1 s2 Inject Sample s1->s2 s3 Separate Enantiomers with CO2/Methanol Gradient s2->s3 s4 Detect by UV at 210 nm s3->s4 d1 Integrate Peak Areas s4->d1 d2 Calculate Enantiomeric Purity d1->d2

Caption: Workflow for Chiral SFC Analysis.

Chiral_NMR_Workflow cluster_prep NMR Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing n1 Weigh Sample & Chiral Solvating Agent (CSA) n2 Dissolve in Deuterated Solvent n1->n2 nmr1 Acquire 1H NMR Spectrum n2->nmr1 d1 Identify & Integrate Split Signals nmr1->d1 d2 Calculate Enantiomeric Ratio d1->d2

Caption: Workflow for Chiral NMR Analysis.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of (R)-1-N-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-1-N-Boc-2-methylpiperazine, a valuable chiral building block in medicinal chemistry and drug development. To offer a comprehensive understanding of its spectral features, we present a comparative analysis with its parent structures, 2-methylpiperazine and 1-N-Boc-piperazine. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparative compounds, 1-Boc-piperazine and 2-methylpiperazine.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Predicted) -C(CH₃)₃ (Boc)~1.4s9H-
-CH₃ (piperazine)~1.2d3HNot available
Piperazine ring protons~2.7 - 4.2m7HNot available
-NH~4.2 (broad)s1H-
1-Boc-piperazine (Experimental) -C(CH₃)₃ (Boc)1.46s9H-
-CH₂- (positions 3, 5)3.44t4H5.2
-CH₂- (positions 2, 6)2.84t4H5.2
-NH1.84 (broad)s1H-
2-Methylpiperazine (Experimental) -CH₃1.00d3H6.4
-CH-2.95m1H-
-CH₂-2.7 - 2.9m4H-
-NH1.96 (broad)s2H-
-CH₂-2.35m2H-

Note: The predicted data for this compound is based on typical chemical shifts for similar structures and publicly available predicted spectra. Experimental values for comparative compounds are sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) -C (CH₃)₃ (Boc)~80
C =O (Boc)~155
-C (CH₃)₃ (Boc)~28
-C H₃ (piperazine)~15
Piperazine ring carbons~45 - 55
1-Boc-piperazine (Experimental) -C (CH₃)₃ (Boc)79.5
C =O (Boc)154.9
-C (CH₃)₃ (Boc)28.5
-C H₂- (positions 2, 6)44.0
-C H₂- (positions 3, 5)45.9
2-Methylpiperazine (Experimental) -C H₃19.8
-C H-51.5
-C H₂-46.8, 56.6

Note: The predicted ¹³C NMR data for this compound is an estimation based on the analysis of the comparative compounds and known substituent effects.

Interpretation and Comparison

The introduction of the bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the piperazine ring, along with the methyl group at the C2 position, significantly influences the chemical environment of the protons and carbons, leading to distinct NMR spectra.

  • ¹H NMR Analysis:

    • Boc Group: The nine equivalent protons of the tert-butyl group of the Boc moiety in this compound are expected to appear as a sharp singlet around 1.4 ppm, a characteristic signal for this protecting group.

    • Methyl Group: The methyl group at the chiral center (C2) is anticipated to be a doublet around 1.2 ppm due to coupling with the adjacent methine proton.

    • Piperazine Ring Protons: The protons on the piperazine ring will exhibit complex multiplets in the range of approximately 2.7 to 4.2 ppm. The presence of the Boc group and the methyl substituent breaks the symmetry of the ring, making all the ring protons chemically non-equivalent. This leads to a more complex splitting pattern compared to the simple triplets observed in the symmetrical 1-Boc-piperazine.

    • -NH Proton: The proton on the unprotected nitrogen is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

  • ¹³C NMR Analysis:

    • Boc Group: The quaternary carbon and the carbonyl carbon of the Boc group are expected to have characteristic chemical shifts around 80 ppm and 155 ppm, respectively. The three methyl carbons of the tert-butyl group will appear at approximately 28 ppm.

    • Piperazine Ring Carbons: The carbons of the piperazine ring are predicted to resonate in the 45-55 ppm range. Due to the chirality and the presence of the substituents, all six piperazine carbons are expected to be chemically distinct, resulting in six separate signals. This is in contrast to 1-Boc-piperazine, which shows only two signals for the four equivalent methylene carbons, and piperazine itself, which shows a single signal.

    • Methyl Carbon: The methyl carbon at C2 is predicted to have a chemical shift of around 15 ppm.

Experimental Protocols

High-quality NMR data is crucial for accurate structural interpretation. Below is a standard protocol for acquiring ¹H and ¹³C NMR spectra for compounds like this compound.

1. Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other solvents like DMSO-d₆, Methanol-d₄, or Acetonitrile-d₃ can be used depending on the sample's solubility.

  • Procedure:

    • Accurately weigh the sample and place it in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A spectral width of 200-240 ppm is typically used.

Visualization of Key Structural Features

The following diagram illustrates the structure of this compound and highlights the key groups that give rise to the characteristic NMR signals.

Caption: Structure of this compound with key NMR assignments.

A Comparative Guide to the Synthesis of Enantiopure 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals. The introduction of a stereocenter at the C2 position significantly expands the accessible chemical space and offers opportunities for enhanced target specificity and improved pharmacokinetic profiles. Consequently, the development of efficient and stereoselective synthetic routes to enantiopure 2-substituted piperazines is of paramount importance. This guide provides a comparative overview of three prominent strategies for achieving this synthetic goal: Catalytic Asymmetric Hydrogenation, Asymmetric Lithiation, and Chiral Pool Synthesis.

Comparison of Synthetic Routes

The selection of an appropriate synthetic strategy depends on various factors, including the desired substituent, scalability, and the availability of starting materials and reagents. The following table summarizes the key quantitative data for each of the three highlighted methods, offering a direct comparison of their performance.

Parameter Catalytic Asymmetric Hydrogenation (Ir-catalyzed) Asymmetric Lithiation Chiral Pool Synthesis (from L-Alanine)
Typical Substrate Activated Pyrazines (e.g., Pyrazinium salts)N-Boc-piperazineα-Amino Acids (e.g., L-Alanine)
Key Reagents [Ir(COD)Cl]₂, Chiral Ligand (e.g., (S,S)-f-Binaphane), H₂s-BuLi, (-)-Sparteine, Electrophile (e.g., TMSCl)Boc₂O, NaBH₄, TsCl, NaI, NH₃
Typical Yield 76-98%[1]50-85%[2][3]Overall yield varies (multi-step)
Enantiomeric Excess (ee) 82-96%[1]80-98% er (enantiomeric ratio)[4]>99% (chiral integrity maintained)
Reaction Conditions High pressure (600-1200 psi H₂), -20 to 30 °C[1]Low temperature (-78 °C)[4]Varied conditions across multiple steps
Key Advantages High efficiency, excellent enantioselectivity, directDirect C-H functionalization, good stereocontrolReadily available and inexpensive starting materials, high enantiopurity
Key Limitations Requires specialized high-pressure equipment, activated substratesRequires cryogenic temperatures, stoichiometric use of chiral ligandMulti-step process, potentially lower overall yield

Experimental Protocols

Catalytic Asymmetric Hydrogenation of an Activated Pyrazine

This protocol is a representative example of the iridium-catalyzed asymmetric hydrogenation of a pyrazinium salt to yield a 2-substituted piperazine.[1]

Materials:

  • 2-Phenylpyrazine

  • Benzyl bromide

  • [Ir(COD)Cl]₂

  • (S,S)-f-Binaphane

  • Toluene

  • 1,4-Dioxane

  • Hydrogen gas

  • Standard glassware for inert atmosphere reactions

  • High-pressure autoclave

Procedure:

  • Activation of Pyrazine: In a glovebox, a solution of 2-phenylpyrazine (0.20 mmol) and benzyl bromide (0.22 mmol) in toluene (1.0 mL) is stirred at room temperature for 12 hours to form the corresponding pyrazinium salt.

  • Catalyst Preparation: In a separate vial inside the glovebox, [Ir(COD)Cl]₂ (1.0 mol %) and (S,S)-f-Binaphane (2.2 mol %) are dissolved in a mixture of toluene (1.5 mL) and 1,4-dioxane (1.5 mL).

  • Hydrogenation: The solution of the pyrazinium salt is transferred to a high-pressure autoclave. The catalyst solution is then added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 1200 psi of H₂.

  • Reaction: The reaction mixture is stirred at -20 °C for 36 hours.

  • Work-up: After carefully venting the hydrogen, the autoclave is opened. The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiopure 2-phenylpiperazine derivative.

Asymmetric Lithiation of N-Boc-Piperazine

This protocol describes the asymmetric deprotonation of N-Boc-piperazine using a chiral base, followed by quenching with an electrophile.[2][3][4]

Materials:

  • N-Boc-piperazine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in hexanes

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., Trimethylsilyl chloride, TMSCl)

  • Standard glassware for anhydrous and inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with N-Boc-piperazine (1.0 mmol) and anhydrous diethyl ether (10 mL) under a nitrogen atmosphere.

  • Addition of Chiral Ligand: (-)-Sparteine (1.2 mmol) is added to the solution.

  • Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: sec-Butyllithium (1.2 mmol, as a solution in hexanes) is added dropwise over 10 minutes, ensuring the internal temperature does not rise above -75 °C. The resulting solution is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: The electrophile (e.g., TMSCl, 1.5 mmol) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Chiral Pool Synthesis of (S)-2-Methylpiperazine from L-Alanine

This multi-step synthesis utilizes the inherent chirality of L-alanine to produce enantiopure (S)-2-methylpiperazine.

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium iodide (NaI)

  • Acetone

  • Ammonia (in methanol)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • N-Boc Protection of L-Alanine: L-Alanine (1.0 eq) is dissolved in a mixture of 1,4-dioxane and water. Sodium hydroxide is added to adjust the pH to 9-10. Di-tert-butyl dicarbonate (1.1 eq) is added, and the mixture is stirred at room temperature overnight. The mixture is then acidified with citric acid and extracted with ethyl acetate. The organic layers are dried and concentrated to give N-Boc-L-alanine.

  • Reduction to N-Boc-L-alaninol: N-Boc-L-alanine (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Boron trifluoride etherate (1.2 eq) is added dropwise, followed by the portion-wise addition of sodium borohydride (1.5 eq). The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield N-Boc-L-alaninol.

  • Tosylation of the Hydroxyl Group: N-Boc-L-alaninol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added, and the reaction is stirred at 0 °C for 4 hours. The reaction mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with copper(II) sulfate solution, dried, and concentrated to give the tosylated product.

  • Conversion to the Iodide: The tosylated intermediate (1.0 eq) is dissolved in acetone, and sodium iodide (3.0 eq) is added. The mixture is heated at reflux overnight. After cooling, the solvent is removed, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to give the N-Boc-protected iodoamine.

  • Azide Formation and Reduction: The iodo-intermediate is then converted to the corresponding azide followed by reduction to the diamine.

  • Cyclization and Deprotection: The resulting diamine is cyclized to form the piperazine ring, followed by deprotection of the nitrogen atoms to yield (S)-2-methylpiperazine. A final deprotection step, if a protecting group other than Boc was used for cyclization, might involve catalytic hydrogenation.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

G

G

G

Conclusion

The synthesis of enantiopure 2-substituted piperazines can be approached through several effective strategies, each with its own set of advantages and challenges. Catalytic Asymmetric Hydrogenation offers a highly efficient and enantioselective route, particularly for aryl-substituted piperazines, though it requires specialized equipment. Asymmetric Lithiation provides a direct method for C-H functionalization with excellent stereocontrol but necessitates cryogenic conditions and the use of a stoichiometric chiral ligand. Finally, Chiral Pool Synthesis leverages the abundance of enantiopure starting materials like amino acids to deliver products with high enantiopurity, albeit through a more protracted, multi-step sequence. The choice of the optimal route will ultimately be guided by the specific synthetic target, available resources, and desired scale of the reaction.

References

A Comparative Guide to Alternative Protecting Groups for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine scaffold is a frequent challenge. The symmetric nature of piperazine necessitates the use of protecting groups to achieve mono-substitution, a critical step in the synthesis of a vast number of pharmaceuticals. For decades, the tert-butyloxycarbonyl (Boc) group has been the standard choice. However, its reliance on harsh acidic conditions for removal can be incompatible with sensitive functional groups. This guide provides an objective comparison of viable alternative protecting groups, supported by experimental data, to expand the synthetic chemist's toolkit.

Orthogonal Protecting Groups: A Comparative Overview

The key to versatile and complex molecular synthesis lies in the principle of orthogonality, where one protecting group can be selectively removed in the presence of others. The following sections detail common orthogonal protecting groups to Boc, outlining their specific protection and deprotection methods.

A summary of the performance of these protecting groups is presented below, offering a direct comparison of their reaction conditions and reported yields.

Protecting GroupAbbreviationProtection ReagentTypical Protection ConditionsTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldOrthogonal to
Carboxybenzyl CbzBenzyl chloroformate (Cbz-Cl)NaHCO₃, THF/H₂O, 0 °C to RT, 20 h~90%[1]H₂, 10% Pd/C, Methanol, RTHighBoc, Fmoc, Alloc
9-Fluorenyl- methoxycarbonyl FmocFmoc-succinimide (Fmoc-OSu)NaHCO₃, THF/H₂O, RT, 16 hGood to High20% Piperidine in DMF, RT, 10-30 minHigh[2][3]Boc, Cbz, Alloc
Allyloxycarbonyl AllocAllyl chloroformate (Alloc-Cl)NaHCO₃, THF/H₂O, RT, 12 h~87%Pd(PPh₃)₄, Phenylsilane, DCM, 0 °C, 1 hHigh[4]Boc, Cbz, Fmoc
Trifluoroacetyl TFATrifluoroacetic anhydride (TFAA)Anhydrous DCM or THF, 0 °C to RT, 1-4 hExcellent[5]K₂CO₃, Methanol/H₂O, RTHigh[6]Boc, Cbz

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperazine with each alternative group are provided below.

Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group, stable to both acidic and basic conditions, making it an excellent orthogonal partner to Boc and Fmoc. Its removal via catalytic hydrogenolysis is exceptionally mild.

Protection Protocol: Mono-N-Cbz-piperazine Synthesis [1]

  • Materials:

    • Piperazine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a solution of piperazine (1.0 equiv) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 equiv).

    • Cool the mixture to 0 °C and add Cbz-Cl (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 20 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to yield mono-N-Cbz-piperazine.

Deprotection Protocol: Hydrogenolysis of N-Cbz-piperazine [1]

  • Materials:

    • N-Cbz-piperazine derivative

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Celite

  • Procedure:

    • Dissolve the N-Cbz-piperazine derivative in methanol.

    • Add 10% Pd/C catalyst (typically 5-10 mol%).

    • Stir the mixture under an atmosphere of hydrogen (H₂, balloon pressure) at room temperature.

    • Monitor the reaction by TLC until completion.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to obtain the deprotected piperazine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Primarily used in solid-phase peptide synthesis, the Fmoc group is prized for its lability to mild basic conditions, providing perfect orthogonality with acid-labile groups like Boc.

Protection Protocol: Mono-N-Fmoc-piperazine Synthesis

  • Materials:

    • Piperazine

    • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Water

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve piperazine (1.0 equiv) and Fmoc-OSu (1.05 equiv) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

    • Extract with diethyl ether to remove any di-protected piperazine.

    • Acidify the aqueous layer to pH 1 with 1 M HCl.

    • Extract the product into an organic solvent, dry, and concentrate to yield mono-N-Fmoc-piperazine.

Deprotection Protocol: Cleavage of N-Fmoc-piperazine [2][3]

  • Materials:

    • N-Fmoc-piperazine derivative

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc-piperazine derivative in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the mixture at room temperature for 10-30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess piperidine under reduced pressure.

    • The crude product can then be purified by chromatography.

Allyloxycarbonyl (Alloc) Group

The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved under mild conditions using a palladium(0) catalyst.

Protection Protocol: Mono-N-Alloc-piperazine Synthesis

  • Materials:

    • Piperazine

    • Allyl chloroformate (Alloc-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NaCl

  • Procedure:

    • In a mixture of THF and water, dissolve piperazine (1.0 equiv) and NaHCO₃ (6.0 equiv).

    • Add Alloc-Cl (3.0 equiv) at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the product by column chromatography.

Deprotection Protocol: Palladium-Catalyzed Cleavage of N-Alloc-piperazine [4]

  • Materials:

    • N-Alloc-piperazine derivative

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Phenylsilane (PhSiH₃)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Alloc-piperazine derivative in dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add phenylsilane (7.0 equiv) followed by Pd(PPh₃)₄ (10 mol%).

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Concentrate the reaction under reduced pressure.

    • Purify the crude product by silica gel flash chromatography.

Trifluoroacetyl (TFA) Group

The trifluoroacetyl group offers a unique profile of high stability, particularly in strongly acidic media, and can be removed under mild basic conditions. This makes it orthogonal to both Boc and Cbz groups.

Protection Protocol: Mono-N-Trifluoroacetyl-piperazine Synthesis [5]

  • Materials:

    • Piperazine

    • Trifluoroacetic anhydride (TFAA) or N-(Trifluoroacetyl)succinimide

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A suitable base (e.g., triethylamine, if starting from piperazine)

  • Procedure:

    • Dissolve piperazine in anhydrous DCM or THF under an inert atmosphere and cool to 0 °C.

    • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude N-trifluoroacetylated product, which can be purified by recrystallization or column chromatography.

Deprotection Protocol: Base Hydrolysis of N-Trifluoroacetyl-piperazine [6]

  • Materials:

    • N-Trifluoroacetyl-piperazine derivative

    • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

    • Methanol (MeOH)

    • Water

  • Procedure:

    • Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

    • Add potassium carbonate or sodium carbonate (typically 1.5 to 3 equivalents).

    • Stir the reaction mixture at room temperature.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent.

    • Dry and concentrate the organic extracts to yield the deprotected piperazine.

Synthesis Workflow and Logic

The general strategy for mono-functionalization of piperazine using a protecting group involves a three-step process: protection, functionalization, and deprotection. The choice of protecting group dictates the specific reagents and conditions for the protection and deprotection steps, while the functionalization step is tailored to the desired final product.

Piperazine_Synthesis_Workflow Piperazine Piperazine MonoProtected Mono-Protected Piperazine Piperazine->MonoProtected Protection (e.g., Cbz-Cl, Fmoc-OSu, Alloc-Cl, TFAA) Functionalized Functionalized Protected Piperazine MonoProtected->Functionalized Functionalization (Alkylation, Acylation, etc.) FinalProduct Mono-Functionalized Piperazine Functionalized->FinalProduct Deprotection (Orthogonal Conditions)

General workflow for selective mono-functionalization of piperazine.

The selection of a protecting group is a critical decision in the synthesis of piperazine derivatives. While Boc remains a workhorse, its limitations in the presence of acid-sensitive functionalities necessitate the consideration of orthogonal alternatives. Cbz, Fmoc, Alloc, and TFA each offer unique advantages in terms of their stability and deprotection conditions, providing chemists with a versatile toolkit to design and execute complex synthetic strategies for novel drug candidates and other advanced molecules.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate protecting group and subsequent deprotection strategy is governed by the chemical functionalities present in the substrate. The following diagram illustrates the logical relationship for choosing a deprotection method based on the protecting groups present in a molecule.

Deprotection_Decision_Tree Start Molecule with Multiple Protecting Groups CheckBoc Deprotect Boc? Start->CheckBoc CheckCbz Deprotect Cbz? CheckBoc->CheckCbz No Acid Strong Acid (e.g., TFA) CheckBoc->Acid Yes CheckFmoc Deprotect Fmoc? CheckCbz->CheckFmoc No Hydrogenolysis H₂ / Pd-C CheckCbz->Hydrogenolysis Yes CheckAlloc Deprotect Alloc? CheckFmoc->CheckAlloc No Base Base (e.g., Piperidine) CheckFmoc->Base Yes Palladium Pd(0) Catalyst CheckAlloc->Palladium Yes End Selectively Deprotected Product CheckAlloc->End No Acid->End Hydrogenolysis->End Base->End Palladium->End

Decision tree for orthogonal deprotection strategies.

References

A Comparative Spectroscopic Guide to Piperazine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for stereoisomers of piperazine, with a focus on cis- and trans-1,4-disubstituted piperazines. The information presented herein is supported by experimental data to aid in the structural elucidation and differentiation of these common motifs in medicinal chemistry.

Spectroscopic Data Comparison

The differentiation of piperazine stereoisomers is often achievable through a combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Below is a summary of expected spectroscopic features for cis and trans isomers of 1,4-disubstituted piperazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers of 1,4-disubstituted piperazines due to the different chemical environments of the protons and carbons in each configuration.[1] In symmetrically disubstituted piperazines, the interconversion between syn (cis) and anti (trans) rotamers can be observed.[1] At lower temperatures, the rotation around the amide bonds (in the case of acyl-substituted piperazines) is restricted, leading to distinct signals for each isomer.[1]

Table 1: ¹H NMR Spectroscopic Data for cis- and trans-1,4-Di(4-methylbenzoyl)piperazine [1]

IsomerPiperazine Ring Protons (NCH₂) Chemical Shift (δ) ppm
syn (cis)3.40, 3.90
anti (trans)3.55, 3.74

Note: Data recorded in CDCl₃ at -10 °C.

Table 2: ¹³C NMR Spectroscopic Data for cis- and trans-1,4-Di(4-methylbenzoyl)piperazine [1]

IsomerPiperazine Ring Carbons (NCH₂) Chemical Shift (δ) ppm
syn (cis)42.0, 48.1
anti (trans)42.5, 47.5

Note: Data recorded in CDCl₃ at -10 °C.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to differentiate between cis and trans isomers based on differences in their vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹).[2] While specific band assignments for distinguishing piperazine stereoisomers are not always straightforward, the overall pattern of the spectra can serve as a "fingerprint" for each isomer.[2] For some classes of compounds, such as those with double bonds, characteristic bands for cis and trans configurations are well-established.[3] For cyclic systems like piperazines, the differences may be more subtle but can be used for comparison against a known standard.[2]

Table 3: General IR Absorption Regions for Piperazine Derivatives

Functional GroupAbsorption Range (cm⁻¹)Notes
N-H Stretch3220-3500Present in monosubstituted or unsubstituted piperazines.
C-H Stretch2800-3100Characteristic of the methylene groups in the piperazine ring.
C-N Stretch1020-1250Vibrations of the carbon-nitrogen bonds within the ring.
Fingerprint Region< 1500Complex region with various bending and stretching vibrations that are unique to the overall molecular structure, including its stereochemistry.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the mass spectra of cis and trans isomers are often very similar, differences in the relative abundance of certain fragment ions may be observed.[4] The primary fragmentation of piperazine derivatives typically involves cleavage of the piperazine ring.[5] The fragmentation pathways are often more influenced by the nature of the substituents than the stereochemistry.[4]

Table 4: Common Mass Spectrometry Fragmentation Patterns for Piperazine Derivatives

m/z ValueProposed Fragment
[M+H]⁺Molecular ion peak
91[C₇H₇]⁺ (tropylium ion, common for benzyl substituents)
70, 56Fragments arising from the cleavage of the piperazine ring
VariesIons corresponding to the substituents and their fragments

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the piperazine compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). For observing distinct signals for cis and trans isomers of N-acyl piperazines, variable temperature experiments may be necessary to slow the conformational exchange.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids), or in a suitable solvent. The sample should be free of water and other impurities that absorb in the infrared region.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent.

  • Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region of the unknown isomer with that of a known standard.[2]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent, into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to ionize and fragment.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and identify characteristic fragments. Compare the relative intensities of key fragments between potential isomers.[5]

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow Workflow for Piperazine Stereoisomer Differentiation cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_conclusion Conclusion Sample Piperazine Derivative (Mixture of Stereoisomers or Unknown Isomer) NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS NMR_Data Compare Chemical Shifts (δ) and Coupling Constants (J) NMR->NMR_Data IR_Data Compare Fingerprint Regions IR->IR_Data MS_Data Compare Fragmentation Patterns and Ion Abundances MS->MS_Data Conclusion Structural Elucidation of cis and trans Isomers NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the differentiation of piperazine stereoisomers.

References

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in advancing pharmaceutical candidates. The spatial arrangement of atoms in a chiral molecule, its stereochemistry, can profoundly influence its pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques for confirming the absolute configuration of chiral piperazine derivatives, complete with supporting experimental data and detailed methodologies.

The piperazine moiety is a prevalent scaffold in many biologically active compounds, and the introduction of a chiral center can lead to enantiomers with distinct biological activities. Therefore, the ability to definitively assign the absolute configuration is paramount. This guide compares four powerful techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, Electronic Circular Dichroism (ECD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.

Comparative Analysis of Methods

The choice of method for determining the absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, sample quantity, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of chiral piperazine derivatives.

MethodSample RequirementsPrincipleKey AdvantagesLimitations
X-ray Crystallography High-quality single crystal (0.1-0.3 mm)Diffraction of X-rays by the electron cloud of atoms in a crystal lattice.[1][2]Provides the unambiguous, three-dimensional structure, directly determining the absolute configuration.[3]Requires the formation of a suitable single crystal, which can be challenging and time-consuming.[4] Not suitable for non-crystalline materials.
Vibrational Circular Dichroism (VCD) ~5-15 mg of sample in solution (e.g., CDCl₃)Differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions.[5][6]Applicable to a wide range of molecules in solution, regardless of the presence of a UV-Vis chromophore.[7] Does not require crystallization.[8]Requires quantum mechanical calculations (DFT) to predict the theoretical VCD spectrum for comparison with the experimental spectrum.[9][10]
Electronic Circular Dichroism (ECD) Solution of the sample with a suitable chromophore.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[11][12][13]Highly sensitive and requires a small amount of sample. Can be used for compounds that lack a crystalline form.Requires the presence of a chromophore near the stereocenter.[14] Interpretation can be complex for conformationally flexible molecules.[13]
NMR with Chiral Auxiliaries ~1-10 mg of sample in an NMR solvent.Formation of diastereomers with a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA), leading to distinguishable NMR signals for the enantiomers.[15][16]Relatively rapid and can be performed using standard NMR spectrometers.[17] Can be used to determine enantiomeric excess as well.Derivatization may alter the original molecule and can sometimes be difficult to achieve. The choice of the chiral auxiliary is crucial.[15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in the application of these techniques.

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of a chiral piperazine derivative, thereby establishing its absolute configuration.

Methodology:

  • Crystal Growth:

    • Dissolve the purified chiral piperazine derivative in a suitable solvent or a mixture of solvents.

    • Slowly evaporate the solvent at a constant temperature. Other methods include slow cooling of a saturated solution or vapor diffusion.

    • Select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) under a microscope.[1]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of X-rays, typically from a copper or molybdenum source.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray beams) using a detector. For light-atom structures, collecting highly redundant data can be beneficial for determining the absolute configuration.[3]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is typically determined using the anomalous dispersion effect.[18]

    • The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.[3]

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of a chiral piperazine derivative in solution by comparing its experimental VCD spectrum with a theoretically calculated spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve 5-15 mg of the enantiomerically pure piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05-0.1 M.[7]

  • VCD Spectrum Measurement:

    • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer. This involves passing infrared light through a photoelastic modulator (PEM) to generate left and right circularly polarized light, which then passes through the sample.[7][10]

    • Collect the spectra over a suitable wavenumber range (e.g., 2000-900 cm⁻¹).

  • Quantum Chemical Calculations:

    • Perform a conformational search for the chiral piperazine derivative using molecular mechanics or other suitable methods.

    • For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).[10]

    • Calculate the theoretical VCD and IR spectra for one enantiomer. The spectrum for the other enantiomer is the mirror image.[7]

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectra for both enantiomers.

    • The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.[7][10]

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To determine the absolute configuration of a chiral piperazine derivative by analyzing its differential absorption of circularly polarized UV-Vis light.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the enantiomerically pure piperazine derivative in a transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of around 1.0 in the UV-Vis spectrum.

  • ECD Spectrum Measurement:

    • Record the ECD spectrum using a CD spectrometer. The instrument measures the difference in absorbance between left and right circularly polarized light (ΔA) as a function of wavelength.[11]

    • The data is typically presented as molar circular dichroism (Δε) versus wavelength.

  • Theoretical Calculation (Optional but Recommended):

    • Similar to VCD, perform conformational analysis and use Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical ECD spectrum for one enantiomer.[13]

  • Analysis and Assignment:

    • Compare the experimental ECD spectrum with the calculated spectrum or with spectra of known related compounds.

    • The sign of the Cotton effects (positive or negative peaks) in the ECD spectrum is correlated with the absolute configuration at the chiral center.[19] For molecules with multiple chromophores, the exciton chirality method can be applied.[14]

NMR Spectroscopy with Mosher's Method

Objective: To determine the absolute configuration of a chiral piperazine derivative containing a secondary amine by forming diastereomeric amides with Mosher's acid.

Methodology:

  • Derivatization:

    • React the enantiomerically pure chiral piperazine derivative separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[20]

    • This reaction forms a pair of diastereomeric Mosher amides.[21]

  • NMR Analysis:

    • Acquire the ¹H NMR spectra for both diastereomeric amides.

    • Identify the signals of the protons adjacent to the newly formed amide bond and other protons near the chiral center.

  • Data Analysis and Configuration Assignment:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the corresponding protons in the two diastereomers.[22]

    • According to Mosher's model, the protons on one side of the MTPA plane will be shielded (upfield shift) and those on the other side will be deshielded (downfield shift).

    • By analyzing the signs of the Δδ values for various protons, the absolute configuration of the original piperazine derivative can be deduced.[20] It is important to consider the stable conformations (rotamers) of the Mosher amides for a correct assignment.[21]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for determining the absolute configuration using the described techniques.

VCD_Workflow cluster_exp Experimental cluster_theory Theoretical A Chiral Piperazine Derivative B Dissolve in Solvent A->B C Measure VCD Spectrum B->C G Compare Experimental and Calculated Spectra C->G D Propose (R) and (S) Structures E Conformational Analysis D->E F DFT Calculation of VCD Spectra E->F F->G H Assign Absolute Configuration G->H

Workflow for Absolute Configuration Determination using VCD Spectroscopy.

Mosher_Method_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis A Chiral Piperazine Derivative (Unknown Configuration) B React with (R)-Mosher's Acid Chloride A->B C React with (S)-Mosher's Acid Chloride A->C D Formation of (R)-MTPA Diastereomer B->D E Formation of (S)-MTPA Diastereomer C->E F Acquire ¹H NMR Spectrum D->F G Acquire ¹H NMR Spectrum E->G H Calculate Δδ (δS - δR) for Protons F->H G->H I Apply Mosher's Model H->I J Assign Absolute Configuration I->J

Workflow for Mosher's Method in NMR Spectroscopy.

By carefully selecting the most appropriate technique based on the properties of the chiral piperazine derivative and the available resources, researchers can confidently determine the absolute configuration, a crucial step in the journey of drug discovery and development.

References

A Comparative Guide to the Bioactivity of C2 vs. C3 Substituted Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs targeting a wide array of biological entities. While N-substitution of the piperazine ring has been extensively explored, the influence of substitution at the carbon atoms (C2 and C3) on bioactivity is a less-traveled yet potentially fruitful avenue for drug design. This guide provides a comparative overview of the bioactivity of C2 versus C3 substituted piperazine analogs, with a focus on their interactions with key neurotransmitter receptors.

Disclaimer: Direct comparative studies that systematically evaluate the bioactivity of C2- and C3-substituted piperazine analogs under identical experimental conditions are limited in publicly available literature. Therefore, the quantitative data presented in this guide is a synthesized representation based on general structure-activity relationship (SAR) principles gleaned from broader studies on piperazine derivatives. The provided experimental protocols offer standardized methods for conducting such comparative analyses.

Quantitative Bioactivity Data: A Comparative Overview

The following tables summarize the anticipated trends in bioactivity for C2 and C3 substituted piperazine analogs based on general SAR principles. These values are illustrative and should be confirmed through direct experimental comparison.

Table 1: Comparative Receptor Binding Affinity (Ki, nM) of C2 vs. C3-Methylpiperazine Analogs

Target ReceptorUnsubstituted Piperazine Analog (Ki, nM)C2-Methylpiperazine Analog (Predicted Ki, nM)C3-Methylpiperazine Analog (Predicted Ki, nM)
Dopamine D2507560
Serotonin 5-HT1A254030
Serotonin 5-HT2A100150120

Table 2: Comparative Functional Activity (EC50/IC50, nM) of C2 vs. C3-Arylpiperazine Analogs

Assay TypeUnsubstituted Piperazine Analog (EC50/IC50, nM)C2-Arylpiperazine Analog (Predicted EC50/IC50, nM)C3-Arylpiperazine Analog (Predicted EC50/IC50, nM)
D2 Receptor (Agonist)8012095
5-HT1A Receptor (Agonist)406550
5-HT2A Receptor (Antagonist)150200170

General SAR Observations:

  • Steric Hindrance: Substitution on the piperazine ring, particularly at the C2 position, can introduce steric hindrance that may negatively impact binding affinity to some receptors. The C3 position is generally considered to be more sterically permissive.

  • Conformational Effects: The position of the substituent can influence the preferred conformation of the piperazine ring (chair vs. boat/twist-boat), which in turn affects how the molecule fits into a receptor's binding pocket.

  • Chirality: Substitution at C2 or C3 introduces a chiral center, and it is well-established that different enantiomers can exhibit significantly different bioactivities and metabolic profiles.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of bioactivity. Below are standard protocols for key assays used in the pharmacological characterization of piperazine analogs.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (C2 and C3 substituted piperazine analogs).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of [³H]-Spiperone (at a final concentration close to its Kd), and 100 µL of D2 receptor-containing membranes in assay buffer. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of haloperidol.

  • Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assay for Serotonin 5-HT2A Receptor (Calcium Mobilization)

This protocol measures the ability of a test compound to act as an agonist or antagonist at the serotonin 5-HT2A receptor by detecting changes in intracellular calcium levels.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference agonist: Serotonin (5-HT).

  • Reference antagonist: Ketanserin.

  • Test compounds (C2 and C3 substituted piperazine analogs).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the test compound and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, inject the reference agonist (serotonin) at its EC80 concentration and monitor the change in fluorescence.

  • Data Analysis:

    • Agonist Mode: Calculate the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Ca2+ Channel Gi->Ca_channel inhibits K_channel K+ Channel Gi->K_channel activates PLC Phospholipase C Gi->PLC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC HT2A_Signaling Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Gq Gq/11 Protein HT2A_R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response Workflow cluster_synthesis Compound Synthesis cluster_assay Bioactivity Assays cluster_analysis Data Analysis and Comparison start Design Analogs synth_c2 Synthesize C2-Substituted Piperazine Analogs start->synth_c2 synth_c3 Synthesize C3-Substituted Piperazine Analogs start->synth_c3 purify Purify and Characterize synth_c2->purify synth_c3->purify binding Receptor Binding Assays (e.g., D2, 5-HT1A) purify->binding functional Functional Assays (e.g., 5-HT2A Calcium Flux) purify->functional data_proc Process Raw Data binding->data_proc functional->data_proc calc Calculate Ki, EC50/IC50 data_proc->calc compare Compare Bioactivity of C2 vs. C3 Analogs calc->compare sar Establish Structure-Activity Relationships compare->sar

References

A New Era in Piperidine Synthesis: Chemo-Enzymatic Methods Outshine Classical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chiral piperidines, a cornerstone in many pharmaceuticals, has long been a complex challenge. However, emerging chemo-enzymatic strategies are now offering significant advantages over traditional chemical methods, promising higher efficiency, greater precision, and improved sustainability. This guide provides an objective comparison, supported by experimental data, to illuminate the superiority of these innovative techniques.

The piperidine scaffold is a vital structural motif in a vast array of FDA-approved drugs and natural products, prized for its diverse biological activities.[1][2] Classical synthesis routes, while well-established, often grapple with issues of low stereoselectivity, harsh reaction conditions, and the generation of significant chemical waste.[3][4] In contrast, chemo-enzymatic approaches, which synergistically combine chemical and enzymatic reactions, are proving to be a more elegant and effective solution.[5][6]

Executive Summary of Comparison

ParameterChemo-Enzymatic SynthesisClassical Synthesis Methods
Enantioselectivity Excellent (often >99% ee)Variable, often requires chiral auxiliaries or resolution
Yield Good to Excellent (≥62%)Highly variable, can be low for multi-step processes
Reaction Conditions Mild (e.g., room temperature, aqueous media)Often harsh (e.g., high temperature, high pressure, strong acids/bases)
Sustainability More sustainable, reduced waste, use of biocatalystsLess sustainable, often uses stoichiometric reagents and generates more waste
Versatility Broad substrate scope demonstratedWell-established for certain scaffolds, but can be limited

The Chemo-Enzymatic Advantage: A Closer Look

A groundbreaking chemo-enzymatic cascade for the asymmetric dearomatization of activated pyridines showcases the power of this modern approach.[5][7] This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with exceptional precision.[5][6]

This innovative strategy has been successfully applied to the synthesis of key intermediates for blockbuster drugs like the antipsychotic Preclamol and the ovarian cancer therapeutic Niraparib.[5][7] For instance, a precursor to Niraparib was synthesized in just three steps with an impressive 61% overall yield and 99% enantiomeric excess (ee).[5][7]

Visualizing the Chemo-Enzymatic Workflow

chemo_enzymatic_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Cascade pyridine Activated Pyridine thp N-substituted Tetrahydropyridine (THP) pyridine->thp Reduction (e.g., NaBH4) cascade One-pot Amine Oxidase/ Ene Imine Reductase Cascade thp->cascade Biocatalytic Conversion piperidine Stereo-enriched Piperidine cascade->piperidine High Yield & High Enantioselectivity

Caption: Chemo-enzymatic synthesis of stereo-enriched piperidines.

Classical Methods: The Tried but Often Tedious Path

Traditional methods for piperidine synthesis include the catalytic hydrogenation of pyridine, the Mannich reaction, and the Dieckmann condensation.[3][8][9] While effective for producing the basic piperidine ring, these methods often fall short when it comes to creating stereochemically complex derivatives.

The catalytic hydrogenation of pyridine, for example, typically requires high temperatures (170-200°C) and pressures, and the use of metal catalysts like nickel or palladium.[3][10] Achieving high enantioselectivity with these methods often necessitates the use of chiral auxiliaries or subsequent resolution steps, adding to the complexity and cost of the synthesis.

Visualizing a Classical Synthesis Workflow

classical_workflow cluster_classical Classical Synthesis pyridine Pyridine piperidine Piperidine pyridine->piperidine Catalytic Hydrogenation (High T & P) racemic Racemic Mixture piperidine->racemic Further Functionalization chiral_piperidine Chiral Piperidine racemic->chiral_piperidine Chiral Resolution (e.g., chromatography)

Caption: A typical classical route for chiral piperidine synthesis.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the chemo-enzymatic synthesis of a Niraparib intermediate compared to general expectations for classical methods.

ParameterChemo-Enzymatic Synthesis (Niraparib Intermediate)[5][7]Classical Methods (General)
Overall Yield 61% (in 3 steps)Highly variable, often lower for multi-step synthesis of complex targets
Enantiomeric Excess (ee) 99%Requires specific chiral catalysts or resolution, can be low or require significant optimization
Reaction Temperature Room TemperatureOften elevated (e.g., 170-200°C for hydrogenation)
Pressure Atmospheric PressureOften high pressure
Number of Steps 3Often more for complex, chiral products

Experimental Protocols

Chemo-Enzymatic Synthesis of (S)-N-allyl-3-(4-bromophenyl)piperidine[5][7]

Step 1: Synthesis of N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine

To a solution of 3-(4-bromophenyl)pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, sodium borohydride (NaBH₄, 1.5 mmol) is added portion-wise. The reaction is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water (10 mL) and dichloromethane (CH₂Cl₂, 10 mL). The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to give the crude tetrahydropyridine, which is used in the next step without further purification.[11]

Step 2: One-Pot Amine Oxidase/Ene Imine Reductase Cascade

In a typical biotransformation, the crude N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine (from Step 1) is subjected to a one-pot reaction containing an amine oxidase and an ene-imine reductase (EneIRED) in a suitable buffer at room temperature. The reaction is monitored by an appropriate analytical technique (e.g., HPLC). After completion, the product is extracted with an organic solvent, and the solvent is evaporated. The residue is purified by flash column chromatography on silica gel to afford the highly enantioenriched (S)-N-allyl-3-(4-bromophenyl)piperidine.

Classical Synthesis: Catalytic Hydrogenation of Pyridine[3]

In a high-pressure reactor, pyridine is mixed with a suitable solvent (e.g., ethanol) and a nickel catalyst. The reactor is pressurized with hydrogen gas and heated to 170-200°C. The reaction is maintained at this temperature and pressure for several hours. After cooling and depressurization, the catalyst is filtered off, and the solvent is removed by distillation to yield piperidine. Further functionalization and chiral resolution would be required to obtain a specific enantiomer of a substituted piperidine.

Conclusion

Logical Relationship Diagram

logical_relationship cluster_advantages Advantages cluster_disadvantages Disadvantages chemo_enz Chemo-Enzymatic Synthesis high_ee High Enantioselectivity chemo_enz->high_ee high_yield High Yield chemo_enz->high_yield mild_cond Mild Conditions chemo_enz->mild_cond sustainability Sustainability chemo_enz->sustainability classical Classical Synthesis low_ee Low/Variable Enantioselectivity classical->low_ee variable_yield Variable Yield classical->variable_yield harsh_cond Harsh Conditions classical->harsh_cond waste Waste Generation classical->waste

Caption: Advantages of Chemo-Enzymatic vs. Classical Synthesis.

References

A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the piperazine moiety is a privileged scaffold, frequently incorporated as a linker or core structural element in bioactive molecules. The strategic use of protecting groups on the piperazine nitrogens is crucial for selective functionalization. Among the most common protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, giving rise to the versatile building blocks N-Boc-piperazine and Fmoc-piperazine.

This guide provides an objective comparison of N-Boc-piperazine and Fmoc-piperazine, with a focus on their application in solution-phase synthesis. While their orthogonal deprotection chemistries mean they are often used in different synthetic strategies, this comparison of their chemical properties, reaction conditions, and typical performance will aid researchers in selecting the appropriate building block.[1]

Chemical Properties and Synthetic Philosophy

The fundamental difference between N-Boc-piperazine and Fmoc-piperazine lies in their deprotection conditions, which dictates their application in synthetic strategies.[1]

  • N-Boc-piperazine: The Boc group is acid-labile, typically removed under strong acidic conditions (e.g., trifluoroacetic acid or HCl).[2][] This makes it well-suited for solution-phase synthesis where other functional groups are stable to acid but may be sensitive to basic conditions.[1] The Boc group is robust and stable across a wide range of non-acidic reagents.[1]

  • Fmoc-piperazine: The Fmoc group is base-labile, removed by treatment with a mild base, most commonly piperidine in DMF.[][4] This strategy is the cornerstone of solid-phase peptide synthesis (SPPS) because it allows for the use of acid-labile side-chain protecting groups.[][5] While predominantly used in SPPS, Fmoc-piperazine can also be employed in solution-phase synthesis, particularly when acid-sensitive functionalities are present in the molecule.

The choice between Boc and Fmoc protection is a key element of an orthogonal protection strategy, enabling the selective deprotection of one group in the presence of the other.[][6]

Deprotection Conditions: A Quantitative Comparison

The efficiency and mildness of deprotection are critical factors in multistep synthesis. The following table summarizes typical deprotection conditions for N-Boc-piperazine and Fmoc-piperazine in solution-phase synthesis.

ParameterN-Boc-piperazineFmoc-piperazine
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane20% Piperidine in N,N-Dimethylformamide (DMF) or Dimethylamine in THF
Concentration 20-50% TFA in DCM; 4M HCl in Dioxane[1][2]20% Piperidine in DMF[7]
Temperature 0°C to Room Temperature[2]Room Temperature
Reaction Time 1 - 4 hours[1][2]~20 minutes to a few hours[7]
Work-up Neutralization with a base (e.g., NaHCO₃), extraction[2]Evaporation of solvent and precipitation in ether[7]
Yield Generally high (>90%) depending on the substrate[8]Typically high, but can be affected by side reactions
Purity High, but potential for side reactions with acid-sensitive groups[2]Generally high, purification may be needed to remove fulvene adducts[7]
Coupling Efficiency in Solution-Phase Synthesis

Uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP are highly efficient for amide bond formation with N-Boc-piperazine, often resulting in high yields and fast reaction times.[9] Carbodiimides such as EDC, often used with additives like HOBt, are also effective but may have a higher risk of racemization.[9] For Fmoc-amino acids, HATU and HBTU are also commonly used and show high coupling efficiency.[]

Coupling ReagentTypical Reaction TimeReported Yields (in related applications)Key Advantages
HATU/DIPEA 1 - 3 hours[9]HighHigh efficiency, fast reaction times[9]
HBTU/HOBt/DIPEA 1 - 2 hoursHighEfficient activation[1]
EDC/HOBt 2 - 12 hoursGood to HighCost-effective
PyBOP 1 - 4 hoursHighLow risk of racemization, non-carcinogenic byproducts[9]
COMU/DIPEA 1 - 2 hours[9]HighHigh efficiency, water-soluble byproducts for easier purification[9]

Experimental Protocols

Protocol 1: N-Boc-piperazine Deprotection

This protocol describes a standard method for the removal of the Boc protecting group from N-Boc-piperazine in solution.

Materials:

  • N-Boc-piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]

  • Extract the aqueous layer with DCM (3 times).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[2]

Protocol 2: Fmoc-piperazine Deprotection

This protocol outlines a general procedure for the removal of the Fmoc protecting group in a solution-phase synthesis.

Materials:

  • Fmoc-piperazine derivative

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-piperazine derivative in DMF.

  • Add 20% (v/v) piperidine in DMF to the solution.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. The reaction is typically complete in about 20 minutes to a few hours.[7]

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.[7]

  • Collect the product by filtration or centrifugation and wash with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.[7]

Protocol 3: Amide Coupling with N-Boc-piperazine using HATU

This protocol details a standard amide bond formation in solution-phase using N-Boc-piperazine and a carboxylic acid.

Materials:

  • Carboxylic acid

  • N-Boc-piperazine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 0.1 N HCl, Water, Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[9]

  • Add N-Boc-piperazine (1.0 equiv.) to the reaction mixture.[9]

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.[9]

  • Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 N HCl, water, and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizing the Synthetic Workflows

The following diagrams illustrate the general synthetic workflows for utilizing N-Boc-piperazine and Fmoc-piperazine in solution-phase synthesis.

Boc_Workflow Start N-Boc-piperazine + Carboxylic Acid Coupling Coupling Reaction (e.g., HATU, DIPEA) Start->Coupling Intermediate Boc-protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (TFA or HCl) Intermediate->Deprotection Product Final Product (Deprotected Piperazine) Deprotection->Product Fmoc_Workflow Start Fmoc-piperazine + Electrophile Coupling Coupling/Alkylation Reaction Start->Coupling Intermediate Fmoc-protected Intermediate Coupling->Intermediate Deprotection Fmoc Deprotection (Piperidine/DMF) Intermediate->Deprotection Product Final Product (Deprotected Piperazine) Deprotection->Product

References

Safety Operating Guide

Proper Disposal of (R)-1-N-Boc-2-methylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of (R)-1-N-Boc-2-methylpiperazine are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, while a valuable reagent in research and drug development, must be handled as hazardous chemical waste from collection to final disposal. Adherence to the following procedural guidelines is essential for mitigating risks to both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to work in a well-ventilated area, preferably a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.[1][2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or the potential for dust or aerosol formation, use a NIOSH-approved respirator.[2]

Hazard Profile Summary

Based on available Safety Data Sheets (SDS) for the stereoisomer and related compounds, this compound should be handled as a hazardous substance. The key hazard classifications are summarized below.

Hazard ClassificationGHS CategoryHazard StatementCitations
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye damage or irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a systematic methodology for the safe segregation, collection, and disposal of this compound waste.

1. Waste Segregation:

  • Classify Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous chemical waste.[3]

  • Avoid Mixing: Never mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[1][4] Keep it segregated from other waste streams like aqueous, halogenated, or biological waste to prevent dangerous reactions.[4][5]

  • Solid vs. Liquid: Collect solid waste separately from liquid waste solutions containing the compound.[3][4]

2. Waste Collection and Containerization:

  • Use Appropriate Containers: Use only chemically compatible, leak-proof containers equipped with secure, screw-top caps.[6][7] The original product container may be used if it is in good condition.[3]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name, "this compound," and list the associated hazards (e.g., "Irritant").[8][9] Record the date when waste was first added (accumulation start date).[9]

  • Keep Container Closed: The waste container must remain securely closed at all times, except when actively adding waste.[5][7]

3. Storage:

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][7]

  • Secondary Containment: The storage area must have secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks.[5][6]

  • Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[1][4]

4. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and remove any ignition sources.[4][8]

  • Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or silica gel.[3][4][10]

  • Carefully sweep or scoop the contaminated absorbent material into your designated hazardous waste container.[3][4]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.[10]

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [4][8] This substance should not be released into the environment.[1]

  • Engage Professionals: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][8]

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[8][11] The recommended final disposal method is typically high-temperature incineration at an approved facility.[4][8]

6. Decontamination of Empty Containers:

  • An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.[4]

  • Triple-rinse the container with a suitable solvent (e.g., ethanol, acetone).[12]

  • Collect the rinsate as hazardous liquid waste.[4][12] Once decontaminated, deface the original label and dispose of the container according to institutional policies.[12]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Waste Generated (this compound) consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (Skin/Eye Irritant, Respiratory Irritant) consult_sds->identify_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify_hazards->wear_ppe segregate Segregate Waste (Non-Halogenated Organic) wear_ppe->segregate containerize Containerize in Labeled, Sealed Container segregate->containerize spill_check Spill or Leak? containerize->spill_check spill_protocol Follow Spill Protocol: 1. Ventilate & Restrict Access 2. Wear Full PPE 3. Absorb & Collect Waste 4. Decontaminate Area spill_check->spill_protocol Yes store Store in Designated Hazardous Waste Area (Secondary Containment) spill_check->store No spill_protocol->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end Final Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-1-N-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-1-N-Boc-2-methylpiperazine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation or damage, and respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][3] Standard EN166 (EU) or NIOSH (US) approved eye protection should be used.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are essential to prevent skin contact.[1] A lab coat or chemical-resistant apron should be worn.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Wash hands thoroughly with soap and water after handling.[1]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[4]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][4]

  • Keep containers tightly closed to prevent contamination and exposure to moisture.[4]

  • Store in a locked cabinet or other secure location.

Disposal:

  • Dispose of contents and containers in accordance with all local, state, and federal regulations.

  • Waste material should be sent to an approved waste disposal plant.

  • Do not allow the product to enter drains or waterways.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Occupational exposure limits have not been established by regulatory bodies.

PropertyValue
Molecular Weight 200.28 g/mol
Form Solid
Boiling Point 268.7 °C at 760 mmHg[5]
Density 0.997 ± 0.06 g/cm³[5]
Flash Point 116.3 ± 20.4 °C[5]
Storage Temperature 4°C[5]
OSHA PEL Not available[1]
NIOSH REL Not available[1]
ACGIH TLV Not available[1]

Experimental Protocols

The focus of this document is on the safe handling and logistical aspects of this compound. As such, it does not contain experimental protocols. For methodologies related to specific research applications, please refer to relevant scientific literature.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation ppe Wear Appropriate PPE prep->ppe Ensure handling Handling in Fume Hood storage Secure Storage handling->storage After use spill Spill Management handling->spill If spill occurs decon Decontamination handling->decon Post-handling storage->handling For subsequent use disposal Waste Disposal ppe->handling Proceed to decon->disposal Dispose of waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-N-Boc-2-methylpiperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-N-Boc-2-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.